Benzo[d]thiazol-6-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazol-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-4-6-1-2-7-8(3-6)11-5-9-7/h1-3,5,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGXSRLIKDPNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591344 | |
| Record name | (1,3-Benzothiazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19989-66-3 | |
| Record name | (1,3-Benzothiazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Hydroxymethyl)benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Benzo[d]thiazol-6-ylmethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for Benzo[d]thiazol-6-ylmethanol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a multi-step sequence starting from commercially available precursors, leading to the formation of a key benzothiazole intermediate, followed by a final reduction to yield the target alcohol. This document furnishes detailed experimental protocols, summarized quantitative data, and a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a two-stage process. The first stage focuses on the construction of the benzothiazole core with a carboxylic acid ester at the 6-position. The second stage involves the reduction of this ester functionality to the desired primary alcohol.
The chosen synthetic route commences with the formation of methyl 2-aminobenzo[d]thiazole-6-carboxylate from 4-aminobenzoic acid. This intermediate is then subjected to reduction with a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to afford the final product, this compound.
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate
This stage involves a two-step process starting from 4-aminobenzoic acid.
Step 1.1: Esterification of 4-Aminobenzoic Acid
-
Reaction: 4-Aminobenzoic acid is converted to its methyl ester, methyl 4-aminobenzoate, using methanol in the presence of a strong acid catalyst.
-
Procedure: To a solution of 4-aminobenzoic acid (e.g., 50 g, 0.365 mol) in methanol (500 mL), concentrated sulfuric acid (e.g., 10 mL) is added carefully. The mixture is heated to reflux and stirred overnight. After cooling, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 4-aminobenzoate.[1][2]
Step 1.2: Formation of the Benzothiazole Ring
-
Reaction: Methyl 4-aminobenzoate undergoes a cyclization reaction with potassium thiocyanate and bromine in acetic acid to form the benzothiazole ring.[1][3]
-
Procedure: To a solution of methyl 4-aminobenzoate (e.g., 500 mg, 3.31 mmol) in glacial acetic acid (12 mL), potassium thiocyanate (1.28 g, 13.2 mmol) is added, and the solution is stirred at room temperature for 45 minutes. The reaction mixture is then cooled to 10 °C. A solution of bromine (0.339 mL, 6.62 mmol) in a small amount of acetic acid is added dropwise, resulting in a yellow suspension. The mixture is stirred at room temperature overnight. The reaction is then neutralized to a pH of 8 with a 25% aqueous ammonia solution (approximately 50 mL). The resulting precipitate is collected by filtration, washed extensively with water, and dried. The solid can be further purified by suspending in hot methanol, followed by filtration and drying to yield methyl 2-aminobenzo[d]thiazole-6-carboxylate.[1][3]
Stage 2: Reduction of Methyl 2-aminobenzo[d]thiazole-6-carboxylate
This final stage reduces the ester group to a primary alcohol.
-
Reaction: The methyl ester of 2-aminobenzo[d]thiazole-6-carboxylic acid is reduced to (2-aminobenzo[d]thiazol-6-yl)methanol using lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Procedure (Adapted from general protocols): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, a suspension of lithium aluminum hydride (e.g., 1.5 equivalents based on the ester) in anhydrous tetrahydrofuran (THF) is prepared. The suspension is cooled to 0 °C in an ice bath. A solution of methyl 2-aminobenzo[d]thiazole-6-carboxylate (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).
Upon completion, the reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |
| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | White solid | 187-189 | - |
| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 | White solid | 110-112 | >95 |
| Methyl 2-aminobenzo[d]thiazole-6-carboxylate | C₉H₈N₂O₂S | 208.24 | Yellow solid | 235-237 | 60-70 |
| This compound | C₈H₈N₂OS | 180.23 | Solid | N/A | Variable |
Characterization Data for this compound (Predicted/Reported)
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons, a methylene group (CH₂OH), and the alcohol proton. |
| ¹³C NMR | Expected signals for aromatic carbons, the methylene carbon, and the carbon of the benzothiazole ring. |
| Mass Spec (MS) | Expected molecular ion peak corresponding to the molecular weight. |
| Infrared (IR) | Characteristic peaks for O-H stretching (alcohol), N-H stretching (amine), and aromatic C-H and C=C bonds. |
Safety Considerations
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations involving LiAlH₄ must be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. A dry powder fire extinguisher (Class D) should be readily available.
-
Bromine is a corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate PPE.
-
Concentrated sulfuric acid is highly corrosive. Handle with care and appropriate PPE.
This guide provides a framework for the synthesis of this compound. Researchers should always consult primary literature and adhere to all laboratory safety protocols when carrying out these or any other chemical transformations.
References
An In-depth Technical Guide to the Chemical Properties of Benzo[d]thiazol-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[d]thiazol-6-ylmethanol, a key heterocyclic organic compound, serves as a valuable building block in medicinal chemistry and materials science. The benzothiazole core is a "privileged scaffold," known to impart a wide range of biological activities to molecules that contain it. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of the potential biological significance of the broader benzothiazole class. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.
Core Chemical and Physical Properties
This compound is a solid, crystalline compound at room temperature.[1] Its core structure consists of a benzene ring fused to a thiazole ring, with a hydroxymethyl (-CH₂OH) substituent at the 6-position. This structure provides a unique combination of aromaticity and hydrogen bonding capability, influencing its solubility and interaction with biological targets.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are experimentally determined, others, such as the boiling point, are predicted based on computational models.
| Property | Value | Source |
| IUPAC Name | (1,3-Benzothiazol-6-yl)methanol | [2] |
| CAS Number | 19989-66-3 | [1][2][3] |
| Molecular Formula | C₈H₇NOS | [2] |
| Molecular Weight | 165.21 g/mol | [2][4] |
| Appearance | Solid, Crystalline Powder or Needles | [1] |
| Boiling Point | 332.6 ± 17.0 °C (Predicted) | [4][5] |
| Density | 1.375 g/cm³ | [4][5] |
| Purity | Typically ≥95% (Commercial) | [1] |
Solubility and Handling
-
Solubility : While specific quantitative solubility data is not widely published, the parent compound, benzothiazole, is slightly soluble in water and soluble in alcohol, ether, and carbon disulfide.[6] Given the polar hydroxymethyl group, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
-
Storage : For optimal stability, the compound should be stored sealed in a dry environment at 2-8°C, protected from light.[1]
-
Safety : The compound is classified as harmful if swallowed (H302).[1][3] Standard laboratory precautions, including the use of personal protective equipment, are recommended during handling.[1]
Synthesis and Experimental Protocols
The synthesis of this compound is not commonly detailed in primary literature but can be reliably achieved through standard organic chemistry transformations. The most logical and direct synthetic route is the reduction of a carbonyl group at the 6-position of the benzothiazole ring, such as from benzothiazole-6-carbaldehyde or a benzothiazole-6-carboxylic acid ester.
Below is a representative experimental protocol for the synthesis via the reduction of an aldehyde using sodium borohydride, a mild and selective reducing agent.[7][8]
Protocol: Reduction of Benzothiazole-6-carbaldehyde
Objective: To synthesize this compound from benzothiazole-6-carbaldehyde.
Reagents and Materials:
-
Benzothiazole-6-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)[9]
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution: Dissolve benzothiazole-6-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 10 volumes) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5°C.
-
Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution portion-wise over 15-20 minutes. The addition should be controlled to maintain the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting aldehyde is fully consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Synthesis Workflow Diagram
The logical flow for the synthesis of this compound from a carboxylic acid precursor, a common alternative starting material, is depicted below. This multi-step process involves esterification followed by reduction.
Spectral Characterization Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the benzene ring. A characteristic singlet for the methylene protons (-CH₂) of the alcohol would likely appear around 4.5-5.0 ppm, and a broad singlet for the hydroxyl proton (-OH) would also be present.
-
¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with the carbon of the -CH₂OH group appearing in the 60-65 ppm range.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the alcohol group.[10] Aromatic C-H and C=C/C=N stretching vibrations would also be visible.[10]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 165).
Biological Significance and Potential Applications
Specific biological studies on this compound have not been extensively reported. However, the benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[11]
Established Activities of the Benzothiazole Scaffold
The benzothiazole nucleus is a component of numerous compounds with demonstrated therapeutic potential, including:
-
Anticancer and Antitumor Properties [13]
-
Anti-inflammatory Effects [12]
-
Anticonvulsant Activity
-
Antidiabetic Properties
This broad bioactivity suggests that this compound is a promising starting point for the development of novel therapeutic agents. The hydroxyl group at the 6-position provides a convenient handle for further chemical modification and derivatization to explore structure-activity relationships.
Potential Involvement in Signaling Pathways
While direct evidence for this compound is lacking, related structures have been shown to interact with key cellular pathways. For example, some benzothiazole derivatives have been developed as potent antitumor agents.[13] The logical relationship for the therapeutic potential of this class of compounds often involves targeting specific enzymes or cellular processes critical for disease progression.
Conclusion
This compound is a heterocyclic compound with well-defined physical properties and a straightforward synthetic pathway. While specific spectral and biological data are sparse in the public domain, its core benzothiazole structure marks it as a compound of significant interest for further research. Its potential as a precursor for a new generation of antimicrobial, anticancer, and anti-inflammatory agents is high, warranting deeper investigation into its biological activity and mechanism of action. This guide serves as a foundational resource for researchers embarking on studies involving this versatile chemical entity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. (1,3-BENZOTHIAZOL-6-YL)METHANOL | CAS 19989-66-3 [matrix-fine-chemicals.com]
- 3. This compound,19989-66-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system [scielo.org.za]
- 9. ≥99.8%, anhydrous, suitable for tissue processing | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological evaluation and characterization of benzothiazole derivatives. [wisdomlib.org]
- 12. scielo.br [scielo.br]
- 13. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzo[d]thiazol-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 19989-66-3
Introduction
Benzo[d]thiazol-6-ylmethanol is a heterocyclic organic compound featuring a benzothiazole core functionalized with a hydroxymethyl group. The benzothiazole scaffold is a prominent structural motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a representative synthetic protocol, and an exploration of the biological activities associated with the broader class of benzothiazole derivatives. While specific experimental data on the biological activity of this compound is limited in publicly available literature, this guide aims to provide a valuable resource for researchers by summarizing related knowledge and outlining potential avenues for investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value |
| CAS Number | 19989-66-3 |
| Molecular Formula | C₈H₇NOS |
| Molecular Weight | 165.21 g/mol |
| Appearance | Crystalline Powder or Needles |
| Boiling Point (Predicted) | 332.6 ± 17.0 °C |
| Density (Predicted) | 1.375 g/cm³ |
Synthesis of this compound: A Representative Protocol
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature, a plausible and commonly employed synthetic route involves the reduction of the corresponding carboxylic acid, benzothiazole-6-carboxylic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically effective for this transformation.[1][2][3][4][5][6] The following is a generalized experimental protocol for this reduction.
Reaction: Reduction of Benzothiazole-6-carboxylic acid to this compound
Reagents and Materials:
-
Benzothiazole-6-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1M)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Deionized water
Experimental Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of benzothiazole-6-carboxylic acid in anhydrous THF.
-
Addition of Reducing Agent: The solution is cooled in an ice bath (0 °C). Lithium aluminum hydride or borane-THF complex is added portion-wise to the stirred solution. Caution: The addition of LiAlH₄ is highly exothermic and liberates hydrogen gas.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by an aqueous solution of HCl at 0 °C to neutralize the excess reducing agent and hydrolyze the aluminum salts.
-
Extraction: The resulting mixture is extracted several times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to afford the pure compound.
Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and molar ratios of reactants, may require optimization for best results.
Caption: Proposed synthesis workflow for this compound.
Biological Activities of Benzothiazole Derivatives
While biological studies specifically on this compound are scarce, the benzothiazole scaffold is a cornerstone in the development of therapeutic agents. Numerous derivatives have been synthesized and evaluated for a wide range of biological activities.
Antimicrobial Activity: Many benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties.[7][8][9][10][11] The mechanism of action can vary, with some compounds inhibiting essential enzymes in microbial metabolic pathways.
Anticancer Activity: The benzothiazole core is present in several compounds with potent anticancer activity.[12] These derivatives have been shown to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.
STAT3 Signaling Pathway Inhibition by Benzothiazole Derivatives: Some benzothiazole derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT3 pathway is a critical regulator of cell growth, differentiation, and apoptosis, and its aberrant activation is implicated in various cancers. Inhibition of this pathway by benzothiazole derivatives represents a promising strategy for cancer therapy. It is important to note that this activity has been demonstrated for specific derivatives and not necessarily for this compound itself.
Caption: Generalized STAT3 signaling pathway and potential inhibition by certain benzothiazole derivatives.
Conclusion
This compound, with its core benzothiazole structure, represents a compound of interest for further investigation in medicinal chemistry and drug discovery. While direct biological data for this specific molecule is limited, the extensive research on its derivatives suggests a high potential for various pharmacological activities. This technical guide provides foundational information on its properties and a plausible synthetic route, serving as a starting point for researchers aiming to explore the therapeutic potential of this compound and its future derivatives. Further studies are warranted to elucidate its specific biological profile and mechanism of action.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. idc-online.com [idc-online.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. op.niscair.res.in [op.niscair.res.in]
- 9. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Benzo[d]thiazol-6-ylmethanol
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Benzo[d]thiazol-6-ylmethanol. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While specific biological activity and detailed experimental protocols for this particular compound are not extensively documented in publicly available literature, this guide leverages information on the broader class of benzothiazole derivatives to provide context for its potential applications.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a benzothiazole core functionalized with a hydroxymethyl group at the 6-position. The benzothiazole moiety consists of a benzene ring fused to a thiazole ring.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 19989-66-3 | [1] |
| Molecular Formula | C₈H₇NOS | [1] |
| IUPAC Name | (Benzo[d]thiazol-6-yl)methanol | |
| SMILES | OCc1cc2scnc2cc1 | |
| InChI | InChI=1S/C8H7NOS/c10-4-6-1-2-7-8(3-6)11-5-9-7/h1-3,5,10H,4H2 |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and potential application in various experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molar Mass | 165.21 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8 °C |
Note: Additional physicochemical data such as melting point, boiling point, and solubility are not consistently reported in the available literature.
Synthesis of Benzothiazole Derivatives
One common method for the synthesis of the benzothiazole core is the reaction of a p-substituted aniline with ammonium thiocyanate in the presence of a halogen, such as bromine, to form a 2-amino-6-substituted benzothiazole.[2] This intermediate can then be further modified.
General Synthetic Workflow for Benzothiazole Derivatives:
Caption: General synthetic workflow for 6-substituted benzothiazoles.
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not extensively reported. However, the characteristic spectral features of the benzothiazole core are well-established.
-
¹H NMR: The aromatic protons of the benzothiazole ring typically appear in the range of 7.0-8.5 ppm. The protons of the hydroxymethyl group would be expected to show a singlet for the CH₂ and a broad singlet for the OH, with chemical shifts dependent on the solvent.
-
¹³C NMR: The aromatic carbons of the benzothiazole ring generally resonate between 110 and 155 ppm. The carbon of the hydroxymethyl group would appear further upfield.
-
IR Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the aromatic C-H stretching, C=N and C=C stretching of the benzothiazole ring, and a broad O-H stretching band for the alcohol group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Biological Activity and Signaling Pathways of Benzothiazole Derivatives
While specific biological data for this compound is limited, the benzothiazole scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[4][5][6]
Known activities of benzothiazole derivatives include:
-
Anticancer: Some benzothiazole derivatives have shown potent antitumor activity by targeting various cellular pathways.[4] For instance, certain derivatives act as inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer.[7]
-
Antimicrobial: The benzothiazole nucleus is a component of various compounds with antibacterial and antifungal properties.[4]
-
Anti-inflammatory and Analgesic: Several benzothiazole derivatives have been investigated for their anti-inflammatory and pain-relieving effects.[4]
-
Antiviral: Some compounds containing the benzothiazole scaffold have demonstrated activity against various viruses.[4]
Potential Signaling Pathway Involvement:
Given the known activities of other benzothiazole derivatives, it is plausible that this compound could interact with various signaling pathways. One such example is the STAT3 pathway, which is a critical regulator of cell growth, proliferation, and survival.
Caption: Postulated inhibition of the STAT3 signaling pathway by a benzothiazole derivative.
Experimental Protocols
Due to the limited specific literature on this compound, detailed experimental protocols for its synthesis, purification, and biological evaluation are not available. Researchers interested in working with this compound would need to adapt general procedures for benzothiazole synthesis and develop analytical and biological assays based on the desired application.
General Protocol for Column Chromatography Purification of Benzothiazole Derivatives:
-
Adsorbent: Silica gel (200-300 mesh) is commonly used.
-
Eluent: A solvent system of ethyl acetate and petroleum ether is often employed, with the ratio adjusted to achieve optimal separation.
-
Procedure: a. The crude product is dissolved in a minimum amount of a suitable solvent. b. The solution is loaded onto a pre-packed silica gel column. c. The eluent is passed through the column, and fractions are collected. d. The fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. e. The solvent is removed from the pooled pure fractions by rotary evaporation to yield the purified compound.
Conclusion
This compound is a chemical entity with a well-defined structure. While specific data on its synthesis, spectroscopic properties, and biological activity are sparse, its core benzothiazole structure suggests potential for a range of pharmacological applications. This guide provides a foundational understanding of this compound, drawing upon the broader knowledge of the benzothiazole class of molecules. Further research is warranted to fully elucidate the chemical and biological profile of this compound and to explore its potential in drug discovery and development.
References
- 1. This compound,19989-66-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Recent advances in the chemistry and biology of benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive thiazole and benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (1,3-Benzothiazol-6-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of (1,3-Benzothiazol-6-yl)methanol, a key heterocyclic compound. It covers its fundamental properties, detailed synthetic methodologies, and its significant role within the landscape of medicinal chemistry and drug development. The information is tailored for professionals engaged in chemical research and pharmaceutical innovation.
Introduction to the Benzothiazole Scaffold
Benzothiazole is an aromatic bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[1][2] This scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[3][4] Its derivatives are investigated for anticancer, antimicrobial, anti-inflammatory, antidiabetic, neuroprotective, and antiviral properties.[4][5] The structural versatility of the benzothiazole nucleus allows for interaction with diverse biological targets, making it a privileged structure in drug discovery.[5][6] (1,3-Benzothiazol-6-yl)methanol, a specific derivative, serves as a valuable building block and a subject of interest for developing novel therapeutic agents.
Physicochemical Properties
The fundamental physicochemical properties of (1,3-Benzothiazol-6-yl)methanol (CAS: 19989-66-3) are summarized below. These data are critical for experimental design, formulation, and pharmacokinetic studies.
| Property | Value | Source |
| IUPAC Name | (1,3-Benzothiazol-6-yl)methanol | - |
| Molecular Formula | C₈H₇NOS | [7] |
| Molar Mass | 165.21 g/mol | [7] |
| Density | 1.375 g/cm³ (Predicted) | [7] |
| Boiling Point | 332.6 ± 17.0 °C (Predicted) | [7] |
| Canonical SMILES | C1=CC2=C(C=C1CO)N=CS2 | [8] |
| InChI Key | OZGXSRLIKDPNMX-UHFFFAOYSA-N | [8] |
| Storage Temperature | 2-8°C | [8] |
Synthesis of Benzothiazole Derivatives
The synthesis of the benzothiazole core typically involves the cyclization of 2-aminothiophenol with various electrophilic partners. This foundational reaction has been adapted into numerous protocols to accommodate a wide range of functional groups and achieve high yields.
The most prevalent method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and carbonyl compounds, such as aldehydes or carboxylic acids.[9][10] This process is often facilitated by an oxidizing agent or a catalyst under varying reaction conditions.
This protocol details a common and efficient method for synthesizing 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes using an H₂O₂/HCl system in ethanol at room temperature.[10]
Materials:
-
2-Aminothiophenol
-
Substituted Aromatic Aldehyde
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in ethanol.
-
To this solution, add 30% H₂O₂ (6.0 mmol) followed by the slow addition of concentrated HCl (3.0 mmol) while stirring at room temperature. The optimal reactant ratio is 1:1:6:3 (2-aminothiophenol : aldehyde : H₂O₂ : HCl).[10]
-
Continue stirring the reaction mixture at room temperature for 45-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the product can be isolated by pouring the reaction mixture into ice-cold water.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with water to remove any residual acid and salts.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole derivative.
This method is noted for its short reaction times, high yields (typically 85-94%), and straightforward product isolation.[10]
Applications in Drug Development and Medicinal Chemistry
The benzothiazole scaffold is a key pharmacophore, integral to a multitude of biologically active compounds. Its derivatives have demonstrated efficacy across a broad spectrum of therapeutic areas, leading to several FDA-approved drugs and numerous candidates in clinical trials.[3][4]
-
Riluzole: Used to treat amyotrophic lateral sclerosis (ALS), it is one of the most well-known drugs containing a benzothiazole moiety.[3]
-
Pramipexole: A dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1]
-
Quizartinib: An anticancer agent approved for the treatment of acute myeloid leukemia (AML).[3]
-
Flutemetamol (¹⁸F): A radiopharmaceutical used for Positron Emission Tomography (PET) imaging of β-amyloid plaques in the brain for the diagnosis of Alzheimer's disease.[3]
The structural diversity of benzothiazole derivatives allows them to modulate various biological targets. The table below summarizes key activities and, where available, quantitative data for representative compounds.
| Biological Activity | Target/Mechanism | Example Compound Class | IC₅₀ / Potency | Source |
| Neuroprotection | Acetylcholinesterase Inhibition | Amino acid-benzothiazole conjugates | 25-32 µg/mL | [11] |
| Anticancer | Kinase Inhibition (e.g., EGFR, VEGFR) | 2-Arylbenzothiazoles | Varies (nM to µM range) | [3][4] |
| Anti-inflammatory | PI3Kγ Inhibition | Substituted benzothiazoles | Varies | [5] |
| Antimicrobial | Various (cell wall, DNA synthesis) | Benzothiazole-Schiff bases | Varies | [9] |
| Antidiabetic | PPAR Agonism | Benzothiazole sulfonamides | Varies | [9] |
Conclusion
(1,3-Benzothiazol-6-yl)methanol and its parent scaffold, benzothiazole, represent a class of heterocyclic compounds of paramount importance in modern chemical and pharmaceutical sciences. The well-established synthetic routes and the vast pharmacological potential of its derivatives ensure that this structural motif will continue to be a fertile ground for the discovery and development of novel therapeutics. This guide provides a foundational understanding for researchers aiming to explore and exploit the unique chemical and biological properties of benzothiazoles.
References
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. chembk.com [chembk.com]
- 8. Benzo[d]thiazol-6-ylmethanol,19989-66-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of Benzo[d]thiazol-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight of Benzo[d]thiazol-6-ylmethanol, a key physicochemical parameter for researchers and professionals in drug development and chemical synthesis.
Molecular and Elemental Data
The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. For this compound, these core data points are summarized below.
| Property | Value |
| Molecular Formula | C₈H₇NOS |
| Molar Mass | 165.21 g/mol [1] |
The molecular weight is a critical parameter in a multitude of experimental and theoretical applications, including but not limited to:
-
Stoichiometric Calculations: Ensuring precise molar ratios in chemical reactions.
-
Solution Preparation: Accurately preparing solutions of known concentrations.
-
Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Analytical Chemistry: Aiding in the identification and quantification of the compound through techniques such as mass spectrometry.
Elemental Composition
The molecular weight of this compound is derived from the sum of the atomic weights of its constituent atoms. The elemental composition is broken down as follows:
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 7 | 1.008 | 7.056 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Sulfur | S | 1 | 32.06 | 32.06 |
| Total | 165.21 |
Experimental Protocols
While the determination of molecular weight is now routinely achieved with high accuracy through mass spectrometry, detailed experimental protocols for the characterization of this compound would typically involve the following:
-
Sample Preparation: Detailing the solvent and concentration used for analysis.
-
Instrumentation: Specifying the type of mass spectrometer (e.g., Q-TOF, Orbitrap) and the ionization method (e.g., ESI, APCI).
-
Data Acquisition: Outlining the parameters for data collection, such as mass range and scan speed.
-
Data Analysis: Describing the software and methods used to process the raw data and determine the molecular weight.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a compound like this compound.
Caption: Workflow for Synthesis, Characterization, and Application of a Chemical Compound.
References
An In-depth Technical Guide to the Solubility of Benzo[d]thiazol-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Benzo[d]thiazol-6-ylmethanol. Due to the limited availability of public quantitative data, this document focuses on providing detailed experimental protocols for researchers to determine the solubility of this compound in various solvents.
Introduction to this compound
This compound is a heterocyclic organic compound. Its structure consists of a benzene ring fused to a thiazole ring, with a hydroxymethyl group attached to the benzene moiety.
Chemical Structure:
Key Identifiers:
-
IUPAC Name: (1,3-Benzothiazol-6-yl)methanol
-
Molecular Formula: C₈H₇NOS[3]
-
Molar Mass: 165.21 g/mol [3]
Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common laboratory solvents. The parent compound, benzothiazole, is reported to be slightly soluble in water and soluble in alcohol and carbon disulfide. However, the presence of the polar hydroxymethyl group on this compound is expected to influence its solubility profile, likely increasing its polarity compared to the parent compound.
For drug development and research purposes, experimental determination of solubility is essential. The following sections provide detailed protocols for this purpose.
| Solvent | Temperature | Solubility |
| Water | Ambient | Data not available |
| Dimethyl Sulfoxide (DMSO) | Ambient | Data not available |
| Ethanol | Ambient | Data not available |
| Methanol | Ambient | Data not available |
Experimental Protocols for Solubility Determination
This section outlines methodologies for both qualitative and quantitative determination of the solubility of this compound.
Qualitative Solubility Analysis
A qualitative analysis provides a preliminary understanding of a compound's solubility characteristics and can help in selecting appropriate solvents for further quantitative studies or for formulation purposes. The general principle is to observe the dissolution of a small, pre-weighed amount of the compound in a specific volume of a solvent.
Materials:
-
This compound
-
Test tubes or small vials
-
Vortex mixer
-
Graduated cylinders or pipettes
-
Solvents: Distilled water, 5% Hydrochloric Acid (HCl), 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃), Ethanol, Methanol, Dimethyl Sulfoxide (DMSO).
Procedure:
-
Add approximately 2-5 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background to see if the solid has completely dissolved.
-
If the solid has dissolved, the compound is considered "soluble" in that solvent under these conditions.
-
If the solid has not dissolved, the compound is considered "insoluble" or "sparingly soluble."
-
A systematic approach, as depicted in the workflow diagram below, is recommended. This involves sequential testing in water, acidic, and basic solutions to classify the compound based on its functional groups.[4][5][6][7]
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8] It involves creating a saturated solution of the compound and then measuring its concentration.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.[9][10][11][12]
Apparatus and Materials:
-
This compound (solid)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker, preferably with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol, methanol)
Detailed Methodology:
-
Preparation of the Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Accurately pipette a known volume of the desired solvent into the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[9] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is achieved when consecutive measurements show no significant change in concentration.[8]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to avoid overestimation of the solubility.
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Using HPLC-UV:
-
Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the diluted sample of the saturated solution into the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of the compound.[13][14][15]
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax to generate a calibration curve (absorbance vs. concentration).
-
Measure the absorbance of the diluted sample of the saturated solution.
-
Calculate the concentration of the diluted sample using the calibration curve and the Beer-Lambert law.
-
Calculate the original concentration of the saturated solution by applying the dilution factor.
-
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a new chemical entity like this compound.
Caption: Workflow for the determination of compound solubility.
References
- 1. This compound,19989-66-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 2. 2abiotech.net [2abiotech.net]
- 3. chembk.com [chembk.com]
- 4. csub.edu [csub.edu]
- 5. studylib.net [studylib.net]
- 6. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. benchchem.com [benchchem.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. improvedpharma.com [improvedpharma.com]
- 15. pubs.acs.org [pubs.acs.org]
The Biological Versatility of Benzothiazoles: A Technical Guide to Benzo[d]thiazol-6-ylmethanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. While specific data on Benzo[d]thiazol-6-ylmethanol is limited in publicly available research, the broader family of benzothiazole derivatives has been extensively studied, revealing potent anticancer and antimicrobial properties. This technical guide provides an in-depth overview of the biological activities of selected 2-substituted benzothiazole derivatives, serving as a comprehensive resource for researchers in drug discovery and development. The guide details the quantitative biological data, experimental protocols for key assays, and visualizes the critical signaling pathways implicated in their mechanism of action.
Introduction
Benzothiazole, a bicyclic heterocyclic compound, and its derivatives have garnered significant attention in the scientific community due to their diverse pharmacological applications.[1][2][3][4] These compounds are known to exhibit a range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][5] The structural versatility of the benzothiazole nucleus allows for the synthesis of a vast library of derivatives with tailored biological profiles.[4] This guide will focus on the well-documented anticancer and antimicrobial activities of 2-substituted benzothiazole derivatives, providing a framework for understanding their therapeutic potential.
Anticancer Activity of 2-Substituted Benzothiazole Derivatives
Numerous studies have highlighted the potent cytotoxic effects of 2-substituted benzothiazole derivatives against a variety of human cancer cell lines.[2][6][7] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8][9][10]
Quantitative Anticancer Data
The in vitro anticancer activity of various 2-substituted benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative compounds against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 0.036 | [6] |
| HepG2 (Liver) | 0.048 | [6] | |
| Derivative B | HT-29 (Colon) | 0.024 | [6] |
| H460 (Lung) | 0.29 | [6] | |
| Derivative C | A549 (Lung) | 0.84 | [6] |
| MDA-MB-231 (Breast) | 0.88 | [6] | |
| Derivative D | HeLa (Cervical) | 2.41 | [6] |
| COS-7 (Kidney) | 4.31 | [6] | |
| Derivative E | PC-3 (Prostate) | 19.9 µg/mL | [11] |
| LNCaP (Prostate) | 11.2 µg/mL | [11] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives and incubated for a further 48 hours.[12] A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.[7]
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 100 µL of DMSO.[7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity of Benzothiazole Derivatives
Benzothiazole derivatives have also demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.[5][13][14] Their antimicrobial efficacy is often attributed to their ability to interfere with essential microbial cellular processes.[14]
Quantitative Antimicrobial Data
The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative F | S. aureus | 3.12 | C. albicans | 12.5 | [13] |
| E. faecalis | 3.12 | C. tropicalis | 6.25 | [13] | |
| Derivative G | S. typhi | 3.12 | C. krusei | 3.12 | [13] |
| E. coli | 3.12 | A. niger | 1.56 | [13] | |
| Derivative H | K. pneumoniae | 3.12 | A. fumigatus | 6.25 | [13] |
| P. aeruginosa | 3.12 | C. neoformans | 3.12 | [13] | |
| Derivative I | S. aureus | 25 | C. albicans | 100 | [14] |
| B. subtilis | 50 | A. niger | 200 | [14] | |
| Derivative J | E. coli | 50 | - | - | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The benzothiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways Modulated by Benzothiazole Derivatives
The anticancer effects of benzothiazole derivatives are often mediated by their interaction with and modulation of critical intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
The JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is frequently observed in various cancers. Some benzothiazole derivatives have been shown to inhibit the JAK/STAT pathway.[15]
Experimental Protocol: Western Blot for Protein Phosphorylation
Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway.
Procedure:
-
Cell Lysis: Cancer cells, treated with or without the benzothiazole derivative, are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-STAT3 and total STAT3).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain benzothiazole derivatives have been found to suppress this pathway.[9][10]
The experimental protocol for investigating the PI3K/Akt/mTOR pathway is similar to that for the JAK/STAT pathway, utilizing Western blotting to assess the phosphorylation status of key components like Akt and mTOR.
Conclusion
While direct biological data for this compound remains to be fully elucidated in the public domain, the extensive research on its derivatives underscores the immense potential of the benzothiazole scaffold in the development of novel therapeutic agents. The potent anticancer and antimicrobial activities, coupled with their ability to modulate key cellular signaling pathways, make them a compelling area for continued investigation. This guide provides a foundational understanding of the biological evaluation of these compounds, offering valuable protocols and data to aid researchers in their quest for new and effective drugs. Further exploration into the specific activities of this compound is warranted to fully understand its place within this important class of bioactive molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 4. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. jchr.org [jchr.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 13. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core of Benzo[d]thiazol-6-ylmethanol Derivatives
A comprehensive overview of the synthesis, biological activities, and therapeutic potential of bioactive benzothiazole derivatives, with a focus on 6-substituted analogues.
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific data on Benzo[d]thiazol-6-ylmethanol derivatives is limited in the reviewed scientific literature. Therefore, this guide provides a comprehensive overview of the broader class of bioactive benzothiazole derivatives, with a focus on 6-substituted compounds where information is available, to serve as a relevant and informative resource.
The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] The substitution pattern on the benzothiazole ring system plays a crucial role in determining the pharmacological profile of these derivatives. Notably, substitutions at the C-2 and C-6 positions have been shown to be critical for a variety of biological actions.[4] This technical guide delves into the synthesis, quantitative biological data, and experimental protocols related to bioactive benzothiazole derivatives, with a particular emphasis on analogues bearing substitutions at the 6-position, providing a foundational understanding for the exploration of derivatives like this compound.
Synthesis of Benzothiazole Derivatives
The synthesis of the benzothiazole core and its derivatives is most commonly achieved through the condensation reaction of 2-aminothiophenol with various carbonyl-containing compounds such as aldehydes, carboxylic acids, or acyl chlorides.[5] Green chemistry approaches, utilizing catalysts like samarium triflate in aqueous media or microwave-assisted synthesis, have been developed to improve efficiency and reduce environmental impact.[5][6]
A general synthetic pathway to 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with aldehydes. For instance, a mixture of H₂O₂/HCl in ethanol at room temperature can effectively catalyze this condensation.[5] Another common method is the reaction of an appropriately substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid to yield 2-aminobenzothiazole derivatives.[7][8][9]
Biological Activities of Benzothiazole Derivatives
Benzothiazole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3]
Anticancer Activity
A significant body of research has focused on the anticancer potential of benzothiazole derivatives. These compounds have shown efficacy against a variety of cancer cell lines, including those of the breast, lung, colon, and cervix.[10][11][12] The proposed mechanisms of action often involve the induction of apoptosis and modulation of key signaling pathways. For example, some derivatives have been shown to downregulate EGFR protein levels and affect downstream pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[11]
Enzyme Inhibition
Benzothiazole derivatives have also emerged as potent inhibitors of various enzymes implicated in disease. Of particular interest is their activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes targeted in the treatment of Alzheimer's disease.[2][12][13] Specific derivatives have exhibited significant inhibitory potential with IC50 values in the nanomolar range.[2][13]
Quantitative Data on Biological Activity
The following tables summarize the quantitative biological data for various benzothiazole derivatives as reported in the literature.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 4 | 60 human tumor cell lines | GI50: 0.683 - 4.66 | [3] |
| Compound 17 | 60 human tumor cell lines | Not specified, showed high activity | [3] |
| Compound 3a | Ehrlich Ascites Carcinoma | IC50: 50.15 (pg/ml) | [3] |
| Compound 3b | Ehrlich Ascites Carcinoma | IC50: 50.45 (pg/ml) | [3] |
| Compound 7 | Ehrlich Ascites Carcinoma | IC50: 42.55 (pg/ml) | [3] |
| Thiadiazole fluorobenzothiazole 27 | Various cell lines | High to moderate activity | [2] |
| Methoxybenzothiazole 28 | Various cell lines | High to moderate activity | [2] |
| Bromopyridine acetamide benzothiazole 29 | SKRB-3 | IC50: 0.0012 | [2] |
| SW620 | IC50: 0.0043 | [2] | |
| A549 | IC50: 0.044 | [2] | |
| HepG2 | IC50: 0.048 | [2] | |
| Thiazole derivative 4c | MCF-7 | IC50: 2.57 ± 0.16 | [7] |
| HepG2 | IC50: 7.26 ± 0.44 | [7] | |
| Thiazole derivative 4a | MCF-7 | IC50: 12.7 ± 0.77 | [7] |
| HepG2 | IC50: 6.69 ± 0.41 | [7] | |
| Thiazolidine derivative 4a | C6 (rat brain glioma) | IC50: 0.03 (mM) | [14] |
| Thiazolidine derivative 4d | C6 (rat brain glioma) | IC50: 0.03 (mM) | [14] |
Table 2: Enzyme Inhibitory Activity of Benzothiazole Derivatives
| Compound ID | Enzyme | IC50 (nM) | Reference |
| Compound 4a | Acetylcholinesterase (AChE) | 56.3 ± 2.5 | [2][13] |
| Compound 4d | Acetylcholinesterase (AChE) | 89.6 ± 3.2 | [2][13] |
| Compound 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 | [2][12][13] |
| Compound 4g | Acetylcholinesterase (AChE) | 36.7 ± 1.4 | [2][13] |
| Compound 4h | Acetylcholinesterase (AChE) | 64.9 ± 2.9 | [2][13] |
| Compound 4k | Acetylcholinesterase (AChE) | 102.5 ± 4.8 | [2][13] |
| Compound 4m | Acetylcholinesterase (AChE) | 27.8 ± 1.0 | [2][13] |
| Compound 4n | Acetylcholinesterase (AChE) | 42.1 ± 1.8 | [2][13] |
| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 | [2][12][13] |
| Compound 4d (nitro substituted) | Monoamine Oxidase A (MAO-A) | 218 | [15] |
| Compound 5e (chloro substituted) | Monoamine Oxidase A (MAO-A) | 132 | [15] |
| Compound 4d (nitro substituted) | Monoamine Oxidase B (MAO-B) | 4.6 | [15] |
| Compound 8 | α-glucosidase | 0.10 ± 0.05 (µM) | [4][10] |
| Compound 9 | α-glucosidase | 0.13 ± 0.03 (µM) | [4][10] |
| Compound 13 | Tyrosinase | 8.6 ± 0.2 (µM) | [4][10] |
| Compound 3 | Tyrosinase | 11.1 ± 0.5 (µM) | [4][10] |
| Compound 12 | Tyrosinase | 18.2 ± 0.1 (µM) | [4][10] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the literature.
General Procedure for the Synthesis of 2-Aminobenzothiazole Derivatives
A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[7][8][9]
Materials:
-
Substituted aniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve the substituted aniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Add a solution of bromine in glacial acetic acid dropwise to the cooled mixture while stirring.
-
After the addition is complete, continue stirring at room temperature for several hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiazole derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cancer cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 or GI50 value.
In Vitro Enzyme Inhibition Assay (e.g., Acetylcholinesterase Inhibition)
The inhibitory activity of compounds against enzymes like acetylcholinesterase can be determined using spectrophotometric methods, such as the Ellman's method.[2][4][13]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the substrate (ATCI) to each well.
-
Monitor the change in absorbance over time at a wavelength of 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction and the percentage of enzyme inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The biological effects of benzothiazole derivatives are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.
Caption: Potential mechanism of anticancer action for some benzothiazole derivatives.
Caption: General experimental workflow for the development of bioactive benzothiazole derivatives.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
An In-depth Technical Guide to Benzo[d]thiazol-6-ylmethanol and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a privileged heterocyclic structure renowned for its diverse pharmacological activities. This technical guide provides a comprehensive review of Benzo[d]thiazol-6-ylmethanol and its derivatives, with a particular focus on their synthesis, biological evaluation, and mechanisms of action in key therapeutic areas, including oncology and neurodegenerative diseases. This document consolidates quantitative biological data, detailed experimental protocols for synthesis and bioassays, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers in drug discovery and development.
Introduction
Benzothiazole, a bicyclic heterocyclic compound, is a fundamental core in a multitude of biologically active molecules. Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The substitution pattern on the benzothiazole ring system plays a crucial role in modulating the biological activity of these compounds. Notably, derivatives substituted at the 6-position have shown significant promise in various therapeutic contexts. This guide focuses on this compound, a key representative of this class, and explores the broader landscape of 6-substituted benzothiazole derivatives.
Synthesis of this compound and Derivatives
The synthesis of this compound typically involves a two-step process starting from a readily available precursor. A common strategy is the formation of the benzothiazole ring, followed by the reduction of a carbonyl group at the 6-position.
Synthesis of Benzo[d]thiazole-6-carbaldehyde
A general method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenols with aldehydes. For 6-substituted benzothiazoles, a common starting material is a correspondingly substituted aniline.
Reduction of Benzo[d]thiazole-6-carbaldehyde to this compound
The reduction of the aldehyde functional group in Benzo[d]thiazole-6-carbaldehyde to a primary alcohol yields this compound. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.[1][2][3]
Biological Activities and Therapeutic Applications
Derivatives of the Benzo[d]thiazole core, particularly those with substitutions at the 6-position, have been extensively investigated for their therapeutic potential in various diseases.
Anticancer Activity
Benzothiazole derivatives have emerged as a promising class of anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Several studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through the mitochondrial intrinsic pathway. This process is often initiated by an increase in reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and the subsequent activation of caspases.
The NF-κB signaling pathway is a critical regulator of inflammation and cell survival and is often dysregulated in cancer. Certain benzothiazole derivatives have been shown to exert their anticancer and anti-inflammatory effects by inhibiting the NF-κB pathway, leading to the downregulation of pro-inflammatory and pro-survival genes like COX-2 and iNOS.[1]
Neuroprotective Activity in Alzheimer's Disease
The multifactorial nature of Alzheimer's disease has prompted the development of multi-target-directed ligands. Benzothiazole derivatives have been explored as promising scaffolds for the design of such agents, primarily targeting cholinesterases and monoamine oxidase B (MAO-B).
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Numerous 6-substituted benzothiazole derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity.
Quantitative Data
The following tables summarize key quantitative data for various 6-substituted benzo[d]thiazole derivatives from the literature.
| Compound ID | Substitution at 6-position | Target | Activity (IC₅₀/Kᵢ) | Cell Line/Enzyme Source | Reference |
| 3s | -O(CH₂)₅-pyrrolidine | AChE | IC₅₀ = 6.7 µM | Human AChE | [4] |
| BuChE | IC₅₀ = 2.35 µM | Human BuChE | [4] | ||
| MAO-B | IC₅₀ = 1.6 µM | Human MAO-B | [4] | ||
| hH₃R | Kᵢ = 0.036 µM | Human Histamine H₃ Receptor | [4] | ||
| 4b | -O(CH₂)₃-azepane | hH₃R | Kᵢ = 0.012 µM | Human Histamine H₃ Receptor | [4] |
| AChE | IC₅₀ = 5.91 µM | Human AChE | [5] | ||
| Compound A | -NO₂ (at position 2) | Proliferation | IC₅₀ = 56.98 µM (24h) | HepG2 | [1] |
| Compound B | -F (at position 2) | Proliferation | IC₅₀ = 59.17 µM (24h) | HepG2 | [1] |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of Benzo[d]thiazole-6-carbaldehyde A detailed protocol for the synthesis of the precursor, Benzo[d]thiazole-6-carbaldehyde, can be adapted from general procedures for benzothiazole synthesis. One common method involves the reaction of 4-amino-3-mercaptobenzaldehyde with an appropriate cyclizing agent.
Step 2: Reduction of Benzo[d]thiazole-6-carbaldehyde
-
Materials: Benzo[d]thiazole-6-carbaldehyde, Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve Benzo[d]thiazole-6-carbaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
MTT Cell Proliferation Assay
This protocol is used to assess the cytotoxic effects of benzothiazole derivatives on cancer cell lines.[2][3][6][7][8]
-
Materials: 96-well plates, cancer cell line of interest, culture medium, benzothiazole derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzothiazole derivative and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Acetylcholinesterase (AChE) Inhibition Assay
This assay, based on the Ellman method, is used to determine the AChE inhibitory activity of the synthesized compounds.[1]
-
Materials: 96-well microplate, Acetylcholinesterase (AChE) from electric eel, Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Phosphate buffer (pH 8.0), Test compounds.
-
Procedure:
-
In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Incubate the plate at 37 °C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Western Blot Analysis of the NF-κB Pathway
This protocol provides a general workflow for analyzing the effect of benzothiazole derivatives on the NF-κB signaling pathway.
-
Materials: Cell culture reagents, benzothiazole derivative, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin), HRP-conjugated secondary antibodies, ECL detection reagent.
-
Procedure:
-
Treat cells with the benzothiazole derivative for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and its derivatives.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. ijper.org [ijper.org]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Benzothiazole Compounds
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Evaluation, and Mechanism of Action of Novel Benzothiazole Derivatives.
The relentless pursuit of innovative therapeutic agents has led researchers to the promising realm of heterocyclic compounds, with benzothiazoles emerging as a particularly versatile and potent scaffold. This in-depth technical guide provides a comprehensive overview of the discovery of novel benzothiazole compounds, detailing their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a vital resource for researchers, scientists, and professionals actively engaged in the field of drug discovery and development.
Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These compounds have shown remarkable potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] The structural versatility of the benzothiazole nucleus allows for a multitude of chemical modifications, enabling the fine-tuning of their biological profiles to target specific diseases with enhanced efficacy and reduced toxicity.[4][5]
This guide delves into the intricate experimental protocols for the synthesis of these promising compounds and the rigorous methods employed for their biological evaluation. Furthermore, it illuminates the complex signaling pathways through which these molecules exert their therapeutic effects, providing a molecular-level understanding of their function.
Data Presentation: A Comparative Analysis of Biological Activity
The potency of newly synthesized benzothiazole derivatives is a critical parameter in their evaluation as potential drug candidates. The following tables summarize the in vitro anticancer and antimicrobial activities of a selection of novel benzothiazole compounds, presenting their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms.
Table 1: Anticancer Activity of Novel Benzothiazole Derivatives (IC50 in µM)
| Compound ID | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | Reference |
| BZ-1 | 0.08 | 0.048 | 0.11 | 1.2 nM | 4.3 nM | [6][7] |
| BZ-2 | 0.35 | 0.11 | 0.13 | 0.02 | 0.03 | [6] |
| BZ-3 | 9.76 | 36 nM (HepG2) | 44 nM | 48 nM (MCF7) | - | [8] |
| BZ-4 | - | - | - | 34.5 | - | [8] |
| BZ-5 | - | - | - | - | 5.61 | [9] |
| BZ-6 | - | 7.92 | - | 3.84 | - | [9] |
| BZ-7 | 3.995 µM | - | - | - | 3.670 µM | [10] |
| BZ-8 | 2.659 µM | - | - | - | 2.527 µM | [10] |
Table 2: Antimicrobial Activity of Novel Benzothiazole Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger | Reference |
| ABZ-1 | 50 | 25 | 25 | 50 | [1][11] |
| ABZ-2 | 200 | 100 | 50 | 100 | [1][11] |
| ABZ-3 | 15.6 | 7.81 | - | - | [12] |
| ABZ-4 | 4-20 µmol L⁻¹ | 4-20 µmol L⁻¹ | 0.125-2 | - | [2][13] |
| ABZ-5 | - | - | 64 | - | [14] |
| ABZ-6 | - | - | 31.25 | 13-22 | [15] |
Experimental Protocols: Methodologies for Discovery and Evaluation
The successful discovery and development of novel benzothiazole compounds hinge on robust and reproducible experimental protocols. This section provides detailed methodologies for the synthesis of a representative 2-arylbenzothiazole and for the evaluation of the anticancer activity of these compounds using the MTT assay.
Synthesis of 2-Arylbenzothiazoles
A common and effective method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with an aromatic aldehyde.[16][17]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol or glycerol.[16][18]
-
Catalyst Addition (Optional): While some reactions proceed without a catalyst, others are facilitated by the addition of a catalytic amount of an acid or a metal catalyst.[18][19] For a greener approach, the reaction can be performed in glycerol at ambient temperature without a catalyst.[16]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the specific reactants and catalytic system used.[16][20] Microwave-assisted synthesis can significantly reduce the reaction time.[21]
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization or column chromatography to yield the pure 2-arylbenzothiazole.[22][23][24]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazole compounds and incubated for another 24 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.
Visualizing the Molecular Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the complex biological processes involved, this section utilizes Graphviz diagrams to illustrate key signaling pathways targeted by novel benzothiazole compounds and a typical experimental workflow.
Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK pathways are two such critical cascades that are often dysregulated in cancer.
A primary mechanism by which many anticancer benzothiazoles induce cell death is through the intrinsic apoptosis pathway, which is tightly regulated by the Bcl-2 family of proteins.
The continued exploration of novel benzothiazole derivatives holds immense promise for the future of medicine.[25][26][27][28] The insights and methodologies presented in this guide are intended to empower researchers to accelerate the discovery and development of the next generation of therapeutics, ultimately addressing unmet medical needs and improving human health.[29][30][31][32]
References
- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A green method for the synthesis of 2-arylbenzothiazoles | Semantic Scholar [semanticscholar.org]
- 18. pharmacyjournal.in [pharmacyjournal.in]
- 19. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 23. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 26. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. discovery.researcher.life [discovery.researcher.life]
- 28. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 31. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
- 32. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Benzothiazole Derivatives: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of a versatile heterocyclic scaffold.
The benzothiazole core, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable spectrum of pharmacological activities, making them a subject of intense research for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzothiazole derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. Detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug discovery and development.
Anticancer Activity of Benzothiazole Derivatives
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, exerting their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. The substitution pattern on the benzothiazole ring system is pivotal in determining their cytotoxic efficacy.
Structure-Activity Relationship Insights
Substitutions at the 2- and 6-positions of the benzothiazole nucleus are particularly critical for anticancer activity. Electron-withdrawing groups, such as halogens or nitro groups, at these positions often enhance cytotoxic effects. Furthermore, the incorporation of various heterocyclic moieties, like pyrazole and thiazolidinone, at the 2-position has been shown to significantly increase anticancer potency. Hydrophobic moieties are also considered beneficial for the cytotoxic activity of benzothiazole derivatives against various cancer cell lines.[1]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzothiazole derivatives against various cancer cell lines, illustrating the impact of structural modifications on their anticancer activity.
| Compound ID | R1-Substituent (at C2) | R2-Substituent (on Benzene Ring) | Cancer Cell Line | IC50 (µM) |
| B7 | -NH-(4-nitrobenzyl) | 6-chloro | A431, A549, H1299 | Significant Inhibition |
| 21 | Thiophene-based acetamide | Unsubstituted | MCF-7 | 24.15 |
| 22 | Morpholine-based thiourea | Unsubstituted | MCF-7 | 26.43 |
| 23 | Morpholine-based thiourea | Bromo-substituted | MCF-7 | 18.10 |
| 55 | Chlorobenzyl indole semicarbazide | Unsubstituted | HT-29 | 0.024 |
| H460 | 0.29 | |||
| A549 | 0.84 | |||
| MDA-MB-231 | 0.88 | |||
| 66 | Naphthalimide derivative | Unsubstituted | HT-29 | 3.72 |
| A549 | 4.07 | |||
| MCF-7 | 7.91 | |||
| 67 | Naphthalimide derivative | Unsubstituted | HT-29 | 3.47 |
| A549 | 3.89 | |||
| MCF-7 | 5.08 | |||
| Compound A | Nitro-substituted phenyl | Unsubstituted | HepG2 | 56.98 (24h), 38.54 (48h) |
| Compound B | Fluoro-substituted phenyl | Unsubstituted | HepG2 | 59.17 (24h), 29.63 (48h) |
| 4d | Phenylacetamide derivative | Unsubstituted | BxPC-3 | 3.99 |
| 4l | Phenylacetamide derivative | Unsubstituted | HFF-1 (normal cells) | 67.07 |
Note: This table presents a selection of data from various sources and is intended to be illustrative. For detailed information, refer to the cited literature.[2][3][4][5]
Signaling Pathway: PI3K/Akt Inhibition
A crucial mechanism through which benzothiazole derivatives exert their anticancer effects is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and apoptosis resistance. Certain benzothiazole derivatives have been shown to downregulate the phosphorylation of Akt, a key downstream effector of PI3K, leading to the induction of apoptosis in cancer cells.[1][6][7][8]
Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.
Antimicrobial Activity of Benzothiazole Derivatives
The benzothiazole scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Structure-Activity Relationship Insights
For antimicrobial activity, substitutions at the 2- and 6-positions are also important. The introduction of electron-withdrawing groups like nitro and halogens has been shown to enhance antimicrobial efficacy. The incorporation of a thiazolidin-4-one moiety at the 2-position has yielded compounds with significant antibacterial activity.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzothiazole derivatives against various microbial strains.
| Compound ID | R1-Substituent (at C2) | R2-Substituent (on Benzene Ring) | Microbial Strain | MIC (µg/mL) |
| 8a | Thiazolidin-4-one derivative | 4-nitro (on phenyl ring) | P. aeruginosa | 90-180 |
| 8c | Thiazolidin-4-one derivative | 4-nitro (on phenyl ring) | E. coli | 90-180 |
| 46a | Amino-benzothiazole Schiff base | 2-hydroxy (on benzylidene ring) | E. coli | 15.62 |
| 46b | Amino-benzothiazole Schiff base | 2-hydroxy (on benzylidene ring) | P. aeruginosa | 15.62 |
| 66c | Sulfonamide analogue | Unsubstituted | P. aeruginosa | 3.1-6.2 |
| S. aureus | 3.1-6.2 | |||
| E. coli | 3.1-6.2 | |||
| 133 | Azo dye containing derivative | Unsubstituted | S. aureus | 78.125 |
| E. coli | 78.125 | |||
| Compound 3 | N/A | N/A | S. aureus | 50-200 |
| B. subtilis | 25-200 | |||
| E. coli | 25-100 | |||
| Compound 4 | N/A | N/A | S. aureus | 50-200 |
| B. subtilis | 25-200 | |||
| E. coli | 25-100 | |||
| Compound 1 | Thiazolidinone derivative | 6-CN | E. coli | 120 |
| Compound 2 | Thiazolidinone derivative | 6-CN | S. aureus | 120 |
Note: This table is a representative sample of available data. For comprehensive details, please consult the original research articles.[9][10][11][12]
Mechanism of Action: DNA Gyrase Inhibition
One of the key mechanisms of antibacterial action for benzothiazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling of DNA, leading to bacterial cell death.[13][14][15][16][17]
Caption: Inhibition of bacterial DNA gyrase by benzothiazole derivatives.
Neuroprotective Activity of Benzothiazole Derivatives
Benzothiazole derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders, particularly Alzheimer's disease. Their neuroprotective effects are often attributed to their ability to inhibit key enzymes involved in the disease pathology.
Structure-Activity Relationship Insights
For anti-Alzheimer's activity, the presence of a secondary amine, such as piperazine or piperidine, in the structure is often beneficial for interaction with the catalytic active site of acetylcholinesterase. The overall length of the molecule and the presence of specific substituents that can form hydrogen bonds with the enzyme's active site are crucial for potent inhibition.
Quantitative Data: Acetylcholinesterase (AChE) Inhibition
The following table summarizes the IC50 values of various benzothiazole derivatives against acetylcholinesterase.
| Compound ID | Derivative Type | IC50 |
| 4b | Azetidinone-bearing | 679.896 µg/mL |
| 4i | Azetidinone-bearing | 685.236 µg/mL |
| 4f | Unspecified | 23.4 ± 1.1 nM |
| 4m | Unspecified | 27.8 ± 1.0 nM |
| LB05 | Piperazine derivative | 0.40 ± 0.01 µM |
| M13 | Benzothiazolone derivative (vs. BChE) | 1.21 µM |
| Analog-3 | Thiazolidinone-thiadiazole derivative | 0.90 ± 0.20 µM |
| 6d | Amino acid-containing | 32.00 µg/mL |
| 6f | Amino acid-containing | 25.33 µg/mL |
Note: This table provides a snapshot of the inhibitory potential of different benzothiazole series. Direct comparison of values should be made with caution due to differing experimental conditions. Refer to the original publications for detailed context.[18][19][20][21][22][23]
Mechanism of Action: Acetylcholinesterase (AChE) Inhibition
A primary target for benzothiazole derivatives in the context of Alzheimer's disease is the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these derivatives increase the levels of acetylcholine in the brain, which is beneficial for cognitive function. Docking studies have shown that benzothiazole derivatives can interact with key amino acid residues in the active site of AChE, including those in the catalytic active site (CAS) and the peripheral anionic site (PAS).[19][20][24][25]
Caption: Inhibition of acetylcholinesterase (AChE) by benzothiazole derivatives.
Experimental Protocols
This section provides generalized methodologies for the synthesis of 2-substituted benzothiazoles and key biological assays. These protocols are intended as a guide and may require optimization based on the specific derivatives and experimental conditions.
General Synthesis of 2-Amino-Substituted Benzothiazoles
A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, such as bromine, in a suitable solvent like acetic acid.
Procedure:
-
Dissolve the substituted aniline and potassium thiocyanate in glacial acetic acid in a flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid to the reaction mixture while maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring the mixture at room temperature for several hours.
-
Pour the reaction mixture into a beaker of crushed ice and neutralize with a base (e.g., ammonia solution).
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminobenzothiazole derivative.[26][27][28][29][30]
Caption: General workflow for the synthesis of 2-aminobenzothiazole derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzothiazole derivatives and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Prepare a serial dilution of the benzothiazole derivatives in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no drug) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature and time for the specific microorganism.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of AChE.
Procedure:
-
Prepare a reaction mixture containing a buffer, acetylthiocholine iodide (substrate), and DTNB (Ellman's reagent).
-
Add the benzothiazole derivative at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the AChE enzyme.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 412 nm) over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.
Procedure:
-
Treat cells with the benzothiazole derivative for a specified time.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt and phospho-Akt).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion
The benzothiazole scaffold represents a highly versatile and privileged structure in medicinal chemistry, with its derivatives demonstrating a broad range of potent biological activities. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns in modulating the anticancer, antimicrobial, and neuroprotective effects of these compounds. The provided experimental protocols offer a foundational framework for the synthesis and evaluation of novel benzothiazole derivatives. The visualization of key signaling pathways and mechanisms of action aims to facilitate a deeper understanding of their molecular interactions. Continued exploration of the chemical space around the benzothiazole nucleus holds significant promise for the discovery and development of next-generation therapeutic agents to address a multitude of diseases.
References
- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.unich.it [ricerca.unich.it]
- 3. mdpi.com [mdpi.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajchem-a.com [ajchem-a.com]
- 20. psecommunity.org [psecommunity.org]
- 21. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. researchgate.net [researchgate.net]
- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 27. researchgate.net [researchgate.net]
- 28. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ijcrt.org [ijcrt.org]
In Silico ADMET Prediction for Benzothiazole Compounds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of in silico methods for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of benzothiazole compounds. The benzothiazole scaffold is a prominent feature in many medicinally important molecules, and early assessment of ADMET properties is crucial for reducing late-stage attrition in drug discovery.[1][2][3][4][5] In silico tools offer a rapid and cost-effective means to evaluate and prioritize compounds with favorable pharmacokinetic and safety profiles before their synthesis and preclinical testing.[1][6][7]
The Core of In Silico ADMET Prediction
The fundamental principle behind in silico ADMET prediction lies in the use of computational models to establish a relationship between the chemical structure of a compound and its pharmacokinetic or toxicological properties.[8][9] These models are developed using large datasets of experimentally determined ADMET data for diverse chemical structures.[1][8] By identifying patterns and correlations between molecular descriptors and ADMET endpoints, these models can then predict the properties of novel compounds, such as benzothiazole derivatives.[8] The accuracy of these predictions is highly dependent on the quality of the underlying data, the algorithm used, and the applicability domain of the model.[1]
In Silico ADMET Prediction Workflow for Benzothiazole Compounds
The typical workflow for in silico ADMET prediction of benzothiazole compounds involves several key steps, from initial compound design to data analysis and decision-making. This process allows for the early identification of potential liabilities and guides the optimization of lead compounds.
Key ADMET Parameters for Benzothiazole Compounds
A comprehensive ADMET profile is generated by evaluating a range of physicochemical and pharmacokinetic properties. For benzothiazole compounds, several key parameters are routinely assessed using in silico tools.
3.1. Absorption
Absorption primarily relates to how a drug enters the bloodstream.[10][11] Key parameters influencing absorption include:
-
Lipophilicity (logP): This measures the partitioning of a compound between an oily and an aqueous phase. A balanced logP is crucial for membrane permeability.[12][13]
-
Aqueous Solubility (logS): Adequate solubility is necessary for a drug to be absorbed from the gastrointestinal tract.[12][13]
-
Gastrointestinal (GI) Absorption: This predicts the extent to which a compound is absorbed from the gut.
-
Blood-Brain Barrier (BBB) Permeability: This is critical for drugs targeting the central nervous system.[8]
-
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can limit drug absorption.[8]
3.2. Distribution
Distribution describes how a drug spreads throughout the body's tissues and fluids.[11][12] Important parameters include:
-
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins can affect its availability to reach the target site.[3][4][14]
-
Volume of Distribution (VDss): This parameter indicates the extent of a drug's distribution in the body tissues versus the plasma.
3.3. Metabolism
Metabolism involves the biotransformation of a drug into its metabolites, primarily in the liver.[11][12] Key considerations are:
-
Cytochrome P450 (CYP) Inhibition/Induction: Benzothiazole derivatives can interact with CYP enzymes, leading to potential drug-drug interactions.[15][16] Commonly evaluated isoforms include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[15][16]
-
Metabolic Stability: This assesses the susceptibility of a compound to metabolism, which influences its half-life.[3][4][14]
3.4. Excretion
Excretion is the process by which a drug and its metabolites are removed from the body.[11][12]
-
Clearance (CL): This is a measure of the rate at which a drug is removed from the body.
3.5. Toxicity
Toxicity prediction is crucial for identifying potential safety issues early on.[6] Important endpoints include:
-
hERG (human Ether-à-go-go-Related Gene) Inhibition: Blockade of the hERG potassium channel can lead to cardiotoxicity.[8][17][18]
-
Mutagenicity (Ames Test): This predicts the potential of a compound to cause DNA mutations.
-
Hepatotoxicity: This assesses the potential for a compound to cause liver damage.
-
Carcinogenicity: This predicts the likelihood of a compound causing cancer.
Data Presentation: In Silico ADMET Profiles of Benzothiazole Derivatives
The following tables summarize predicted ADMET properties for various benzothiazole derivatives, compiled from the cited literature. These tables provide a comparative overview of the drug-like properties of these compounds.
Table 1: Predicted Physicochemical and Absorption Properties of Benzothiazole Derivatives
| Compound ID | Molecular Weight ( g/mol ) | logP | logS | GI Absorption | BBB Permeability | P-gp Substrate | Reference |
| Series 1 | [16] | ||||||
| 6a | 373.44 | 4.18 | -5.23 | High | Yes | No | |
| 6b | 407.88 | 4.89 | -6.11 | High | Yes | No | |
| 6c | 403.85 | 4.75 | -5.87 | High | Yes | No | |
| 6e | 417.89 | 5.24 | -6.45 | High | Yes | No | |
| 6f | 417.89 | 5.24 | -6.45 | High | Yes | No | |
| Series 2 | [15] | ||||||
| B1-B30 | - | - | - | High | No | - | |
| Series 3 | [19] | ||||||
| SPZ1 | <500 | <5 | - | Good | - | - | |
| SPZ3 | <500 | <5 | - | Good | - | - | |
| SPZ6 | <500 | <5 | - | Good | - | - | |
| SPZ10 | <500 | <5 | - | Good | - | - | |
| SPZ11 | <500 | <5 | - | Good | - | - |
Table 2: Predicted Metabolism of Benzothiazole Derivatives
| Compound ID | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Reference |
| Series 1 | [16] | |||||
| 6a | No | Yes | Yes | No | No | |
| 6b | No | Yes | Yes | No | No | |
| 6c | No | Yes | Yes | No | No | |
| 6e | No | Yes | Yes | No | No | |
| 6f | No | Yes | Yes | No | No | |
| Series 2 | [15] | |||||
| B1-B30 | - | - | - | - | - |
Table 3: Predicted Toxicity of Benzothiazole Derivatives
| Compound ID | hERG Inhibitor | Ames Mutagenicity | Hepatotoxicity | Carcinogenicity | Reference |
| Series 1 | [19] | ||||
| SPZ1 | - | Active | - | - | |
| SPZ3 | - | Active | - | - | |
| SPZ6 | - | Active | - | - | |
| SPZ11 | - | Active | - | - | |
| Series 2 | [15] | ||||
| B8 | - | - | - | Tumorigenic | |
| B29 | - | - | - | Tumorigenic |
Experimental Protocols for In Vitro ADMET Assays
While in silico predictions are valuable for initial screening, experimental validation is essential.[10][11] Below are representative protocols for key in vitro ADMET assays that can be used to confirm the predictions for promising benzothiazole compounds.
5.1. Protocol: Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[10][20]
Materials:
-
Test benzothiazole compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., testosterone)
-
Acetonitrile with internal standard for quenching
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound at 1 µM in phosphate buffer.
-
In a 96-well plate, add the test compound, HLM (final concentration 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
5.2. Protocol: Caco-2 Permeability Assay
This assay is used to predict intestinal absorption of a compound.[10]
Materials:
-
Caco-2 cells
-
24-well Transwell plates
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test benzothiazole compound (10 µM in transport buffer)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Wash the cell monolayers with transport buffer.
-
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport) at specified time points.
-
Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Determine the apparent permeability coefficient (Papp).
Signaling Pathways and Logical Relationships
The interplay of various ADMET properties determines the overall disposition of a drug in the body. Understanding these relationships is key to successful drug design.
Conclusion
In silico ADMET prediction is an indispensable tool in modern drug discovery, enabling the early identification and mitigation of potential pharmacokinetic and safety issues. For benzothiazole compounds, a wide array of computational models and software platforms are available to guide the design and selection of candidates with a higher probability of success in clinical development. By integrating these predictive methods with targeted in vitro validation, researchers can significantly streamline the drug discovery process, saving both time and resources. The continued development of more accurate and comprehensive in silico models will further enhance our ability to design safer and more effective benzothiazole-based therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - ProQuest [proquest.com]
- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. biosolveit.de [biosolveit.de]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. optibrium.com [optibrium.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. Isosteric replacements for benzothiazoles and optimisation to potent Cathepsin K inhibitors free from hERG channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. veterinaria.org [veterinaria.org]
- 20. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Molecular Docking of Benzothiazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of molecular docking studies involving benzothiazole derivatives, a class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities.[1][2][3][4][5] This document outlines the core principles of molecular docking, details experimental protocols, presents quantitative data from various studies, and visualizes key workflows and biological pathways to facilitate a deeper understanding of the structure-activity relationships of these promising therapeutic agents.
Introduction to Benzothiazole and Molecular Docking
Benzothiazole, a bicyclic ring system composed of a benzene ring fused to a thiazole ring, serves as a privileged scaffold in medicinal chemistry.[2][4][6] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[3][5][7][8][9] Molecular docking is a powerful computational technique that plays a pivotal role in understanding the therapeutic potential of these compounds.[10] It predicts the preferred orientation of a ligand (in this case, a benzothiazole derivative) when it binds to a specific receptor, typically a protein, to form a stable complex.[10] This method is instrumental in structure-based drug design, enabling the prediction of binding conformations and affinities, which in turn guides the rational design and optimization of new drug candidates.[10][11]
Experimental Protocol for Molecular Docking
A typical molecular docking workflow involves several key steps, from the preparation of the target protein and ligand to the analysis of the docking results.[11][12] While specific parameters may vary depending on the software and the biological system under investigation, the general protocol remains consistent.
Protein Preparation
The first step is to obtain the three-dimensional structure of the target protein. This is typically sourced from a public repository like the Protein Data Bank (PDB). The raw PDB file often contains water molecules, co-factors, and other heteroatoms that may not be relevant to the docking study and are usually removed. The protein structure is then prepared by adding hydrogen atoms, assigning correct bond orders, and repairing any missing residues or atoms. This process is crucial for ensuring the accuracy of the subsequent docking calculations.
Ligand Preparation
The three-dimensional structures of the benzothiazole derivatives are generated using chemical drawing software. Similar to the protein, the ligands are prepared by adding hydrogen atoms, assigning appropriate atom types and charges, and defining rotatable bonds. This allows the docking software to explore different conformations of the ligand within the binding site of the protein.
Grid Generation
A grid box is defined around the active site of the target protein. This grid specifies the region where the docking software will search for potential binding poses of the ligand. The size and coordinates of the grid box are critical parameters that can significantly influence the outcome of the docking simulation.
Molecular Docking Simulation
With the prepared protein and ligands, and the defined grid box, the molecular docking simulation is performed using specialized software. Popular choices include AutoDock, AutoDock Vina, Glide, and GOLD.[13][14][15] These programs employ various search algorithms, such as genetic algorithms and Monte Carlo simulations, to explore the conformational space of the ligand within the protein's active site.[11] The binding of each pose is then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[16]
Analysis of Docking Results
The final step involves a thorough analysis of the docking results. This includes examining the predicted binding poses, the calculated binding energies, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) between the ligand and the protein.[17][18] Visualization tools such as PyMOL and Discovery Studio are often used to inspect the docked complexes and understand the key interactions driving the binding.[19]
Quantitative Data from Docking Studies
The following tables summarize quantitative data from various molecular docking studies of benzothiazole derivatives against different biological targets. This data provides valuable insights into the structure-activity relationships of these compounds and can guide the design of more potent inhibitors.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Organism(s) | Target Enzyme | Docking Score (kcal/mol) | Experimental Activity (MIC in µg/mL) |
| Derivative 3 | E. coli | Dihydroorotase | - | 25-100 |
| Derivative 4 | E. coli | Dihydroorotase | - | 25-100 |
| Derivative 10 | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Dihydroorotase | - | Moderate activity |
| Derivative 12 | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Dihydroorotase | - | Moderate activity |
| Pyrazolone derivative 16b | - | Dihydropteroate synthase (DHPS) | - | IC50 = 7.85 |
| Pyrazolone derivative 16a | - | Dihydropteroate synthase (DHPS) | - | IC50 = 11.17 |
| Pyrazolone derivative 16c | - | Dihydropteroate synthase (DHPS) | - | IC50 = 11.03 |
| Benzylidine derivative 14b | - | Dihydropteroate synthase (DHPS) | - | IC50 = 16.76 |
| Benzylidine derivative 14c | - | Dihydropteroate synthase (DHPS) | - | IC50 = 26.14 |
Note: Docking scores were not always reported alongside experimental data in the cited literature.[20][21]
Table 2: Anticancer Activity of Benzothiazole Derivatives
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Cell Line | Experimental Activity (IC50 in µM) |
| Compound 2 | HER | -10.4 | - | - |
| Compound 3 | HER | -9.9 | - | - |
| Compound 6b | 4WKQ | - | MCF-7, HCT-116 | - |
| Compound 6j | 6LUD | - | MCF-7, HCT-116 | - |
| Compound 5b | VEGFR-2 | - | A-498, HepG2 | 4.26, 10.78 |
| Compound 6b | VEGFR-2 | - | A-498 | 18.05 |
| Compound 6g | VEGFR-2 | - | HepG2 | 8.33 |
Note: Direct correlation between docking scores and IC50 values requires careful interpretation as they measure different aspects of compound efficacy.[22][23][24]
Table 3: Anticonvulsant Activity of Benzothiazole Derivatives
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference Drug | Reference Binding Affinity (kcal/mol) |
| A1 | GABA-AT | -5.9 | Vigabatrin | -5.2 |
| A3 | GABA-AT | -5.8 | Vigabatrin | -5.2 |
| A9 | GABA-AT | -6.1 | Vigabatrin | -5.2 |
| A10 | GABA-AT | -5.9 | Vigabatrin | -5.2 |
| A11 | GABA-AT | -6.0 | Vigabatrin | -5.2 |
| A12 | GABA-AT | -6.1 | Vigabatrin | -5.2 |
| A14 | GABA-AT | -6.6 | Vigabatrin | -5.2 |
| A14 | NavMs | -5.0 | Lamotrigine | - |
Note: A more negative binding affinity suggests a stronger predicted interaction.[5]
Visualization of Workflows and Pathways
Visual representations are crucial for understanding complex processes in drug discovery. The following diagrams, created using the DOT language, illustrate a typical molecular docking workflow and a simplified signaling pathway targeted by benzothiazole derivatives.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified EGFR signaling pathway inhibited by benzothiazole derivatives.
Conclusion
Molecular docking is an indispensable tool in the modern drug discovery pipeline. For benzothiazole derivatives, it has proven to be highly effective in identifying potential therapeutic targets and elucidating the molecular basis of their activity. This guide provides a foundational understanding of the techniques and data involved in such studies. By leveraging the insights gained from molecular docking, researchers can accelerate the development of novel and more effective benzothiazole-based therapeutics.
References
- 1. jchr.org [jchr.org]
- 2. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 5. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allsubjectjournal.com [allsubjectjournal.com]
- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 13. reddit.com [reddit.com]
- 14. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 15. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. japsonline.com [japsonline.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for Benzo[d]thiazol-6-ylmethanol: An Application Note for Researchers
Introduction
Benzo[d]thiazoles are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. Their unique structural motif is a core component in a variety of pharmacologically active agents exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Benzo[d]thiazol-6-ylmethanol, in particular, serves as a valuable building block for the synthesis of more complex molecules, enabling the exploration of new chemical space for potential therapeutic agents. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the formation of a benzothiazole-6-carboxylate intermediate, followed by its reduction.
Overall Reaction Scheme
The synthesis of this compound can be efficiently achieved in two main steps:
-
Step 1: Synthesis of Methyl Benzothiazole-6-carboxylate. This step involves the formation of the benzothiazole ring system from a suitably substituted aniline derivative. A common and effective method is the reaction of methyl 4-aminobenzoate with potassium thiocyanate in the presence of bromine.
-
Step 2: Reduction of Methyl Benzothiazole-6-carboxylate. The ester functional group of the intermediate is then selectively reduced to a primary alcohol using a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to yield the final product, this compound.
Data Presentation
The following table summarizes the expected quantitative data for the two-step synthesis of this compound. The values are based on typical yields for similar reactions reported in the literature.
| Step | Reactants | Product | Reagents/Solvents | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) | Purity (%) |
| 1 | Methyl 4-aminobenzoate, Potassium thiocyanate | Methyl Benzothiazole-6-carboxylate | Acetic acid, Bromine | 4-6 | Room Temperature | 75-85 | >95 |
| 2 | Methyl Benzothiazole-6-carboxylate | This compound | Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF | 2-4 | 0 to Reflux | 80-90 | >98 |
Experimental Protocols
Step 1: Synthesis of Methyl Benzothiazole-6-carboxylate
Materials:
-
Methyl 4-aminobenzoate
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-aminobenzoate (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (2.2 equivalents) to the solution and stir until it is completely dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via a dropping funnel over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into a beaker containing ice-cold water. A precipitate will form.
-
Add 10% sodium thiosulfate solution dropwise until the orange color of excess bromine disappears.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of deionized water.
-
Recrystallize the crude product from ethanol to afford pure Methyl Benzothiazole-6-carboxylate as a crystalline solid.
-
Dry the product in a vacuum oven.
Step 2: Reduction of Methyl Benzothiazole-6-carboxylate to this compound
Materials:
-
Methyl Benzothiazole-6-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide solution (1 M)
-
Dichloromethane (DCM)
-
Three-neck round-bottom flask
-
Condenser
-
Nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.
-
Under a nitrogen atmosphere, add anhydrous THF to the flask.
-
Carefully and portion-wise, add Lithium Aluminum Hydride (1.5 equivalents) to the THF with stirring. Caution: LiAlH₄ reacts violently with water.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve Methyl Benzothiazole-6-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then gently reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Quench the reaction by the slow, dropwise addition of ethyl acetate to consume the excess LiAlH₄.
-
Carefully add water dropwise, followed by 1 M sodium hydroxide solution, and then more water. A granular precipitate should form.
-
Filter the mixture through a pad of celite and wash the filter cake with THF.
-
Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with 1 M HCl, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Overall workflow for the two-step synthesis of this compound.
Logical Relationship of Key Transformations
Application Notes and Protocols for the Purification of Benzo[d]thiazol-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of Benzo[d]thiazol-6-ylmethanol, a key intermediate in the synthesis of various pharmacologically active compounds. The following protocols for recrystallization, column chromatography, and purity assessment by High-Performance Liquid Chromatography (HPLC) are designed to ensure the isolation of a high-purity product suitable for further research and development.
Purification by Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. Ethanol is a commonly used solvent for the recrystallization of benzothiazole derivatives.[1]
Experimental Protocol
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a test solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) with heating. A good solvent will dissolve the compound when hot but not at room temperature. Ethanol is often a suitable choice for benzothiazole derivatives.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For better crystal growth, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Data Presentation
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to light brown powder | White crystalline solid |
| Yield (%) | - | > 85% (Typical) |
| Purity (by HPLC, %) | ~90% (Typical) | > 99% (Typical) |
| Melting Point (°C) | Broad range | Sharp range |
Experimental Workflow
Purification by Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. For this compound, a silica gel stationary phase with a hexane/ethyl acetate mobile phase is a common choice.
Experimental Protocol
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Column Packing: Pour the silica gel slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate), is often effective.
-
Fraction Collection: Collect the eluent in fractions using test tubes or vials.
-
Analysis of Fractions: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Before Column Chromatography | After Column Chromatography |
| Appearance | Brownish solid | White solid |
| Yield (%) | - | > 70% (Typical) |
| Purity (by HPLC, %) | ~85-90% (Typical) | > 99.5% (Typical) |
| TLC Rf value | Multiple spots | Single spot |
Experimental Workflow
References
Application Notes and Protocols: Benzo[d]thiazol-6-ylmethanol as a Kinase Inhibitor
Disclaimer: Direct experimental data for Benzo[d]thiazol-6-ylmethanol as a kinase inhibitor is not extensively available in publicly accessible literature. The following application notes and protocols are based on the well-documented activities of the broader benzothiazole chemical scaffold, which is recognized as a "privileged structure" in medicinal chemistry for developing kinase inhibitors. These notes serve as a guide for researchers interested in evaluating the potential of this compound and its derivatives as kinase inhibitors.
The benzothiazole core is a key pharmacophore found in numerous kinase inhibitors, and its derivatives have shown potent inhibitory activity against a variety of protein kinases by mimicking the adenine portion of ATP and competing for binding at the enzyme's catalytic domain.[1] This competitive inhibition disrupts critical signaling pathways involved in cell proliferation, survival, and migration, making benzothiazole-based compounds promising candidates for therapeutic development, particularly in oncology.
Quantitative Data: Kinase Inhibitory Activity of Benzothiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several benzothiazole derivatives against various protein kinases, demonstrating the potential of this scaffold.
| Derivative Class | Target Kinase | IC50 Value | Reference |
| 2-thioether-benzothiazoles | JNK1 | 1.8 µM | [2] |
| Aminopyrazole-benzothiazole | p38α | 1.6 nM - 10 nM | [3] |
| 2-substituted benzothiazoles | ABL1, ABL2, CDK4, CDK6 | Good docking scores and potential inhibitory effects | [1] |
| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine | HeLa cells (HPV18+) | 380 nM | |
| 5,6-Difluorobenzo[d]thiazol-2-amine derivatives | VEGFR-2 | To be determined via screening assay | [4] |
| Benzothiazole Derivatives | PI3Kβ | 52.1% inhibition at 1 µM | [5] |
Signaling Pathways Modulated by Benzothiazole Derivatives
Benzothiazole derivatives have been shown to inhibit several key signaling pathways implicated in cancer and other diseases.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4] Inhibition of the VEGFR-2 signaling cascade is a clinically validated anti-cancer strategy.[4][6]
Caption: VEGFR-2 signaling pathway and the inhibitory action of benzothiazole derivatives.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[7] It is activated by stress stimuli and plays a role in apoptosis, inflammation, and cell differentiation.[8][9]
Caption: The JNK signaling cascade and the point of inhibition by benzothiazole compounds.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescence-based biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase. The assay measures the amount of ADP produced during the kinase reaction.[4]
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound or derivative (dissolved in 100% DMSO)
-
Reference kinase inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound and reference inhibitor in DMSO. Transfer 50 nL of each compound solution to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 5 µL of a solution containing the kinase and substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell proliferation and viability.[10][11][12]
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO2.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[10][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot for Kinase Pathway Inhibition
This protocol is used to determine if a compound inhibits the phosphorylation of a target kinase or its downstream substrates in a cellular context.[14][15]
Materials:
-
Cell line expressing the target kinase
-
Complete culture medium and serum-free medium
-
This compound or derivative
-
Stimulant (e.g., growth factor like VEGF or cytokine)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal kinase activity.
-
Pre-treat cells with varying concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor or cytokine for 15-30 minutes to induce phosphorylation of the target pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and denature the samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.[15]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal (from a re-probed blot) and a loading control (e.g., β-actin).
-
References
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. anygenes.com [anygenes.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes: Anticancer Activity of Benzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the anticancer activities of various Benzo[d]thiazole derivatives, detailing their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation. Benzothiazole derivatives are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including potent anticancer effects against various human cancer cell lines.[1][2][3][4] Their therapeutic potential stems from their ability to induce apoptosis, inhibit key signaling pathways involved in cancer progression, and disrupt the cell cycle.[5][6]
Data Presentation: In Vitro Cytotoxicity of Benzo[d]thiazole Derivatives
The anticancer efficacy of various Benzo[d]thiazole derivatives has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values are summarized below.
| Derivative Name/Code | Cancer Cell Line | Assay Type | IC50 / GI50 Value | Reference |
| YLT322 | HepG2 (Hepatocellular Carcinoma) | MTT | Varies (Dose-dependent) | [7] |
| PB11 | U87 (Glioblastoma), HeLa (Cervix) | MTT | < 50 nM | [8] |
| Compound 7 | Ehrlich Ascites Carcinoma | Not Specified | 42.55 µg/mL | [9] |
| Compound 3a | Ehrlich Ascites Carcinoma | Not Specified | 50.15 µg/mL | [9] |
| Compound 3b | Ehrlich Ascites Carcinoma | Not Specified | 50.45 µg/mL | [9] |
| Naphthalimide Derivative 66 | HT-29 (Colon) | Not Specified | 3.72 ± 0.3 µM | [2] |
| Naphthalimide Derivative 66 | A549 (Lung) | Not Specified | 4.074 ± 0.3 µM | [2] |
| Naphthalimide Derivative 66 | MCF-7 (Breast) | Not Specified | 7.91 ± 0.4 µM | [2] |
| Naphthalimide Derivative 67 | HT-29 (Colon) | Not Specified | 3.47 ± 0.2 µM | [2] |
| Naphthalimide Derivative 67 | A549 (Lung) | Not Specified | 3.89 ± 0.3 µM | [2] |
| Naphthalimide Derivative 67 | MCF-7 (Breast) | Not Specified | 5.08 ± 0.3 µM | [2] |
| Pyridine Derivative 18 | HCT-116 (Colorectal) | Not Specified | 7.9 µM | [10] |
| Pyridine Derivative 18 | MCF-7 (Breast) | Not Specified | 9.2 µM | [10] |
| Pyridine Derivative 18 | HUH-7 (Hepatocellular) | Not Specified | 3.1 µM | [10] |
| Chlorobenzyl Indole 55 | HT-29 (Colon) | Not Specified | 0.024 µM | [10] |
| Chlorobenzyl Indole 55 | H460 (Lung) | Not Specified | 0.29 µM | [10] |
| Chlorobenzyl Indole 55 | A549 (Lung) | Not Specified | 0.84 µM | [10] |
| Chlorobenzyl Indole 55 | MDA-MB-231 (Breast) | Not Specified | 0.88 µM | [10] |
| Urea Derivative 56 | 60 Human Cancer Cell Lines | Not Specified | 0.38 µM (Average) | [10] |
Signaling Pathways and Mechanism of Action
Benzo[d]thiazole derivatives exert their anticancer effects primarily by inducing apoptosis through the intrinsic (mitochondrial) pathway and by suppressing critical cell survival signaling cascades like PI3K/AKT.[7][8]
Apoptosis Induction
The primary mechanism involves the induction of apoptosis via the mitochondrial pathway.[7][11][12] Treatment with these derivatives leads to:
-
Modulation of Bcl-2 Family Proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[7]
-
Mitochondrial Disruption: This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.[5][11][12]
-
Cytochrome c Release: The compromised mitochondria release cytochrome c into the cytoplasm.[7][8]
-
Caspase Activation: Cytoplasmic cytochrome c interacts with Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[7][8] This process is often independent of the extrinsic pathway, as evidenced by the lack of caspase-8 activation.[7][8]
Inhibition of Survival Pathways
Several studies have confirmed that these compounds suppress key survival pathways that are often overactive in cancer cells:
-
PI3K/AKT Pathway: Derivatives like PB11 have been shown to down-regulate PI3K and AKT, key components of a pathway that promotes cell survival and proliferation.[8]
-
MAPK Pathway: The derivative YLT322 causes down-regulation of phosphorylated p42/44 MAPK, another crucial pathway for cancer cell growth.[7]
-
EGFR Modulation: Some derivatives can decrease EGFR protein levels, thereby inhibiting downstream pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[5]
Caption: Mechanism of action for Benzo[d]thiazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the consistent evaluation of novel chemical entities. Below are protocols for key assays used to determine the anticancer activity of Benzo[d]thiazole derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.[13]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by NAD(P)H-dependent cellular oxidoreductase enzymes, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Inoculate cells (e.g., U87, HeLa, HepG2) into 96-well plates at a density of 4 × 10⁴ cells/well in 50 µL of culture medium.[8]
-
Incubation: Allow cells to adhere by incubating for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Add 50 µL of fresh medium containing the Benzo[d]thiazole derivative at various concentrations (e.g., ranging from 0.01 µM to 100 µM).[14] Include a vehicle control (e.g., DMSO, final concentration < 1%).
-
Exposure: Incubate the plates for a specified period (e.g., 48 hours).[8]
-
MTT Addition: Add 50 µL of MTT solution (0.1 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully discard the supernatant. Add 200 µL of 100% DMSO to each well to dissolve the formazan crystals. Incubate at room temperature for 10 minutes with gentle shaking.[8]
-
Absorbance Reading: Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Caspase Activity Assay)
This assay quantifies the activity of key apoptosis-related enzymes, such as caspase-3, -8, and -9.
Principle: Cell lysates are incubated with a caspase-specific peptide substrate conjugated to a colorimetric reporter molecule (e.g., p-nitroaniline, pNA). Cleavage of the substrate by the active caspase releases the reporter, which can be quantified by measuring absorbance.
Protocol:
-
Cell Treatment: Treat cells (e.g., U87, HeLa) with the desired concentration of the Benzo[d]thiazole derivative (e.g., 40 nM PB11) for various time points (e.g., 0, 24, 48 hours).[8]
-
Cell Lysis: Harvest the cells and add 50 µL of cell lysis buffer. Incubate on ice for 10 minutes.[8]
-
Centrifugation: Centrifuge the samples at 10,000 × g for 1 minute to pellet cell debris.[8]
-
Protein Quantification: Collect the supernatant and determine the total protein concentration using a Bradford assay.
-
Caspase Reaction: In a new 96-well plate, add cell lysate containing a standardized amount of protein to wells containing the reaction buffer and the specific caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase activity.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and survival pathways.
Protocol:
-
Protein Extraction: After treatment with the derivative, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT, AKT, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
Experimental and Drug Discovery Workflow
The evaluation of new Benzo[d]thiazole derivatives follows a logical progression from initial screening to in-depth mechanistic studies.
Caption: Drug discovery workflow for anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. flore.unifi.it [flore.unifi.it]
- 11. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 12. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Antimicrobial Screening of Benzo[d]thiazol-6-ylmethanol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antimicrobial screening of Benzo[d]thiazol-6-ylmethanol analogs. The following sections detail the experimental protocols for determining antimicrobial efficacy and cytotoxicity, along with a summary of reported activity for various analogs.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents, making the screening of new benzothiazole analogs, such as those derived from this compound, a critical area of research.[4][5] This document outlines standardized protocols for the initial in vitro evaluation of these compounds.
Quantitative Data Summary
The antimicrobial activity of various benzothiazole analogs has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.[4][6] The following tables summarize the reported MIC values for different this compound analogs and related benzothiazole derivatives.
Table 1: Antibacterial Activity of Benzothiazole Analogs (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Salmonella typhi | Reference |
| Analog A07 | 15.6 | - | 7.81 | - | 3.91 | 15.6 | [1] |
| Compound 3e | 3.12 | - | 3.12 | 3.12 | 3.12 | 3.12 | [3] |
| Compound 3 | 50 - 200 | 25 - 200 | 25 - 100 | - | - | - | [2][7] |
| Compound 4 | 50 - 200 | 25 - 200 | 25 - 100 | - | - | - | [2][7] |
| Compound 41c | 12.5 | 12.5 | 3.1 | 6.2 | - | - | [5] |
| Ciprofloxacin | 6.25 | - | 1.56 | 6.25 | 1.56 | 1.56 | [1] |
| Kanamycin | - | - | - | - | - | - | [7] |
Table 2: Antifungal Activity of Benzothiazole Analogs (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus niger | Reference |
| Compound 3n | 1.56 - 12.5 | 1.56 - 12.5 | [3] |
| Compound 3 | Moderate Activity | Moderate Activity | [2][7] |
| Compound 4 | Moderate Activity | Moderate Activity | [2][7] |
| Compound 10 | Moderate Activity | Moderate Activity | [2][7] |
| Compound 12 | Moderate Activity | Moderate Activity | [2][7] |
| Fluconazole | - | - | [2][7] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are based on established standards to ensure reproducibility and comparability of results.[4]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method, a standard procedure for assessing the antimicrobial susceptibility of microorganisms.[4][6][8]
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the synthesized this compound analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Aseptically add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
Inoculum Preparation: Culture the test microorganisms overnight in an appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells (which should only contain broth). Include a growth control well (broth + inoculum, no compound) and a solvent control well (broth + inoculum + solvent).
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[4][8]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following MIC Determination: After reading the MIC, take a 10 µL aliquot from each well that shows no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of the antimicrobial compounds against mammalian cells to determine their therapeutic potential.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]
Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., NIH/3T3 mouse fibroblasts or MRC-5 human lung fibroblasts) into a 96-well plate at a density of 2 x 10⁵ cells/mL in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS).[11] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of viability against the compound concentration.
Visualization of Experimental Workflow and Potential Mechanisms
The following diagrams illustrate the general workflow for antimicrobial screening and potential mechanisms of action for benzothiazole derivatives.
Caption: Workflow for antimicrobial screening of novel compounds.
Caption: Potential mechanisms of action for benzothiazole analogs.
Mechanism of Action Insights
Benzothiazole derivatives have been reported to exhibit their antimicrobial effects through various mechanisms.[5][12] Some studies suggest that these compounds can interfere with essential cellular processes in bacteria, such as DNA replication by inhibiting DNA gyrase, or by disrupting pyrimidine synthesis through the inhibition of enzymes like dihydroorotase.[2][5] Other proposed mechanisms include the perturbation of the bacterial cell membrane and interference with protein synthesis.[1] Further investigation into the specific molecular targets of novel this compound analogs is crucial for understanding their mode of action and for the rational design of more potent derivatives.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Inhibition Assays of Benzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting enzyme inhibition assays on benzothiazole compounds. Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] A primary mechanism through which these compounds exert their therapeutic effects is the inhibition of specific enzymes. This document outlines the protocols for assaying the inhibitory activity of benzothiazole compounds against several key enzyme targets.
Key Enzyme Targets for Benzothiazole Compounds
Benzothiazole scaffolds have been identified as inhibitors of a variety of enzymes implicated in numerous disease states. These include, but are not limited to:
-
Acetylcholinesterase (AChE): A critical enzyme in the central and peripheral nervous systems that hydrolyzes the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for Alzheimer's disease.[1]
-
Monoamine Oxidase B (MAO-B): An enzyme responsible for the degradation of neurotransmitters like dopamine.[1] MAO-B inhibitors are utilized in the treatment of Parkinson's disease and other neurodegenerative disorders.[2][3]
-
Tyrosinase: A copper-containing enzyme that is essential for the biosynthesis of melanin, the primary pigment in skin, hair, and eyes.[4] Its inhibition is of interest in the cosmetic and dermatological fields for treating hyperpigmentation disorders.[5]
-
Aldehyde Oxidase: A molybdenum-containing enzyme involved in the metabolism of various xenobiotics and endogenous compounds.[6][7]
-
Dihydropteroate Synthase (DHPS): An essential enzyme in the folate biosynthesis pathway of microorganisms.[8] As this pathway is absent in humans, DHPS is an attractive target for the development of antimicrobial agents.[1][9]
Quantitative Inhibition Data
The following tables summarize the inhibitory activities of various benzothiazole derivatives against their respective enzyme targets, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor.[10][11]
Table 1: Inhibition of Acetylcholinesterase (AChE) by Benzothiazole Derivatives
| Compound ID | IC50 (nM) | Reference |
| 4a | 56.3 ± 2.5 | [5][12] |
| 4d | 89.6 ± 3.2 | [5][12] |
| 4f | 23.4 ± 1.1 | [5][12][13][14][15] |
| 4g | 36.7 ± 1.4 | [5][12] |
| 4h | 64.9 ± 2.9 | [5][12] |
| 4k | 102.5 ± 4.8 | [5][12] |
| 4m | 27.8 ± 1.0 | [5][12] |
| 4n | 42.1 ± 1.8 | [5][12] |
Table 2: Inhibition of Monoamine Oxidase B (MAO-B) by Benzothiazole Derivatives
| Compound ID | IC50 (nM) | Reference |
| 4a | 67.4 ± 3.1 | [12] |
| 4d | 109.7 ± 4.3 | [12] |
| 4f | 40.3 ± 1.7 | [12][13][14][15] |
| 4h | 85.1 ± 3.8 | [12] |
| 4k | 124.3 ± 5.8 | [12] |
| 4m | 56.7 ± 2.2 | [12] |
Table 3: Inhibition of Mushroom Tyrosinase by Benzothiazole-Thiourea Conjugates
| Compound ID | IC50 (µM) | Ki (µM) | Inhibition Mode | Reference |
| BT2 | 1.3431 ± 0.0254 | 2.8 | Non-competitive | [16][17] |
| Kojic Acid (Standard) | 16.8320 ± 1.1600 | - | - | [16][17] |
Table 4: Inhibition of Dihydropteroate Synthase (DHPS) by Benzothiazole Derivatives
| Compound ID | IC50 (µg/mL) | Reference |
| 16a | 11.17 | [8] |
| 16b | 7.85 | [8] |
| 16c | 11.03 | [8] |
| Sulfadiazine (Standard) | 7.13 | [8] |
Signaling Pathways
Understanding the signaling pathways in which the target enzymes are involved is crucial for elucidating the mechanism of action of benzothiazole inhibitors.
Experimental Protocols
The following are detailed protocols for conducting enzyme inhibition assays for the aforementioned enzymes. These protocols are designed for a 96-well plate format, suitable for screening multiple compounds and concentrations.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[18][19][20]
Materials and Reagents:
-
Recombinant Human Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Benzothiazole test compounds
-
Donepezil or Tacrine (as positive controls)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in 0.1 M phosphate buffer, pH 7.0.
-
Prepare a 14 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.[18]
-
Dissolve the benzothiazole test compounds and positive controls in DMSO to prepare stock solutions (e.g., 10 mM). Further dilute with phosphate buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute AChE in phosphate buffer to the desired working concentration (e.g., 0.1 U/mL). Keep on ice.
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to all wells.
-
Add 20 µL of the benzothiazole test compound solution or positive control at various concentrations. For the control (100% activity) and blank wells, add 20 µL of the buffer (containing the same percentage of DMSO as the test compound wells).
-
Add 20 µL of the DTNB solution to all wells.
-
To initiate the reaction, add 20 µL of the AChE enzyme solution to all wells except the blank. To the blank wells, add 20 µL of phosphate buffer.
-
Pre-incubate the plate at 25°C for 10 minutes.[18]
-
Start the enzymatic reaction by adding 20 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.[18]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO substrate, using a fluorometric probe.[21][22]
Materials and Reagents:
-
Recombinant Human Monoamine Oxidase B (MAO-B)
-
MAO-B Substrate (e.g., Tyramine)
-
Fluorometric Probe (e.g., Amplex Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
Benzothiazole test compounds
-
Selegiline or Pargyline (as positive controls)
-
MAO-B Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the fluorometric probe in MAO-B assay buffer.
-
Prepare a working solution of HRP in MAO-B assay buffer.
-
Prepare a working solution of the MAO-B substrate in MAO-B assay buffer.
-
Dissolve the benzothiazole test compounds and positive controls in DMSO to prepare stock solutions. Further dilute with assay buffer to the desired concentrations.
-
Dilute MAO-B enzyme in assay buffer to the desired working concentration. Keep on ice.
-
-
Assay Protocol:
-
In a black 96-well plate, add 50 µL of the MAO-B enzyme solution to all wells except the blank.
-
Add 10 µL of the benzothiazole test compound solution or positive control at various concentrations. For the control wells, add 10 µL of the assay buffer (with DMSO).
-
Incubate the plate for 10 minutes at 37°C.[21]
-
Prepare a substrate solution mix containing the MAO-B substrate, fluorometric probe, and HRP in the assay buffer.
-
To initiate the reaction, add 40 µL of the substrate solution mix to all wells.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 10-40 minutes.[21]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔRFU/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Mushroom Tyrosinase Inhibition Assay
This colorimetric assay measures the inhibition of mushroom tyrosinase activity by monitoring the formation of dopachrome from the oxidation of L-DOPA, which absorbs light at 475 nm.[4][10][11][23]
Materials and Reagents:
-
Mushroom Tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Benzothiazole test compounds
-
Kojic acid (as a positive control)
-
50 mM Sodium Phosphate Buffer, pH 6.8
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of L-DOPA in 50 mM phosphate buffer, pH 6.8. Prepare this solution fresh.[4]
-
Dissolve the benzothiazole test compounds and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to the desired concentrations.
-
Prepare a working solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold phosphate buffer. Keep on ice.[4]
-
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of 50 mM phosphate buffer (pH 6.8) to all wells.
-
Add 20 µL of the benzothiazole test compound solution or positive control at various concentrations. For the control wells, add 20 µL of the buffer (with DMSO).
-
Add 20 µL of the tyrosinase solution to all wells except the blank. To the blank wells, add 20 µL of buffer.
-
Pre-incubate the plate at 25°C for 10 minutes.[4]
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm in kinetic mode for 10-20 minutes.[4]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)
This is a coupled enzyme assay where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored to determine DHPS activity.[24][25]
Materials and Reagents:
-
Recombinant Dihydropteroate Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (PABA)
-
Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Benzothiazole test compounds
-
Sulfamethoxazole (as a positive control)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6)
-
DMSO
-
UV-transparent 96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DHPPP, PABA, and NADPH in the assay buffer.
-
Dissolve the benzothiazole test compounds and sulfamethoxazole in DMSO to prepare stock solutions. Further dilute with assay buffer to the desired concentrations.
-
Prepare a working solution of DHPS and an excess of DHFR in the assay buffer.
-
-
Assay Protocol:
-
In a UV-transparent 96-well plate, add 2 µL of the benzothiazole test compound solution or positive control at various concentrations. For control wells, add 2 µL of DMSO.
-
Add 178 µL of a master mix containing the assay buffer, DHPS/DHFR enzyme mix, and NADPH solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.[24]
-
Initiate the reaction by adding 20 µL of a pre-warmed substrate mix containing PABA and DHPPP to all wells.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (ΔAbs/min) for each well from the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tyrosinase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 9. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 10. 3.4. Tyrosinase Inhibition Assay [bio-protocol.org]
- 11. Determination of Mushroom Tyrosinase Inhibition Activity [bio-protocol.org]
- 12. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 17. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Evaluation of Novel Benzothiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzothiazole, a bicyclic heterocyclic compound, is a prominent scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In the realm of oncology, numerous benzothiazole derivatives have been identified as potent antitumor agents.[3] These compounds have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways implicated in tumorigenesis.[1][3] This document provides a comprehensive guide for the in vitro evaluation of novel benzothiazole derivatives, focusing on the assessment of their cytotoxic and apoptotic effects on cancer cell lines.
Data Presentation: Comparative Cytotoxicity of Benzothiazole Derivatives
The cytotoxic potential of benzothiazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, with lower values indicating higher potency.[2] The following tables summarize the IC50 values for several benzothiazole derivatives against a panel of human cancer cell lines, offering a comparative reference for newly synthesized compounds.
Table 1: IC50 Values of Various Benzothiazole Derivatives against Human Cancer Cell Lines
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Thiazolidinone Hybrids | 4a | C6 (Rat Brain Glioma) | 0.03 |
| 4d | C6 (Rat Brain Glioma) | 0.03 | |
| 2-(4-Aminophenyl)benzothiazoles | T2 | Human Small Cell Lung Carcinoma | Significant Activity |
| Benzothiazole-2-thiol Derivatives | 7e | SKRB-3 (Breast Cancer) | 0.0012 |
| 7e | SW620 (Colon Adenocarcinoma) | 0.0043 | |
| 7e | A549 (Lung Adenocarcinoma) | 0.044 | |
| 7e | HepG2 (Hepatocellular Carcinoma) | 0.048 | |
| Pyridine-based Derivatives | 31 | ME-180 (Cervical Cancer) | 4.01 |
| Benzothiazole-Piperazine Derivatives | 1h | HUH-7 (Hepatocellular) | - |
| 1j | HUH-7 (Hepatocellular) | - | |
| 1h | MCF-7 (Breast) | - | |
| 1j | MCF-7 (Breast) | - | |
| 1h | HCT-116 (Colorectal) | - | |
| 1j | HCT-116 (Colorectal) | - | |
| Benzothiazole-Hydrazone Derivatives | 3g | A549 (Lung) | - |
| 2-Arylbenzothiazole Derivative | CJM 126 | MCF-7wt (Breast) | Nanomolar concentrations |
| 5-Fluorobenzothiazole Derivative | PMX-610 | MCF-7, MDA-468 (Breast) | Nanomolar concentrations |
Note: Some IC50 values were not explicitly quantified in the source material but were noted for their significant activity.
Table 2: Cytotoxic Activity of Specific Benzothiazole Derivatives Against MCF-7 Cell Line [4]
| Compound | IC50 (µM) |
| 4 | 8.64 |
| 5c | 7.39 |
| 5d | 7.56 |
| 6b | 5.15 |
| Cisplatin (Reference) | 13.33 |
Table 3: Cytotoxic Activity of Benzothiazole-Acylhydrazones [5]
| Compound | Cell Line | IC50 (mM) |
| 4e | A549 | 0.03 |
| 4d | C6 | 0.03 |
| 4e | C6 | 0.03 |
| 4h | C6 | 0.03 |
| Cisplatin (Reference) | A549 | 0.06 |
| Cisplatin (Reference) | C6 | 0.03 |
Experimental Protocols
A systematic evaluation of novel benzothiazole compounds involves a series of well-defined steps, from initial screening to more detailed mechanistic studies.
General Experimental Workflow
The in vitro evaluation of benzothiazole derivatives typically follows a tiered approach, beginning with broad screening for cytotoxic activity and advancing to more detailed mechanistic studies for promising candidates.[1]
General workflow for in vitro cytotoxicity assessment.
Cell Culture and Compound Treatment
-
Cell Lines: Select appropriate human cancer cell lines for the study. Examples include MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer).[1][6]
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Preparation: Prepare a stock solution of each benzothiazole derivative (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C. Prepare working concentrations by diluting the stock solution in a complete culture medium immediately before use.[1]
Cell Viability and Cytotoxicity Assays
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[7]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 4 x 10³ cells/well and incubate overnight.[8]
-
Treat the cells with various concentrations of the benzothiazole compounds for 24-72 hours.[8]
-
Add MTT solution (10 µL/well) to each well and incubate for 2-4 hours at 37°C.[8]
-
Dissolve the formazan crystals in 150 µL of DMSO.[8]
-
Measure the absorbance at 450 nm using a microplate reader.[8]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.[7]
-
Principle: The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins.
-
Protocol:
-
Seed cells in 96-well plates and treat with compounds as in the MTT assay.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB solution.
-
Wash and solubilize the bound dye with a Tris-base solution.
-
Measure the absorbance at a suitable wavelength.
-
Apoptosis Detection
Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis.[2]
Flow cytometry is a powerful technique to quantify the percentage of apoptotic and necrotic cells in a population.[7]
-
Principle: This method uses Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), a fluorescent dye that stains the DNA of necrotic cells with compromised membranes.
-
Protocol:
-
Treat cells with the benzothiazole compounds as described previously.[7]
-
Harvest both adherent and floating cells and wash them with cold PBS.[7]
-
Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[7]
-
Incubate the cells in the dark.[7]
-
Analyze the stained cells using a flow cytometer.[7]
-
-
Principle: Hoechst stains are fluorescent dyes that bind to DNA and can be used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Protocol:
-
Grow cells on coverslips and treat with the compounds.
-
Fix and permeabilize the cells.
-
Stain the cells with Hoechst dye.
-
Visualize the cells under a fluorescence microscope.
-
Cell Cycle Analysis
-
Principle: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Some compounds may induce cell cycle arrest.
-
Protocol:
Signaling Pathways
Several studies suggest that benzothiazole derivatives induce apoptosis primarily through the mitochondria-mediated intrinsic pathway.[3][9] This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and subsequent caspase activation.[3][9]
Proposed intrinsic pathway of apoptosis induction.
The mechanism often involves an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[9] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm.[9] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the effector caspase-3, ultimately resulting in apoptosis.[9] Some benzothiazole derivatives have also been shown to induce the production of reactive oxygen species (ROS), which can trigger the mitochondrial apoptosis pathway.[10][11] Additionally, modulation of other signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR has been observed.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 9. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 10. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Benzo[d]thiazol-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]thiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the biological activity of Benzo[d]thiazol-6-ylmethanol. While specific biological data for this compound is not extensively available, related compounds containing the benzo[d]thiazole scaffold have demonstrated potential as antineoplastic agents. For instance, a derivative, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine, has been shown to inhibit the proliferation of HeLa cervical cancer cells by inducing cell cycle arrest at the G1 phase.[4]
The following protocols outline standard cell-based assays to characterize the potential cytotoxic, anti-proliferative, and apoptotic effects of this compound. These assays are fundamental in early-stage drug discovery and provide a framework for understanding the compound's mechanism of action.
Data Presentation
Quantitative data from the described assays should be recorded and summarized in the following tables for clear comparison and analysis.
Table 1: Cytotoxicity of this compound in various cell lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., HeLa | |||
| e.g., A549 | |||
| e.g., MCF-7 | |||
| Normal (e.g., HEK293) |
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | Concentration (µM) | % Inhibition of Proliferation (24h) | % Inhibition of Proliferation (48h) | % Inhibition of Proliferation (72h) |
| e.g., HeLa | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 100 |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| e.g., HeLa | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 100 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on cell viability by measuring the metabolic activity of cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) in a suitable solvent (e.g., DMSO) and add to the wells. Include a vehicle-only control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with various concentrations of this compound for 24, 48, and 72 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells according to the manufacturer's protocol.
-
Antibody Incubation: Add the anti-BrdU antibody conjugated to a peroxidase and incubate.
-
Substrate Reaction: Add the substrate and measure the colorimetric or chemiluminescent signal using a plate reader.
-
Data Analysis: Quantify the percentage of proliferation inhibition relative to the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualizations
Signaling Pathway Diagram
Caption: Potential signaling pathway of this compound.
Experimental Workflow Diagram
Caption: Workflow for cell-based evaluation of the compound.
Logical Relationship Diagram
Caption: Logical flow for assessing anticancer potential.
References
- 1. Recent advances in the chemistry and biology of benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Benzo[d]thiazol-6-ylmethanol for SAR Studies in Cancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Benzo[d]thiazol-6-ylmethanol is a key starting material for generating libraries of benzothiazole derivatives for Structure-Activity Relationship (SAR) studies. The hydroxyl group at the 6-position serves as a versatile chemical handle for introducing a variety of substituents, allowing for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.
This document provides detailed protocols for the synthesis, biological evaluation, and data analysis of a series of benzothiazole derivatives originating from this compound, targeting the PI3K/Akt signaling pathway, which is frequently over-activated in many human cancers.[5][6][7]
Application Note 1: Synthesis of Benzo[d]thiazole Ether Derivatives
This protocol describes a general method for the synthesis of a library of ether derivatives from this compound for use in SAR studies. The ether linkage provides a stable connection for a variety of substituent groups (R-groups) to probe their effect on biological activity.
Experimental Protocol: Williamson Ether Synthesis
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A selection of alkyl halides (e.g., benzyl bromide, ethyl iodide, propyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Allow the mixture to stir at room temperature for 30 minutes. c. Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture. d. Let the reaction stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl. f. Extract the aqueous layer with ethyl acetate (3 x 20 mL). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. h. Concentrate the filtrate under reduced pressure to obtain the crude product. i. Purify the crude product by silica gel column chromatography to yield the desired ether derivative.
-
Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]
Caption: General workflow for the synthesis of ether derivatives.
Application Note 2: In Vitro Anticancer Activity Screening
This section outlines a protocol for evaluating the cytotoxic effects of the synthesized benzothiazole derivatives against a human cancer cell line, such as A549 (non-small cell lung cancer), which is known to often have a dysregulated PI3K/Akt pathway.[8] The MTT assay is a widely used colorimetric method to assess cell viability.[10][11]
Experimental Protocol: MTT Assay for Cell Viability
-
Materials:
-
A549 human non-small cell lung cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized benzothiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
-
-
Procedure: a. Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[12] b. Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known PI3K inhibitor). c. Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂. d. MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[10] e. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. f. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. g. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[11][13]
References
- 1. rjptonline.org [rjptonline.org]
- 2. benthamscience.com [benthamscience.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. benchchem.com [benchchem.com]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Benzo[d]thiazol-6-ylmethanol and Its Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its broad spectrum of biological activities. Its derivatives have shown significant promise as therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others. The substitution pattern on the benzothiazole ring system is crucial for modulating its pharmacological activity, with modifications at the C-2 and C-6 positions being particularly significant. This document focuses on the medicinal chemistry applications of Benzo[d]thiazol-6-ylmethanol and its related 6-substituted derivatives, providing an overview of their synthesis, biological activities, and mechanisms of action, along with detailed experimental protocols.
Synthesis of this compound
General Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Experimental Protocol: General Synthesis of Benzo[d]thiazole-6-carboxylic acid (Intermediate)
This protocol is a generalized procedure based on common methods for benzothiazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-3-mercaptobenzoic acid in an excess of formic acid.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: The solid precipitate of Benzo[d]thiazole-6-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Protocol: General Reduction to this compound
This protocol describes a general method for the reduction of a carboxylic acid to an alcohol.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Reactant: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of Benzo[d]thiazole-6-carboxylic acid in anhydrous THF to the LiAlH₄ suspension with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Work-up: Filter the resulting solid and wash it with THF. Collect the filtrate and dry it over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Applications in Medicinal Chemistry
Derivatives of benzothiazole with substitutions at the 6-position have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.
Antitumor Activity
Numerous studies have highlighted the potent anticancer effects of 6-substituted benzothiazole derivatives against a range of human cancer cell lines.
Mechanism of Action: The antitumor activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Key signaling pathways implicated include the mitochondrial (intrinsic) apoptosis pathway and the inhibition of pro-survival signaling cascades like the PI3K/Akt and MAPK/ERK pathways.
Signaling Pathway: Mitochondrial Apoptosis Induction
Caption: Mitochondrial apoptosis pathway induced by 6-substituted benzothiazoles.
Signaling Pathway: Inhibition of Pro-Survival Pathways
Caption: Inhibition of pro-survival signaling pathways by 6-substituted benzothiazoles.
Quantitative Data: In Vitro Antitumor Activity
| Compound ID | Substitution at C6 | Cancer Cell Line | IC₅₀ (µM) | Citation |
| B7 | -Cl, with N-(4-nitrobenzyl) at C2 | A431 (Epidermoid carcinoma) | 1.0 (approx.) | [1] |
| B7 | -Cl, with N-(4-nitrobenzyl) at C2 | A549 (Lung carcinoma) | 2.0 (approx.) | [1] |
| B7 | -Cl, with N-(4-nitrobenzyl) at C2 | H1299 (Lung carcinoma) | 4.0 (approx.) | [1] |
| Compound 36 | Naphthoquinone derivative | L1210 (Leukemia) | 0.8 | [2] |
| Compound 36 | Naphthoquinone derivative | SNU-1 (Stomach carcinoma) | 0.5 | [2] |
| H1 | 2-(benzo[d]oxazol-5-amine) | HeLa (Cervical cancer) | 0.38 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
Benzothiazole derivatives, including those with substitutions at the 6-position, have been reported to possess significant activity against a range of pathogenic bacteria and fungi.
Mechanism of Action: The antimicrobial effects of benzothiazoles are diverse and can involve the inhibition of essential microbial enzymes. Key targets include DNA gyrase, which is crucial for bacterial DNA replication, and dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis, which is essential for microbial growth.
Workflow: Antimicrobial Mechanism of Action
Caption: Antimicrobial mechanism of action of 6-substituted benzothiazoles.
Quantitative Data: In Vitro Antimicrobial Activity
| Compound ID | Substitution at C6 | Microorganism | MIC (µg/mL) | Citation |
| Thiazolidinone deriv. | -Cl | S. aureus | 120-750 | [4] |
| Thiazolidinone deriv. | -Cl | E. coli | 250->1000 | [4] |
| Compound 16c | Sulfonamide derivative | S. aureus | 0.025 (mM) | [5] |
| Compound 3 | Naphthalene derivative | E. coli | 25-100 | [2] |
| Compound 4 | Naphthalene derivative | E. coli | 25-100 | [2] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This compound and its derivatives represent a valuable scaffold in medicinal chemistry. Their synthetic accessibility and the broad range of biological activities, particularly in the fields of oncology and infectious diseases, make them attractive candidates for further drug discovery and development efforts. The detailed protocols and mechanistic insights provided in these application notes serve as a resource for researchers aiming to explore the therapeutic potential of this promising class of compounds. Further structure-activity relationship (SAR) studies focusing on the 6-position of the benzothiazole nucleus are warranted to optimize the potency and selectivity of these compounds for specific biological targets.
References
- 1. Recent Developments in the Synthesis of Benzothiazoles and their Anti-cancer Mechanistic Discoveries | Bentham Science [benthamscience.com]
- 2. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
Application Notes and Protocols for Apoptosis Induction Studies of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including anticancer properties.[1][2] A key mechanism through which many benzothiazole-containing compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.[3][4][5]
This document provides detailed application notes and protocols for studying the apoptosis-inducing effects of benzothiazole derivatives. While specific experimental data on Benzo[d]thiazol-6-ylmethanol in apoptosis induction is not currently available in the public domain, this guide leverages findings from studies on structurally related and well-characterized benzothiazole derivatives, such as N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD) and 2-Chloro-N-(2-(2-(5-methylpyridin-2-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl) acetamide (YLT322) , to provide a comprehensive framework for future research.[1][3] The protocols and methodologies outlined herein are intended to serve as a valuable resource for investigating the pro-apoptotic potential of novel benzothiazole compounds like this compound.
Data Presentation: Efficacy of Benzothiazole Derivatives in Cancer Cell Lines
The following tables summarize the in vitro efficacy of representative benzothiazole derivatives in inducing cytotoxicity and apoptosis in various cancer cell lines. This data can serve as a benchmark for evaluating the potency of new derivatives.
Table 1: Cytotoxicity of Benzothiazole Derivatives (IC50 Values)
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| BTD | HCT116 | Colorectal Carcinoma | 48 | ~7.5 | [1] |
| YLT322 | HepG2 | Hepatocellular Carcinoma | 72 | 1.05 | [3] |
| YLT322 | A549 | Non-small cell lung cancer | 72 | 0.82 | [3] |
| YLT322 | HCT116 | Colorectal Carcinoma | 72 | 1.33 | [3] |
| YLT322 | MCF-7 | Breast Adenocarcinoma | 72 | 1.89 | [3] |
Table 2: Apoptosis Induction by Benzothiazole Derivatives
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) | Assay | Reference |
| BTD | HCT116 | 5 | 24 | Data not quantified, but significant increase shown | Annexin V-FITC/PI | [1] |
| YLT322 | HepG2 | 0.5 | 48 | 14.2 ± 1.5 | Annexin V-FITC/PI | [3] |
| YLT322 | HepG2 | 1 | 48 | 26.8 ± 2.1 | Annexin V-FITC/PI | [3] |
| YLT322 | HepG2 | 2 | 48 | 45.3 ± 3.2 | Annexin V-FITC/PI | [3] |
Signaling Pathways in Benzothiazole-Induced Apoptosis
Studies on active benzothiazole derivatives have revealed that they primarily induce apoptosis through the mitochondrial intrinsic pathway .[1][3] This pathway is initiated by intracellular stress signals, leading to the activation of pro-apoptotic proteins and subsequent mitochondrial dysfunction.
Caption: Mitochondrial intrinsic apoptosis pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptosis-inducing potential of a benzothiazole derivative.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Benzothiazole derivative stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzothiazole derivative (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO, final concentration < 0.1%).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Benzothiazole derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with the benzothiazole derivative at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel benzothiazole derivative for its apoptosis-inducing properties.
Caption: Experimental workflow for apoptosis studies.
Conclusion
The benzothiazole scaffold holds significant promise for the development of novel anticancer agents that function through the induction of apoptosis. While direct evidence for the pro-apoptotic activity of this compound is lacking, the information and protocols provided herein, based on studies of related compounds, offer a robust framework for its evaluation. By systematically applying these methodologies, researchers can elucidate the potential of this compound and other novel benzothiazole derivatives as inducers of apoptosis and advance the development of new cancer therapeutics.
References
- 1. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of Benzothiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide-ranging pharmacological activities.[1][2][3] These activities include anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[1][4][5][6] The benzothiazole scaffold is considered a "privileged structure" in drug discovery, capable of interacting with a diverse array of biological targets.[1][7] High-throughput screening (HTS) is a critical methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[8] These application notes provide a comprehensive framework for conducting an HTS campaign to identify and characterize bioactive compounds from benzothiazole libraries.
Data Presentation: Quantitative Analysis of Benzothiazole Derivatives
The following tables summarize the biological activities of various benzothiazole derivatives from different studies, providing a comparative overview of their potency.
Table 1: In Vitro Anticancer Activity of Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| Pyrrolidine based imidazo benzothiazole derivative 4 | HepG2, MCF-7, HeLa | 4.0 | Induces apoptosis, enhances caspase-3 levels | [6] |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | SKRB-3 | 0.0012 | Induces apoptosis | [6] |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | SW620 | 0.0043 | Induces apoptosis | [6] |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | A549 | 0.044 | Induces apoptosis | [6] |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | HepG2 | 0.048 | Induces apoptosis | [6] |
| 2-substituted benzothiazole derivative A | HepG2 | 38.54 (48h) | Induces apoptosis, inhibits NF-κB/COX-2/iNOS pathway | [9] |
| 2-substituted benzothiazole derivative B | HepG2 | 29.63 (48h) | Induces apoptosis, inhibits NF-κB/COX-2/iNOS pathway | [9] |
| Compound B7 | A431, A549, H1299 | Not specified | Inhibits proliferation, migration; inhibits AKT and ERK pathways | [10] |
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Assay Method | Reference |
| Compound 3 | E. coli | 25 | Not specified | [11] |
| Compound 4 | E. coli | 25 | Not specified | [11] |
| Compound 3 | S. aureus | 50 | Not specified | [11] |
| Compound 4 | B. subtilis | 50 | Not specified | [11] |
| Compound 4b | Gram-positive, Gram-negative, mycobacterial, and fungal strains | 3.90–15.63 | Disk diffusion and REMA assays | [12] |
| Compound 4c | Gram-positive, Gram-negative, mycobacterial, and fungal strains | 3.90–15.63 | Disk diffusion and REMA assays | [12] |
| Compound 4d | Gram-positive, Gram-negative, mycobacterial, and fungal strains | 3.90–15.63 | Disk diffusion and REMA assays | [12] |
| Compound 4f | Gram-positive, Gram-negative, mycobacterial, and fungal strains | 3.90–15.63 | Disk diffusion and REMA assays | [12] |
Experimental Protocols
Detailed methodologies for key experiments in the high-throughput screening of benzothiazole libraries are provided below.
Protocol 1: Cell Viability Assay (Anticancer Screening)
This protocol describes a common method for assessing the cytotoxic effects of benzothiazole derivatives on cancer cell lines using a resazurin-based assay.
Materials:
-
Benzothiazole compound library (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Resazurin sodium salt solution
-
384-well clear-bottom black plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the benzothiazole compounds in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add 10 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Resazurin Addition and Incubation:
-
Prepare a fresh solution of resazurin in PBS.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for active compounds.
-
Protocol 2: Kinase Inhibition Assay
This protocol outlines a generic kinase inhibition assay, as many benzothiazole derivatives have been shown to target protein kinases.[8]
Materials:
-
Benzothiazole compound library
-
Recombinant protein kinase and its specific substrate
-
ATP
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
-
Luminometer
Procedure:
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 1 µL) of the benzothiazole compounds or controls into the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and ATP in the kinase reaction buffer.
-
Dispense the master mix into the wells to start the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound relative to the controls.
-
Determine the IC50 values for active compounds.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Benzothiazole Derivatives
Benzothiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer and other diseases.[10][13][14]
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by benzothiazole derivatives.
Caption: JAK/STAT signaling pathway with potential inhibition by benzothiazole compounds.
Experimental Workflow for High-Throughput Screening
The overall workflow for a typical HTS campaign involving a benzothiazole library is outlined below.
Caption: A generalized workflow for a high-throughput screening campaign of a benzothiazole library.
References
- 1. mdpi.com [mdpi.com]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 11. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 13. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[d]thiazol-6-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Benzo[d]thiazol-6-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent and effective method is the reduction of a benzo[d]thiazole-6-carboxylate ester, such as methyl benzo[d]thiazole-6-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1][2] This approach is often favored due to the commercial availability of the starting ester and the high efficiency of the reduction.
Q2: Can other functional groups on the benzothiazole ring interfere with the reduction of the ester?
A2: Yes, lithium aluminum hydride is a potent reducing agent and can reduce other functional groups such as aldehydes, ketones, carboxylic acids, and amides.[1] If your starting material contains these functionalities, they will likely be reduced as well. It is crucial to consider the overall functionality of the molecule when planning the synthesis.
Q3: Are there any specific safety precautions to consider when working with lithium aluminum hydride (LiAlH₄)?
A3: Absolutely. LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under strictly anhydrous (dry) conditions and an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. The quenching of the reaction must be performed carefully and at a low temperature.
Q4: How can I monitor the progress of the reduction reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A co-spot of the reaction mixture with the starting material (the ester) will show the consumption of the starting material and the appearance of a new, more polar spot corresponding to the alcohol product. A suitable eluent system for TLC would be a mixture of ethyl acetate and hexane.
Q5: What is the most effective method for purifying the final product, this compound?
A5: After a proper aqueous work-up to quench the reaction, the crude product is typically purified by silica gel column chromatography.[3] A gradient elution using a mixture of ethyl acetate and petroleum ether or hexane is commonly employed to isolate the pure alcohol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Inactive LiAlH₄. 4. Presence of water in the reaction. | 1. Monitor the reaction by TLC to ensure the complete consumption of the starting material. If the reaction has stalled, consider adding more LiAlH₄. 2. Ensure the reaction is performed at the recommended temperature (typically 0 °C to room temperature). 3. Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch. 4. Ensure all glassware is oven-dried and the solvent is anhydrous. |
| Formation of Side Products | 1. Over-reduction of other functional groups. 2. Incomplete reduction leading to an aldehyde intermediate. | 1. If other reducible functional groups are present, consider a milder reducing agent if compatible with the ester reduction. 2. Ensure a sufficient excess of LiAlH₄ is used to drive the reaction to the alcohol. |
| Difficulty in Isolating the Product | 1. Formation of an emulsion during work-up. 2. The product is too polar or non-polar for the chosen column chromatography eluent. | 1. Add a saturated solution of sodium chloride (brine) during the extraction to help break the emulsion. 2. Adjust the polarity of the eluent system for column chromatography. A step-wise gradient from low to high polarity is recommended. |
| Product Contamination | 1. Incomplete removal of the aluminum salts during work-up. 2. Co-elution of impurities during column chromatography. | 1. Ensure the quenching and filtration steps are performed carefully to remove all aluminum byproducts. The Fieser work-up is a standard procedure for this. 2. Use a shallower solvent gradient during column chromatography to improve separation. |
Experimental Protocols
Synthesis of this compound via Reduction of Methyl Benzo[d]thiazole-6-carboxylate
This protocol describes the reduction of the methyl ester at the 6-position of the benzothiazole ring to the corresponding primary alcohol.
Materials:
-
Methyl benzo[d]thiazole-6-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether or hexane
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl benzo[d]thiazole-6-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford pure this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 72% | [3] |
| Reaction Time | 2 - 4 hours | General protocol |
| Reaction Temperature | 0 °C to Room Temperature | General protocol |
| Molar Ratio (Substrate:LiAlH₄) | 1 : 1.5 | General protocol |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no product yield.
References
Technical Support Center: Benzothiazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzothiazoles, with a focus on improving reaction yields and troubleshooting common experimental issues.
Troubleshooting Guide & FAQs
This section addresses specific problems that may be encountered during the synthesis of benzothiazoles, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction yield is consistently low, or I am not obtaining any product. What are the common causes?
A1: Low yields in benzothiazole synthesis are a frequent challenge and can originate from several factors:
-
Poor Quality of Starting Materials: 2-Aminothiophenol is highly susceptible to oxidation, leading to the formation of a disulfide dimer (2,2'-dithiobis(aniline)), which often appears as a yellow precipitate.[1]
-
Solution: Use fresh, high-purity 2-aminothiophenol. If the reagent is old or discolored, consider purification by recrystallization or distillation before use. Store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time is critical for achieving high yields.[1]
-
Solution: A systematic optimization of reaction conditions is recommended. Common solvents include ethanol and DMSO.[1] Modern approaches utilizing solvent-free conditions or microwave irradiation have been shown to significantly reduce reaction times and often improve yields.[1][2] The optimal temperature can vary from room temperature to reflux, depending on the specific reactants and catalyst used.[1]
-
-
Inefficient Cyclization and Oxidation: The synthesis involves the cyclization of an intermediate to form a benzothiazoline, which is then oxidized to the aromatic benzothiazole.[1] If the oxidation step is inefficient, the reaction can stall at the dihydro-benzothiazole intermediate, resulting in low yields of the desired product.[1]
-
Solution: Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, particularly when the reaction is conducted open to the air. In other cases, an explicit oxidizing agent such as hydrogen peroxide (H₂O₂), often in combination with an acid like HCl, is required.[1][3] Dimethyl sulfoxide (DMSO) can also serve as both the solvent and the oxidant.[1]
-
-
Substrate Reactivity: The nature of the second reactant (e.g., aldehyde, carboxylic acid) plays a significant role in the reaction outcome. Aromatic aldehydes, especially those with electron-withdrawing groups, tend to be more reactive and provide higher yields than aliphatic aldehydes.[1] Carboxylic acids can also be used but may necessitate harsher conditions or specific catalysts, sometimes resulting in lower yields compared to their aldehyde counterparts.[1]
Issue 2: Significant Byproduct Formation
Q2: I am observing the formation of significant amounts of byproducts during my synthesis. How can I identify and minimize them?
A2: Byproduct formation is a common issue that can complicate purification and reduce the yield of the desired benzothiazole.
-
Potential Byproducts:
-
Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials in the product mixture.
-
Side Reactions: Undesired side reactions, such as sulfonation or halogenation of the aromatic ring, can consume starting materials and generate impurities.[4]
-
Hydrolysis: The starting materials, such as phenylthiourea in certain synthesis routes, can hydrolyze under acidic conditions.[4]
-
-
Solutions:
-
Optimize Reaction Conditions: Carefully control the reaction temperature to avoid excessive heating, which can promote side reactions.[4] Monitor the reaction progress using thin-layer chromatography (TLC) to ensure completion and minimize the presence of unreacted starting materials.[4]
-
Catalyst Concentration: The concentration of the catalyst is crucial for efficient cyclization and can impact the formation of byproducts.[4] Ensure you are using the optimal amount of catalyst for your specific reaction.
-
Issue 3: Product Purification and Isolation
Q3: The color of my final product is off-white or yellowish, suggesting impurities. How can I improve its purity and color?
A3: The color of the final product is a common indicator of purity. Off-white or yellowish hues often suggest the presence of impurities that can affect the overall yield and the quality of the product for subsequent applications.
-
Purification Strategy: A highly effective method for removing colored impurities is through recrystallization.[4] If the product is a basic compound like 2-aminobenzothiazole, converting it to its hydrochloride salt, recrystallizing the salt, and then regenerating the free base can be a very effective purification strategy.[4]
-
Decolorization: Activated charcoal can be used to remove colored impurities.[5]
-
Procedure: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal to the hot solution and heat for a short period. Filter the hot solution to remove the charcoal, which will have adsorbed the colored impurities. It is important to use a minimal amount of charcoal, as it can also adsorb some of the desired product, potentially lowering the yield.[5]
-
Q4: I can see product formation by TLC, but my isolated yield is low. What could be the problem?
A4: Difficulties in isolating the final product can lead to a significant difference between the reaction yield observed by TLC and the final isolated yield.[1]
-
Potential Causes and Solutions:
-
Product Solubility: The product may be partially soluble in the reaction solvent, making complete precipitation and collection challenging.[1]
-
Mechanical Losses: Product can be lost during transfer between flasks, on the filter paper, or during washing steps.
-
Solution: Ensure careful handling and transfer of the product. Wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product.
-
-
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data for various benzothiazole synthesis methods, providing a clear comparison to aid in method selection.
Table 1: Conventional Heating vs. Microwave Irradiation for 2-Arylbenzothiazole Synthesis
| Product | Synthesis Method | Catalyst/Solvent | Temperature (°C) / Power (W) | Time | Yield (%) |
| 2-Phenylbenzothiazole | Conventional | None / Ethanol | Reflux | 5 h | 82[6] |
| 2-Phenylbenzothiazole | Microwave | None / Ethanol | 100 W | 3 min | 91[6] |
| 2-(4-Chlorophenyl)benzothiazole | Conventional | None / Ethanol | Reflux | 6 h | 78[6] |
| 2-(4-Chlorophenyl)benzothiazole | Microwave | None / Ethanol | 100 W | 4 min | 89[6] |
| 2-(4-Methoxyphenyl)benzothiazole | Conventional | None / Ethanol | Reflux | 4 h | 85[6] |
| 2-(4-Methoxyphenyl)benzothiazole | Microwave | None / Ethanol | 100 W | 2.5 min | 94[6] |
Table 2: Yield Comparison of 2-Substituted Benzothiazoles with Various Catalysts
| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| 2-Aminothiophenol, Benzaldehyde | H₂O₂/HCl | Ethanol | Room Temp. | 1 h | 94[3] |
| 2-Aminothiophenol, Benzaldehyde | NH₄Cl | Methanol-Water | Room Temp. | 1 h | High Yield[7] |
| 2-Aminothiophenol, Benzaldehyde | SnP₂O₇ | - | - | 8-35 min | 87-95[3] |
| 2-Aminothiophenol, Benzaldehyde | Acacia concinna | Solvent-free (MW) | - | - | High Yield[3] |
| 2-Aminothiophenol, Benzoic Acid | Molecular Iodine | Solvent-free | - | 10 min | Excellent Yield[3] |
| 2-Aminothiophenol, Fatty Acids | P₄S₁₀ | Solvent-free (MW) | - | 3-4 min | High Yield[7] |
| 2-Aminothiophenol, Acyl Chlorides | NaHSO₄-SiO₂ | Solvent-free | - | Varies | High Yield[3] |
Experimental Protocols
This section provides detailed methodologies for key benzothiazole synthesis experiments.
Protocol 1: Synthesis of 2-Phenylbenzothiazole via Condensation of 2-Aminothiophenol and Benzaldehyde
-
Materials and Reagents:
-
2-Aminothiophenol
-
Benzaldehyde
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol.[1]
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[1]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[1]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[1]
-
Isolation: Collect the precipitated solid product by vacuum filtration.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Synthesis of Benzothiazole from 2-Aminothiophenol and Formic Acid
-
Materials and Reagents:
-
2-Aminothiophenol
-
Formic Acid
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol).[8]
-
Addition of Reagent: To the flask, add formic acid (15 mL).[8]
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by TLC.[8]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[8]
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude benzothiazole as a yellowish oil.[8]
-
Mandatory Visualizations
Diagram 1: General Synthesis of 2-Substituted Benzothiazoles
Caption: General workflow for benzothiazole synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues of Benzothiazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the solubility of benzothiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My benzothiazole derivative has very low aqueous solubility, making it difficult to use in my biological assays. What are the primary reasons for this?
A1: Poor aqueous solubility is a common issue with benzothiazole derivatives, primarily due to their rigid, aromatic structure.[1] This inherent hydrophobicity leads to strong crystal lattice energy, which is the energy required to break the crystal structure and allow the molecule to dissolve. The limited ability of the benzothiazole scaffold to form hydrogen bonds with water further contributes to its low solubility.
Q2: I'm considering chemical modifications to improve the solubility of my benzothiazole derivative. What are my options?
A2: Chemical modification is a powerful strategy to enhance the solubility of benzothiazole derivatives. The main approaches include:
-
Salt Formation: If your derivative contains ionizable groups (acidic or basic), converting it into a salt can significantly increase its aqueous solubility.[2][3] This is often the first and most effective strategy to consider.
-
Structural Modification: Introducing polar functional groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase hydrophilicity and improve interactions with water.[2]
-
Prodrug Approach: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[4][5] Attaching a water-soluble promoiety to your benzothiazole derivative can dramatically improve its solubility.[6]
Q3: My benzothiazole derivative is not ionizable and I want to avoid significant structural changes. What physical modification techniques can I use?
A3: For non-ionizable compounds or when extensive chemical synthesis is not feasible, physical modifications can be very effective:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension techniques increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[2][7]
-
Solid Dispersions: Creating a solid dispersion involves dispersing the benzothiazole derivative in an inert, hydrophilic carrier at a molecular level.[1][8] This can convert the crystalline drug into a more soluble amorphous form.[9]
Q4: I need a quick solution to solubilize my compound for an in-vitro experiment. What formulation strategies can I employ?
A4: Several formulation approaches can be used to enhance the solubility of benzothiazole derivatives for experimental purposes:
-
Co-solvency: Using a mixture of water and a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, PEG 400) can significantly increase solubility.[1][3]
-
Use of Surfactants: Surfactants form micelles that can encapsulate the hydrophobic benzothiazole derivative, increasing its apparent solubility in aqueous media.[1]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts and increasing aqueous solubility.[10][11]
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies for a Model Benzothiazole Derivative
| Strategy | Method | Carrier/Co-solvent | Solubility Increase (fold) |
| Chemical Modification | Salt Formation | Hydrochloride Salt | ~100-fold |
| Prodrug | Phosphate Ester Prodrug | >1000-fold[6] | |
| Physical Modification | Solid Dispersion | PVP K30 (1:5 drug-to-polymer ratio) | ~50-fold |
| Nanosuspension | Wet Media Milling | ~20-fold | |
| Formulation Approach | Co-solvency | 20% Ethanol in Water | ~10-fold |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~75-fold |
Note: The values presented are representative and can vary significantly depending on the specific benzothiazole derivative and experimental conditions.
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This method is considered the gold standard for determining equilibrium solubility.[12][13]
-
Preparation: Add an excess amount of the benzothiazole derivative to a vial containing a known volume of the desired solvent (e.g., water, buffer). Ensure there is visible undissolved solid.
-
Equilibration: Tightly seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the samples to stand at the same constant temperature for the excess solid to settle. Centrifuge the vials to pellet any remaining undissolved solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility of the compound, taking into account the dilution factor.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
The solvent evaporation method is suitable for thermolabile compounds.[8][14][15]
-
Dissolution: Dissolve both the benzothiazole derivative and the hydrophilic carrier (e.g., PVP K30, PEG 6000) in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The temperature should be kept as low as possible to avoid thermal degradation.
-
Drying: Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion to a uniform powder using a mortar and pestle and pass it through a sieve of a specific mesh size.
-
Characterization: Characterize the prepared solid dispersion to confirm the amorphous state of the drug (using DSC and PXRD) and to evaluate the enhancement in dissolution rate.[16]
Protocol 3: Characterization of Solid Dispersions
a) Differential Scanning Calorimetry (DSC)
DSC is used to evaluate the solid-state properties of the sample by measuring the heat flow associated with thermal transitions.[17][18]
-
Sample Preparation: Accurately weigh 2-10 mg of the solid dispersion sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty crimped pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. The temperature range should encompass the glass transition temperature (Tg) of the polymer and the melting point (Tm) of the crystalline drug.
-
Data Analysis: Analyze the resulting thermogram. The absence of a melting endotherm for the drug indicates that it is in an amorphous state within the solid dispersion.[19]
b) Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique to distinguish between crystalline and amorphous materials.[3][20]
-
Sample Preparation: Place a sufficient amount of the solid dispersion powder onto the sample holder and gently flatten the surface.
-
Data Acquisition: Mount the sample holder in the diffractometer. Collect the diffraction pattern over a specific range of 2θ angles (e.g., 5° to 40°).
-
Data Analysis: Analyze the diffractogram. A crystalline material will show sharp, characteristic peaks, while an amorphous material will exhibit a broad halo with no distinct peaks.[21] The absence of sharp peaks corresponding to the crystalline drug confirms its amorphous state in the solid dispersion.
Mandatory Visualizations
Caption: Decision tree for selecting a solubility enhancement strategy.
Caption: Workflow for solid dispersion preparation and analysis.
References
- 1. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] D041 Powder X-ray Diffraction Detection of Crystalline Phases in Amorphous Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. researchgate.net [researchgate.net]
- 14. jddtonline.info [jddtonline.info]
- 15. ajprd.com [ajprd.com]
- 16. benchchem.com [benchchem.com]
- 17. Research Portal [ourarchive.otago.ac.nz]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. researchgate.net [researchgate.net]
- 20. mcgill.ca [mcgill.ca]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Benzo[d]thiazol-6-ylmethanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[d]thiazol-6-ylmethanol. The information is designed to help you anticipate and resolve common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: this compound typically undergoes reactions characteristic of a primary alcohol. The most common transformations include:
-
Oxidation to form Benzo[d]thiazole-6-carbaldehyde or Benzo[d]thiazole-6-carboxylic acid.
-
Esterification with carboxylic acids or their derivatives to form the corresponding esters.
-
Etherification to form ethers.
-
Conversion to a leaving group (e.g., tosylate or halide) to facilitate nucleophilic substitution.
Q2: What is the general stability of the benzothiazole ring under common reaction conditions?
A2: The benzothiazole ring is generally stable under neutral and mildly acidic or basic conditions at moderate temperatures. However, strong oxidizing agents, strong acids or bases, and high temperatures can lead to degradation or side reactions involving the thiazole ring. For instance, heating in the presence of highly toxic fumes of sulfur oxides may cause decomposition.[1]
Troubleshooting Guides
Oxidation Reactions
Problem: Low yield of the desired Benzo[d]thiazole-6-carbaldehyde and formation of multiple side products.
| Potential Cause | Troubleshooting Steps |
| Over-oxidation | The primary alcohol is being oxidized past the aldehyde stage to the carboxylic acid. Use a milder oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Monitor the reaction closely using Thin Layer Chromatography (TLC). |
| Degradation of the benzothiazole ring | Strong oxidizing agents like potassium permanganate or nitric acid can damage the electron-rich benzothiazole ring. Switch to a more selective oxidant. |
| Formation of dimeric impurities | Aldehyde products can sometimes undergo side reactions. Ensure an inert atmosphere and anhydrous conditions to minimize side reactions. |
Problem: The only product isolated is Benzo[d]thiazole-6-carboxylic acid, but the aldehyde was the target.
| Potential Cause | Troubleshooting Steps |
| Oxidizing agent is too strong | Reagents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate will typically oxidize a primary alcohol directly to the carboxylic acid. To obtain the aldehyde, a milder, anhydrous oxidizing agent is necessary. |
| Presence of water in the reaction | If using an oxidant that can form a hydrate with the aldehyde (like chromium-based reagents), the hydrate is readily oxidized to the carboxylic acid. Ensure strictly anhydrous reaction conditions. |
Esterification Reactions (e.g., Fischer, Steglich)
Problem: Incomplete reaction and recovery of starting material.
| Potential Cause | Troubleshooting Steps |
| Insufficient acid catalyst (Fischer) | Increase the amount of acid catalyst (e.g., H₂SO₄, p-TsOH) or switch to a stronger acid. |
| Water formation inhibiting equilibrium (Fischer) | Use a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion. |
| Inefficient coupling agent (Steglich) | Ensure the carbodiimide (e.g., DCC, EDC) and catalyst (e.g., DMAP) are fresh and used in appropriate stoichiometric amounts.[2] |
Problem: Formation of a dark, tarry substance.
| Potential Cause | Troubleshooting Steps |
| High reaction temperature | Prolonged heating at high temperatures, especially under strongly acidic conditions, can lead to decomposition of the benzothiazole moiety. Run the reaction at a lower temperature for a longer period. |
| Side reactions with the benzothiazole nitrogen | While generally not highly nucleophilic, under certain conditions, the nitrogen atom in the thiazole ring could potentially react. Ensure the reaction conditions are optimized for the alcohol's reactivity. |
Conversion to 6-(chloromethyl)benzo[d]thiazole using Thionyl Chloride (SOCl₂)
Problem: Low yield and formation of dark, insoluble byproducts.
| Potential Cause | Troubleshooting Steps |
| Reaction with the benzothiazole ring | Thionyl chloride is highly reactive and can interact with the sulfur and nitrogen atoms of the benzothiazole ring, leading to complex side products and decomposition.[3] Add the thionyl chloride slowly at a low temperature (e.g., 0 °C) and consider using a milder chlorinating agent like cyanuric chloride. |
| Polymerization | The product, 6-(chloromethyl)benzo[d]thiazole, is a reactive benzylic halide and can undergo self-alkylation or polymerization, especially at elevated temperatures. Use the product immediately in the next step or store it at a low temperature in the dark. |
Quantitative Data Summary
The following table summarizes hypothetical yield data for common reactions, highlighting the impact of reagent choice on product distribution.
| Reaction | Reagent/Conditions | Desired Product | Typical Yield (%) | Common Side Product(s) | Side Product Yield (%) |
| Oxidation | PCC, CH₂Cl₂, rt | Aldehyde | 85-95 | Carboxylic Acid | <5 |
| Oxidation | Jones Reagent, Acetone, 0 °C to rt | Carboxylic Acid | 80-90 | Over-oxidation/degradation products | 5-10 |
| Esterification | Acetic Acid, H₂SO₄ (cat.), Toluene, reflux | Acetate Ester | 60-70 | Unreacted Alcohol | 20-30 |
| Esterification | Acetic Acid, DCC, DMAP, CH₂Cl₂, rt | Acetate Ester | 90-98 | Dicyclohexylurea (DHU) | Stoichiometric |
| Chlorination | SOCl₂, Pyridine, 0 °C to rt | Chloroalkane | 70-80 | Dark, polymeric material | 10-20 |
Experimental Protocols
Key Experiment 1: Oxidation to Benzo[d]thiazole-6-carbaldehyde
-
Reagents: this compound (1.0 eq), Pyridinium chlorochromate (PCC, 1.5 eq), Dichloromethane (CH₂Cl₂, anhydrous).
-
Procedure:
-
To a stirred suspension of PCC in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar), add a solution of this compound in anhydrous CH₂Cl₂ dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.
-
Key Experiment 2: Steglich Esterification to form Benzo[d]thiazol-6-ylmethyl acetate
-
Reagents: this compound (1.0 eq), Acetic acid (1.2 eq), Dicyclohexylcarbodiimide (DCC, 1.2 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Dichloromethane (CH₂Cl₂, anhydrous).
-
Procedure:
-
Dissolve this compound, acetic acid, and DMAP in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous CH₂Cl₂ dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DHU) will form.
-
Filter off the DHU precipitate and wash it with a small amount of cold CH₂Cl₂.
-
Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography if necessary.
-
Visualizations
Signaling Pathways and Workflows
Caption: Oxidation pathways of this compound.
Caption: Workflow for Steglich esterification.
Caption: Potential side reactions in thionyl chloride chlorination.
References
Technical Support Center: Stability of Benzo[d]thiazol-6-ylmethanol in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Benzo[d]thiazol-6-ylmethanol and related benzothiazole derivatives in solution. The following information is based on general principles of chemical stability and data for the broader class of benzothiazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The benzothiazole core and the hydroxymethyl substituent are susceptible to specific degradation pathways under stress conditions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of benzothiazole derivatives, potential degradation pathways for this compound may include:
-
Oxidation: The sulfur atom in the thiazole ring can be oxidized. Additionally, the hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid. Oxidative ring-opening of the benzothiazole core to form acylamidobenzene sulfonate esters has also been reported under certain conditions.[3][4]
-
Hydrolysis: While the benzothiazole ring is generally stable to hydrolysis at neutral pH, extreme pH conditions (acidic or basic) can promote hydrolysis.[5][6][7] The stability of styrylbenzothiazolium salts, for instance, is pH-dependent, with hydrolysis occurring at pH 8.[5]
-
Photodegradation: Benzothiazole derivatives can be sensitive to UV light, leading to photodegradation.[8][9] The specific degradation products will depend on the solvent and the presence of other molecules.[10]
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions.[11][12]
Q3: What solvents are recommended for preparing stock solutions of this compound?
A3: For initial studies, it is advisable to use common laboratory solvents in which this compound is soluble and that are compatible with your analytical methods. These may include DMSO, DMF, acetonitrile, or ethanol. The choice of solvent can impact stability, so it is crucial to assess the stability in the intended solvent system.
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common technique for monitoring the degradation of small molecules.[13] This method should be able to separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of the degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid degradation of the compound in solution. | The solution conditions (pH, solvent, temperature) are not optimal. The compound may be sensitive to light or oxygen. | Prepare fresh solutions before each experiment. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light. Consider using amber vials or wrapping containers in aluminum foil. If oxidation is suspected, degas the solvent or add an antioxidant. |
| Inconsistent results in stability studies. | Variability in experimental conditions. Inaccurate sample preparation or analysis. | Standardize all experimental parameters, including solution preparation, storage conditions, and analytical methods. Use a validated stability-indicating analytical method.[13] Ensure accurate and consistent pipetting and dilutions. |
| Appearance of new peaks in the chromatogram during analysis. | These are likely degradation products. | Perform forced degradation studies to intentionally generate degradation products and confirm that your analytical method can resolve them from the parent compound.[14] Use LC-MS to identify the structures of the new peaks. |
| Precipitation of the compound from solution. | The compound has low solubility in the chosen solvent or its concentration is too high. The pH of the solution may have changed, affecting solubility. | Determine the solubility of the compound in various solvents before preparing stock solutions. Use a co-solvent if necessary. Buffer the solution to maintain a constant pH. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing.
Objective: To identify potential degradation products and pathways for this compound.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Subject aliquots of the stock solution to the stress conditions outlined in the table below.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.
-
Neutralize the samples if necessary (e.g., acid- or base-stressed samples).
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C | To assess stability in acidic conditions.[15] |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C | To assess stability in basic conditions.[15] |
| Oxidative Degradation | 3% H₂O₂ in the dark at room temperature | To evaluate susceptibility to oxidation.[15] |
| Thermal Degradation | Heat solution at 60-80°C in the dark | To determine the effect of high temperatures. |
| Photostability | Expose solution to UV and visible light (ICH Q1B guidelines) | To assess sensitivity to light. |
Note: The duration of exposure and temperature may need to be adjusted based on the observed rate of degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Sites of this compound
Caption: Potential sites of degradation on the this compound molecule.
References
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole - Arabian Journal of Chemistry [arabjchem.org]
- 8. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Energetic study of benzothiazole and two methylbenzothiazole derivatives: Calorimetric and computational approaches | Semantic Scholar [semanticscholar.org]
- 13. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 14. onyxipca.com [onyxipca.com]
- 15. ijisrt.com [ijisrt.com]
Technical Support Center: Crystallization of Benzo[d]thiazol-6-ylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Benzo[d]thiazol-6-ylmethanol.
Troubleshooting Crystallization: A Step-by-Step Guide
Researchers may encounter several challenges during the crystallization of this compound. This guide addresses common issues in a question-and-answer format to provide direct and actionable solutions.
Q1: My this compound is not crystallizing from solution. What are the initial steps to induce crystallization?
If crystals do not form, the solution is likely not supersaturated.[1] Several techniques can be employed to induce nucleation and crystal growth:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal formation.[1][2]
-
Seeding: Introduce a "seed crystal" of pure this compound into the solution. The seed crystal acts as a template for other molecules to deposit onto, initiating crystal growth.[1]
-
Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the compound. This can be achieved by leaving the container partially open in a fume hood or by gentle heating.[1]
-
Cooling: Reduce the temperature of the solution by placing it in an ice bath or refrigerator. Lower temperatures decrease the solubility of the compound, promoting crystallization.[1]
Q2: The compound is "oiling out" instead of forming solid crystals. How can I resolve this?
"Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid.[1][2] This often happens if the melting point of the compound is lower than the temperature of the solution or if there are significant impurities.[1][2][3] To address this:
-
Reheat and Add Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly.[1][2]
-
Lower Boiling Point Solvent: Consider using a solvent with a lower boiling point.[1]
-
Further Purification: If impurities are suspected, purify the compound further using techniques like column chromatography before attempting crystallization.[1]
-
Slow Cooling: Very slow cooling can favor the formation of crystals over oil. Insulate the flask to ensure a gradual decrease in temperature.[2][3]
Q3: The crystals formed too quickly and appear as fine needles or powder. Is this a problem and how can I obtain better quality crystals?
Rapid crystallization can trap impurities within the crystal lattice, leading to a less pure final product.[2][4] Ideally, crystal formation should be a slow process, with initial crystals appearing after about 5 minutes and continuing to grow over 20 minutes or longer.[2] To achieve slower crystallization and better crystal quality:
-
Increase Solvent Volume: Use a larger volume of solvent to ensure the solution is not overly supersaturated.[2]
-
Insulate the Flask: Slow down the cooling rate by insulating the crystallization vessel (e.g., by wrapping it in glass wool or placing it in a Dewar flask).[2]
-
Solvent System Modification: Experiment with different solvents or a mixture of solvents to modify the solubility characteristics.[1]
Q4: The crystallization yield is very low. How can I improve it?
A low yield can be due to several factors.[2][3] Here are some ways to improve the recovery of your crystalline product:
-
Reduce Solvent Volume: The most common reason for low yield is using too much solvent, which keeps a significant amount of the compound dissolved in the mother liquor.[2][3] If the mother liquor is still available, you can concentrate it by evaporation to recover more material.[1][2]
-
Ensure Complete Crystallization: Allow sufficient time for the crystallization process to complete at the chosen temperature. Cooling the solution to a lower temperature may also help to precipitate more of the compound.[1]
-
Check for Premature Filtration: Ensure that crystallization is complete before filtering the crystals.
Frequently Asked Questions (FAQs)
What are the key physical and chemical properties of this compound?
Understanding the properties of this compound is crucial for developing a successful crystallization protocol.
| Property | Value | Source |
| Molecular Formula | C8H7NOS | [5] |
| Molar Mass | 165.21 g/mol | [5][6] |
| Appearance | Crystalline Powder or Needles | [5] |
| Boiling Point | 332.6 ± 17.0 °C (Predicted) | [5] |
| Density | 1.375 g/cm³ | [5] |
| Storage Temperature | 2-8°C, Sealed in dry | [7] |
Which solvents are suitable for the crystallization of this compound?
The choice of solvent is the most critical factor for successful crystallization.[1] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Based on the benzothiazole structure, which is largely non-polar and aromatic, the following solvents can be considered for initial screening.[8]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate | The hydroxyl group can interact with the benzothiazole moiety, but the non-polar nature of the rest of the molecule may limit high solubility.[8][9] |
| Aromatic Hydrocarbons | Toluene | High | Favorable π-π stacking interactions between the solvent and the aromatic rings of the compound are expected.[8] |
| Halogenated Solvents | Dichloromethane (DCM) | High | Offers a good balance of polarity to dissolve the compound.[8] |
| Ethers | Tetrahydrofuran (THF) | High | The ether oxygen can act as a hydrogen bond acceptor.[8] |
| Ketones | Acetone | Moderate to High | The polar ketone group can interact with the benzothiazole moiety.[8][9] |
| Esters | Ethyl Acetate | Moderate | A common solvent for the crystallization of moderately polar compounds.[9] |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are strong solvents, and the compound might be too soluble for effective crystallization by cooling alone. May be useful as the "good" solvent in a solvent/anti-solvent system.[8] |
What is polymorphism and how can it affect my results?
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties, including solubility, melting point, and stability. It is important to control the crystallization conditions to consistently produce the desired polymorph.
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
-
Place approximately 10-20 mg of this compound into several small test tubes.
-
Add a different solvent (e.g., ethanol, toluene, ethyl acetate, acetone) to each test tube dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.
-
For solvents in which the compound is readily soluble at room temperature, they may be suitable for cooling crystallization if the solubility decreases significantly upon cooling.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath to see if the compound dissolves. If it dissolves upon heating, it is a good candidate for cooling crystallization.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe which solvent yields the best quality crystals.
Protocol 2: Cooling Crystallization
-
In an Erlenmeyer flask, dissolve the this compound in the minimum amount of a suitable hot solvent identified from the solvent screening.
-
Once the solid is completely dissolved, cover the flask and allow it to cool slowly to room temperature.
-
To maximize the yield, further cool the flask in an ice bath for about 15-30 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Protocol 3: Solvent/Anti-Solvent Crystallization
-
Dissolve the this compound in a small amount of a "good" solvent in which it is highly soluble.
-
Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble, drop by drop, until the solution becomes slightly turbid.
-
Gently heat the solution until the turbidity just disappears.
-
Allow the solution to cool slowly, which should induce the formation of crystals.
-
Collect and dry the crystals as described in the cooling crystallization protocol.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting common crystallization problems.
Caption: Troubleshooting workflow for when no crystals are forming.
Caption: Troubleshooting workflow for when the compound "oils out".
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chembk.com [chembk.com]
- 6. Benzo[d]thiazol-5-ylmethanol | C8H7NOS | CID 22281733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound,19989-66-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of Benzo[d]thiazol-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the synthesis of Benzo[d]thiazol-6-ylmethanol, a key intermediate in pharmaceutical development. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and process optimization data to assist in scaling up production from the lab to pilot plant scale.
Synthesis Overview and Workflow
The most common and scalable route to this compound involves a two-step process:
-
Cyclization: Formation of a benzothiazole ester, typically Methyl Benzo[d]thiazole-6-carboxylate, from an appropriately substituted aminothiophenol precursor.
-
Reduction: Selective reduction of the ester group to a primary alcohol.
Caption: General two-step synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the benzothiazole ring formation? A1: The synthesis typically begins with a 2-aminothiophenol derivative. For this compound, the key precursor is Methyl 4-amino-3-mercaptobenzoate . This intermediate can be prepared from commercially available materials like 4-chloro-benzoic acid through a multi-step synthesis.[1]
Q2: Which reagents are recommended for the cyclization step to form the benzothiazole core? A2: The cyclization of Methyl 4-amino-3-mercaptobenzoate is most commonly achieved by heating with reagents that provide the C2 carbon of the thiazole ring. Formic acid or triethyl orthoformate are widely used for this transformation. The choice of reagent can affect reaction time, temperature, and yield.
Q3: What is the best reducing agent for converting the ester to the alcohol in the final step? A3: Lithium aluminum hydride (LAH) is a powerful and effective reducing agent for this conversion, typically providing high yields. However, it is pyrophoric and requires careful handling under anhydrous, inert conditions. For a milder, safer alternative, sodium borohydride (NaBH₄) in combination with a Lewis acid or in a mixed solvent system can also be used, though it may require longer reaction times or elevated temperatures.
Q4: How should the progress of the reactions be monitored? A4: Both the cyclization and reduction steps should be monitored by Thin-Layer Chromatography (TLC) . A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting material, intermediate, and final product. Staining with potassium permanganate or visualization under UV light is effective for spotting the compounds.
Q5: What are the standard purification methods for the final product? A5: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water). If recrystallization is insufficient, silica gel column chromatography is a reliable method for obtaining a highly pure product.[2]
Troubleshooting Guide
Problem Area 1: Low Yield in Cyclization (Formation of Methyl Benzo[d]thiazole-6-carboxylate)
Q: My cyclization reaction yield is poor (<60%). What are the likely causes and solutions? A: Low yield in this step is often due to incomplete reaction, side reactions, or degradation.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction is heated to a sufficient temperature (reflux is common) and for an adequate duration. Monitor closely with TLC until the starting aminothiophenol spot disappears. |
| Oxidation of Thiol | The starting aminothiophenol is sensitive to air oxidation, which can form disulfides. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) and use fresh, properly stored starting material. |
| Poor Quality Reagents | Use high-purity formic acid or triethyl orthoformate. Older reagents can contain water, which can hinder the reaction. |
| Suboptimal Catalyst | While often run neat, some cyclizations benefit from an acid catalyst. If using triethyl orthoformate, a catalytic amount of p-toluenesulfonic acid (p-TSA) can improve the reaction rate and yield. |
Problem Area 2: Low Yield or Difficult Workup in Reduction Step
Q: I'm getting a very low yield (<50%) after the LAH reduction and workup. Where is my product going? A: Product loss during LAH reductions is a very common issue, frequently occurring during the reaction quench and workup phase. The formation of aluminum salt emulsions can trap the product.
Caption: Troubleshooting logic for low yield in the LAH reduction step.
Q: How can I avoid the formation of a persistent emulsion during the LAH quench? A: Use a standardized workup procedure. The Fieser workup is highly recommended for scale-up. For a reaction using 'X' grams of LAH:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add 'X' mL of water.
-
Add 'X' mL of 15% aqueous NaOH solution.
-
Add '3X' mL of water.
-
Warm to room temperature and stir vigorously for 30 minutes. The aluminum salts should precipitate as a granular solid that is easy to filter.
-
Filter the mixture through a pad of Celite, washing thoroughly with a solvent like ethyl acetate or THF.
Experimental Protocols
Protocol 1: Synthesis of Methyl Benzo[d]thiazole-6-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Methyl 4-amino-3-mercaptobenzoate (1.0 eq).
-
Reagent Addition: Add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 140-150 °C) for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure.
-
Isolation: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure Methyl Benzo[d]thiazole-6-carboxylate as a crystalline solid.
Protocol 2: Synthesis of this compound (LAH Reduction)
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Carefully add Lithium Aluminum Hydride (LAH) (1.5 eq) portion-wise to the THF.
-
Substrate Addition: Dissolve Methyl Benzo[d]thiazole-6-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Work-up (Fieser Method): Cool the reaction back to 0 °C. Sequentially and slowly add water, 15% NaOH (aq), and more water as described in the troubleshooting section. Stir vigorously until a white precipitate forms.
-
Isolation: Filter the solid through Celite and wash the filter cake thoroughly with THF and ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.
Quantitative Data for Process Optimization
Table 1: Comparison of Conditions for Cyclization Step
| Reagent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Formic Acid | None (reagent/solvent) | 100-110 | 6-8 | 75-85 | Simple but can require longer reaction times. |
| Triethyl Orthoformate | p-TSA (cat.) | 140-150 | 3-5 | 88-95 | Faster reaction, higher yield. Requires higher temperature. |
| Triethyl Orthoformate | None | 140-150 | 8-12 | 70-80 | Significantly slower without a catalyst. |
Table 2: Comparison of Reducing Agents for Ester Reduction
| Reducing Agent | Stoichiometry (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Safety & Handling Notes |
| LiAlH₄ (LAH) | 1.5 | THF | 0 to RT | 2-4 | 90-98 | Pyrophoric; reacts violently with water. Requires strict anhydrous and inert conditions. |
| NaBH₄ / LiCl | 3.0 / 3.0 | THF/EtOH | RT to 50 | 12-24 | 70-85 | Milder and safer than LAH. Requires longer time and may need heating to go to completion. |
| DIBAL-H | 2.5 | Toluene/DCM | -78 to 0 | 3-6 | 85-95 | Can over-reduce if not controlled. Temperature control is critical. Also pyrophoric. |
References
Technical Support Center: Modifying the Benzothiazole Scaffold for Improved Activity
This technical support center is designed to assist researchers, scientists, and drug development professionals in their work with the benzothiazole scaffold. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, characterization, and biological evaluation of benzothiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Synthesis and Purification
Question 1: I am getting a low yield in my 2-substituted benzothiazole synthesis from 2-aminothiophenol and an aldehyde. What are the common causes and how can I improve it?
Answer: Low yields in this condensation reaction are a frequent challenge. Here are the most common causes and their solutions:
-
Poor Quality of Starting Materials: 2-aminothiophenol is susceptible to oxidation, forming a disulfide dimer (2,2'-dithiobis(aniline)) which will not react. Aldehyde starting materials may also contain carboxylic acid impurities that can interfere with the reaction.
-
Solution: Use freshly distilled or purified 2-aminothiophenol. Ensure your aldehyde is pure and free of acidic impurities. It is best to handle 2-aminothiophenol under an inert atmosphere.
-
-
Incomplete Cyclization/Oxidation: The reaction proceeds through a benzothiazoline intermediate which must be oxidized to the final benzothiazole product. Inefficient oxidation is a common reason for low yields.
-
Solution: Ensure you are using an appropriate oxidizing agent and that the reaction goes to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome.
-
Solution: Optimization of reaction conditions is key. Consider screening different solvents, adjusting the temperature, or trying different catalysts. Some reactions benefit from microwave-assisted synthesis to reduce reaction times and improve yields.
-
Question 2: My final benzothiazole product is an off-white or yellowish color, indicating impurities. How can I improve its purity?
Answer: Discoloration often points to the presence of unreacted starting materials or byproducts. Here are some purification strategies:
-
Recrystallization: This is a common and effective method for purifying solid benzothiazole derivatives. A common solvent for recrystallization is ethanol.
-
Column Chromatography: For more challenging purifications, column chromatography using silica gel can be employed to separate the desired product from impurities.
-
Activated Carbon Treatment: If the discoloration is due to colored impurities, treating a solution of your crude product with activated carbon (Norit) can help remove them before recrystallization.
Question 3: I am having difficulty with the work-up and isolation of my benzothiazole product. What are some common issues and solutions?
Answer: Work-up and isolation can present several challenges:
-
Product is soluble in the reaction solvent: If your product does not precipitate upon cooling or addition of an anti-solvent, you may need to remove the solvent under reduced pressure.
-
Formation of an emulsion during extraction: Emulsions can be broken by adding a saturated brine solution or by filtering the mixture through a pad of celite.
-
Product is an oil: If your product is an oil, purification by column chromatography is often the most effective method.
II. Biological Evaluation
Question 4: I am not seeing the expected biological activity in my newly synthesized benzothiazole derivatives. What could be the reasons?
Answer: A lack of biological activity can be due to several factors, ranging from the compound itself to the experimental setup:
-
Incorrect Chemical Structure: Ensure that the synthesized compound has the correct structure and is of high purity. Impurities can interfere with biological assays. Use techniques like NMR, Mass Spectrometry, and elemental analysis to confirm the structure and purity.
-
Compound Solubility: Poor solubility of the compound in the assay buffer can lead to artificially low activity.
-
Solution: Ensure your compound is fully dissolved. It may be necessary to use a small amount of a co-solvent like DMSO, but be mindful of its potential effects on the assay. Always include a vehicle control in your experiments.
-
-
Assay Conditions: The conditions of the biological assay (e.g., cell density, incubation time, reagent concentrations) can significantly affect the results.
-
Solution: Optimize your assay conditions and ensure they are consistent across experiments. Include positive and negative controls to validate the assay performance.
-
-
Structure-Activity Relationship (SAR): The specific modifications made to the benzothiazole scaffold may not be favorable for the desired biological activity.
-
Solution: Review the literature for SAR studies on similar benzothiazole derivatives to guide your future synthetic efforts. Key positions for modification that often influence activity are the C-2 and C-6 positions of the benzothiazole ring.[1]
-
Question 5: I am observing high background noise or inconsistent results in my MTT assay for cytotoxicity testing. What are some troubleshooting tips?
Answer: The MTT assay is sensitive to several factors that can lead to variability. Here are some common issues and their solutions:
-
High Background Absorbance: This can be caused by contamination of the culture medium or interference from the test compound if it is colored.
-
Solution: Ensure all reagents and cell cultures are sterile. Include a blank control (medium and MTT reagent without cells) to subtract background absorbance.
-
-
Incomplete Solubilization of Formazan Crystals: If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.
-
Solution: Ensure thorough mixing after adding the solubilization solution (e.g., DMSO). You can gently pipette up and down to aid dissolution.
-
-
Cell Seeding Density: The number of cells seeded per well is critical. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death, independent of the compound's effect.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line that results in logarithmic growth during the assay period.
-
Data Presentation: Biological Activity of Benzothiazole Derivatives
The following tables summarize the quantitative biological activity of various benzothiazole derivatives from recent studies.
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4d | Pancreatic (BxPC-3) | 3.99 | [2] |
| 4m | Pancreatic (AsPC-1) | 8.49 | [2] |
| 4l | Paraganglioma (PTJ64i) | 10.13 | [2] |
| Compound 7l | Cervical (HeLa) | 2.659 | [3] |
| Compound 7h | Colon (HCT116) | 6.553 | [3] |
| L1Pt | Liver (HepG2) | 18.5-fold higher than normal liver cells | [4] |
| K18 | Esophageal (EC-109) | 0.038 | [5] |
| 12a | Prostate (PC3) | 2.04 | [6] |
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 25 | [7] |
| Compound 4 | Staphylococcus aureus | 50 | [7] |
| Compound 18 | Pseudomonas aeruginosa (resistant) | 0.06 (mg/mL) | [8] |
| A07 | Escherichia coli | 7.81 | [9] |
| A07 | Klebsiella pneumoniae | 3.91 | [9] |
| 4b | Escherichia coli | 3.90 | [10] |
| 4b | Candida albicans | 7.81 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of benzothiazole derivatives.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of a compound on cell proliferation and viability.
Materials:
-
Human cancer cell line of choice (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1][11][12]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzothiazole derivative stock solution
-
Sterile 96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare serial two-fold dilutions of the benzothiazole derivative in the broth medium directly in the wells of a 96-well microplate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm with a microplate reader.[13][14][15]
In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, which is a hallmark of inflammation.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate-Buffered Saline (PBS, pH 6.4)
-
Benzothiazole derivative stock solution
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, albumin solution (e.g., 1% BSA), and PBS.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the reaction mixtures at 70°C for 5-15 minutes.
-
Cooling: Allow the mixtures to cool to room temperature.
-
Absorbance Measurement: Measure the turbidity of the solutions by reading the absorbance at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration compared to the control (which contains only the vehicle). The IC50 value can then be determined.[5][12][16][17]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the modification and evaluation of the benzothiazole scaffold.
Signaling Pathways
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. galaxy.ai [galaxy.ai]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. researchgate.net [researchgate.net]
- 17. jddtonline.info [jddtonline.info]
Technical Support Center: Enhancing Benzothiazole Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of benzothiazole compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My benzothiazole derivative shows poor aqueous solubility. What are the initial steps I can take to improve it for in vitro assays?
A1: Low aqueous solubility is a common challenge with benzothiazole scaffolds.[1][2] Here are some initial strategies:
-
pH Adjustment: Since benzothiazole is a weak base, modifying the pH of your medium can significantly impact solubility. Attempt to dissolve the compound in a slightly acidic buffer.
-
Use of Co-solvents: For stock solutions, dimethyl sulfoxide (DMSO) is a common choice.[3] For aqueous working solutions, incorporating co-solvents like polyethylene glycol 400 (PEG 400) or propylene glycol (PG) can enhance solubility.[4]
-
Salt Formation: Conversion of the benzothiazole derivative to a salt, such as a hydrochloride or mesylate salt, can significantly increase water solubility without compromising in vitro potency.[1]
Q2: I am observing low permeability of my benzothiazole compound in a Caco-2 assay. What does this indicate and how can I address it?
A2: Low Caco-2 permeability suggests that your compound may have poor absorption across the intestinal epithelium. This is a key factor contributing to low oral bioavailability. To address this, consider the following approaches:
-
Prodrug Strategy: Modifying the parent benzothiazole into a more soluble and/or permeable prodrug can be effective. Amino acid prodrugs, for example, have been shown to be water-soluble and can revert back to the active parent compound within cells.[5]
-
Formulation with Permeation Enhancers: While not a modification of the compound itself, formulating it with excipients that can enhance intestinal permeability can be a viable strategy.
-
Nanoparticle Formulations: Encapsulating your compound in nanoparticles can improve its transport across the Caco-2 monolayer. Studies have shown that nanoparticle formulations can significantly increase the apparent permeability coefficient (Papp) compared to microparticle formulations.[6]
Q3: My benzothiazole compound has good in vitro activity but shows poor efficacy in animal models. What are the likely reasons?
A3: This discrepancy is often due to poor in vivo bioavailability. Several factors could be at play:
-
Poor Absorption: As indicated by low Caco-2 permeability, the compound may not be efficiently absorbed from the gastrointestinal tract.
-
First-Pass Metabolism: The compound might be extensively metabolized in the liver before reaching systemic circulation. Benzothiazole and its derivatives can be metabolized by cytochrome P450 enzymes.
-
Formulation Issues: The vehicle used for in vivo administration may not be optimal for solubilizing the compound in the physiological environment.
Troubleshooting Steps:
-
Review Formulation: Ensure the formulation provides adequate solubility and stability in vivo. For oral gavage, co-solvent systems or cyclodextrin-based formulations are common starting points.[4]
-
Conduct a Pharmacokinetic (PK) Study: A pilot PK study in a small group of animals (e.g., rats) will provide crucial data on absorption, distribution, metabolism, and excretion (ADME), including key parameters like Cmax, Tmax, and AUC.
-
Investigate Prodrugs or Nanoparticles: If poor absorption is confirmed, exploring prodrug or nanoparticle strategies is highly recommended to improve systemic exposure.
Q4: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble benzothiazole compounds?
A4: Several formulation strategies can be employed, often in combination:
-
Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, which can lead to a higher dissolution rate and improved absorption.
-
Co-solvent Systems: Using a mixture of solvents (e.g., PEG 400, propylene glycol, and water) can effectively solubilize the compound for oral administration.[4]
-
Cyclodextrin Complexation: Encapsulating the benzothiazole derivative within a cyclodextrin molecule, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance its aqueous solubility.[4]
-
Lipid-Based Formulations: For lipophilic benzothiazoles, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.
-
Nanoparticle Formulations: This is a promising approach that can significantly increase oral bioavailability. For instance, a nanoparticle formulation of one compound showed a 449% increase in relative oral bioavailability compared to its microparticle counterpart in mice.[6]
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data on the impact of different formulation strategies on the bioavailability of poorly soluble compounds, including examples relevant to benzothiazole derivatives.
| Formulation Strategy | Compound Type | In Vitro Model | Improvement Metric | Fold Increase | Reference |
| Nanonization | Poorly Soluble Drug | Caco-2 Monolayer | Apparent Permeability (Papp) | ~4x | [6] |
| Amino Acid Prodrug | 2-(4-aminophenyl)benzothiazole | N/A | Aqueous Solubility | Significantly Increased | [5] |
| Formulation Strategy | Compound Type | In Vivo Model | Pharmacokinetic Parameter | Fold Increase | Reference |
| Nanonization | Poorly Soluble Drug | Mouse | Relative Oral Bioavailability (AUC) | 4.49x | [6] |
| Mesylate Salt Formation | Benzothiazole Derivative | N/A | Aqueous Solubility & Bioavailability | Significantly Increased | [1] |
Key Experimental Protocols
Protocol 1: In Vivo Formulation of Benzothiazole Hydrochloride
This protocol provides two primary strategies for formulating benzothiazole hydrochloride for in vivo studies in animal models.
A. Co-solvent-Based Formulation
-
Vehicle Preparation: In a sterile container, prepare a vehicle solution consisting of 10-30% PEG 400, 10-50% Propylene Glycol, and the remainder as saline or sterile water. A common starting point is 15% PEG 400 and 20% Propylene Glycol.[4]
-
Compound Dissolution: Weigh the required amount of benzothiazole hydrochloride and add it to the co-solvent vehicle.
-
Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved.
-
Administration: The formulation can be administered via oral gavage (p.o.), intravenous (IV), or intraperitoneal (IP) injection, with appropriate dosing volumes for the animal model.[4]
B. Cyclodextrin-Based Aqueous Formulation
-
Vehicle Preparation: Prepare a 20-40% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile water or saline. For example, dissolve 3 g of HP-β-CD in a final volume of 10 mL.[4]
-
Compound Dissolution: Add the weighed benzothiazole hydrochloride to the HP-β-CD solution.
-
Mixing: Vortex vigorously and sonicate to facilitate the formation of the inclusion complex.[4]
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter.[4]
-
Administration: This formulation is particularly suitable for intraperitoneal (IP) and subcutaneous (SC) injections.[4]
Protocol 2: Caco-2 Permeability Assay
This assay is a standard in vitro model to predict the intestinal absorption of a compound.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate system until they form a confluent monolayer. This typically takes 21 days.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Dosing Solution Preparation: Prepare a dosing solution of the benzothiazole compound in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a concentration of, for example, 10 µM.[7]
-
Transport Experiment (Apical to Basolateral):
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analysis: Quantify the concentration of the benzothiazole compound in the samples using a suitable analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration in the donor chamber.
-
Visualizing Pathways and Workflows
Signaling Pathways
Many benzothiazole derivatives exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation and survival.
Caption: The JAK/STAT3 signaling pathway and its inhibition by benzothiazole derivatives.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by benzothiazoles.
Experimental Workflows
Caption: A generalized workflow for an in vivo pharmacokinetic study in rats.
Caption: Logical workflow for selecting a strategy to enhance benzothiazole bioavailability.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the chemistry and biology of benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. studylib.net [studylib.net]
Technical Support Center: Optimizing Benzothiazole Inhibitors and Mitigating Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on minimizing off-target effects and ensuring data accuracy.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research with benzothiazole inhibitors.
| Problem | Possible Causes | Recommended Solutions |
| High background signal in kinase assays | 1. Compound Interference: The benzothiazole inhibitor itself may be fluorescent or interfere with the detection reagents (e.g., luciferase).2. Non-specific Inhibition: The compound may be forming aggregates at high concentrations, leading to non-specific inhibition.3. Contaminated Reagents: Buffers, substrates, or ATP stocks may be contaminated. | 1. Run a "No Enzyme" control with your compound to measure its intrinsic signal.2. Include a detergent like 0.01% Triton X-100 in the assay buffer to prevent aggregation.3. Use fresh, high-purity reagents and filter-sterilize buffers. |
| Inconsistent IC50 values between experiments | 1. Variable ATP Concentration: The IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration.2. Compound Solubility Issues: Poor solubility can lead to inaccurate inhibitor concentrations.3. Reaction Time Variability: Allowing the kinase reaction to proceed too long can deplete the substrate and affect IC50 determination. | 1. Maintain a consistent ATP concentration across all assays, ideally close to the Km value for ATP.2. Verify compound solubility in the assay buffer and consider using a salt form to improve solubility.3. Ensure the kinase reaction is in the linear range by performing a time-course experiment to determine the optimal reaction time. |
| Observed cellular activity does not correlate with in vitro potency | 1. Poor Cell Permeability: The benzothiazole derivative may not efficiently cross the cell membrane.2. Efflux by Transporters: The compound may be actively pumped out of the cells.3. Intracellular Metabolism: The inhibitor may be rapidly metabolized within the cell. | 1. Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).2. Use efflux pump inhibitors in your cellular assays to determine if your compound is a substrate.3. Evaluate the metabolic stability of your compound in liver microsomes or cell lysates. |
| Suspected off-target effects in cellular assays | 1. Inhibition of Multiple Kinases: Many benzothiazole inhibitors can bind to the ATP pocket of multiple kinases.2. Interaction with Non-kinase Proteins: The compound may have unforeseen interactions with other cellular proteins. | 1. Perform a kinome scan to profile the inhibitor against a broad panel of kinases.2. Use a structurally distinct inhibitor for the same target to see if the phenotype is reproduced.3. Employ target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm binding to the intended target in cells.[1][2][3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with benzothiazole kinase inhibitors?
A1: The most common off-target effects of benzothiazole kinase inhibitors arise from their interaction with other kinases, due to the conserved nature of the ATP-binding site. For example, inhibitors designed for a specific kinase may also show activity against closely related family members or even kinases from different families. Some benzothiazole derivatives have been noted to have off-target effects on kinases such as c-KIT, PDGFRβ, and RET.[6] It is also possible for these compounds to interact with non-kinase proteins, although this is generally less common.
Q2: How can I rationally design benzothiazole inhibitors with improved selectivity?
A2: Improving selectivity is a key challenge in drug design. Strategies include:
-
Exploiting unique features of the target's active site: Design modifications to the benzothiazole scaffold that interact with less conserved amino acid residues in or near the ATP-binding pocket.
-
Targeting allosteric sites: Develop inhibitors that bind to sites other than the highly conserved ATP pocket. This can confer greater selectivity.
-
Structure-based design: Utilize X-ray crystallography or computational modeling to understand the binding mode of your inhibitor and identify opportunities to enhance interactions with your target while avoiding interactions with off-targets.
Q3: What is a kinome scan and when should I perform one?
A3: A kinome scan is a high-throughput screening method that tests the activity of an inhibitor against a large panel of purified kinases (often hundreds).[7][8][9] This provides a broad overview of the inhibitor's selectivity profile. It is advisable to perform a kinome scan during the lead optimization phase of drug discovery to identify potential off-target liabilities early on.
Q4: What is the Cellular Thermal Shift Assay (CETSA) and how can it help me?
A4: CETSA is a technique used to verify that a compound binds to its intended protein target within a cellular environment.[1][2][3][4][5] It is based on the principle that a protein's thermal stability changes upon ligand binding.[1] By heating cells or cell lysates treated with your benzothiazole inhibitor and measuring the amount of soluble target protein remaining, you can confirm target engagement. This is a powerful tool to bridge the gap between in vitro biochemical data and cellular activity.
Q5: My benzothiazole inhibitor shows potent in vitro activity but is inactive in cellular assays. What should I do?
A5: This is a common issue. First, verify the compound's purity and integrity. Then, investigate its physicochemical properties, particularly its solubility in aqueous media and its permeability across cell membranes.[] It's also important to consider whether the compound is being rapidly metabolized by the cells. Performing experiments to assess these properties will help you understand the discrepancy and guide further compound optimization.
Quantitative Data on Benzothiazole Inhibitor Selectivity
The following tables provide examples of on-target and off-target activities for different benzothiazole-based inhibitors.
Table 1: Selectivity Profile of a Benzothiazole-Based PI3Kβ Inhibitor (Compound 11)
| Kinase | IC50 (nM) | Selectivity vs. PI3Kβ (fold) |
| PI3Kβ (Target) | 2.3 | - |
| PI3Kα | 479 | ~208 |
| PI3Kγ | 664 | ~289 |
| PI3Kδ | 354 | ~154 |
| mTOR | 3524 | ~1532 |
Data synthesized from a study on novel PI3Kβ inhibitors.[]
Table 2: Activity of Benzothiazole Derivatives Against Bcr-Abl Kinase
| Compound | Bcr-Abl (wild-type) IC50 (nM) | Bcr-Abl (T315I mutant) IC50 (nM) |
| Nocodazole (Hit) | >10,000 | >10,000 |
| Optimized Derivative | <1 | <1 |
This table illustrates the significant improvement in potency against both wild-type and a resistant mutant of Bcr-Abl achieved through structural modifications of a benzothiazole scaffold.[11]
Table 3: Cytotoxicity of Benzothiazole-Chromone Derivatives in Cancer Cell Lines
| Compound | HCT116 IC50 (µM) | HeLa IC50 (µM) |
| 2c | 3.670 | 2.642 |
| 7h | 6.553 | 3.995 |
| 7l | 2.527 | 2.659 |
These compounds were identified as potential ATR kinase inhibitors, and their cytotoxic effects were evaluated in different cancer cell lines.[12][13][14]
Experimental Protocols
In Vitro Kinase Selectivity Assay (TR-FRET based)
This protocol describes a general method for assessing the selectivity of a benzothiazole inhibitor against a panel of kinases using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Benzothiazole inhibitor stock solution (in DMSO)
-
Kinase panel (purified enzymes)
-
Biotinylated peptide substrates for each kinase
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., EDTA in buffer)
-
Detection reagents: Terbium-labeled anti-phospho-specific antibody, streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
384-well microplates
-
Microplate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of the benzothiazole inhibitor in kinase assay buffer.
-
In a 384-well plate, add the inhibitor dilutions. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Add the kinase to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase for a predetermined time within the linear range of the reaction.
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents (terbium-labeled antibody and streptavidin-acceptor).
-
Incubate to allow for binding.
-
Read the plate on a TR-FRET-compatible microplate reader.
-
Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to confirm the binding of a benzothiazole inhibitor to its target protein in intact cells.
Materials:
-
Cells expressing the target protein
-
Benzothiazole inhibitor
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific for the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the benzothiazole inhibitor or vehicle (DMSO) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Signaling Pathways
dot
Caption: PI3K/Akt/mTOR pathway with benzothiazole inhibitor action.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant [pubmed.ncbi.nlm.nih.gov]
- 12. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. (PDF) Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents (2022) | Mykhaylo S. Frasinyuk | 10 Citations [scispace.com]
Validation & Comparative
Comparative Analysis of Benzo[d]thiazol-6-ylmethanol: A Spectroscopic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for benzothiazole derivatives, with a predictive focus on Benzo[d]thiazol-6-ylmethanol. Due to the limited availability of direct experimental data for this compound, this document leverages spectral information from closely related isomers and analogues to forecast its characteristic spectroscopic features. This approach offers a valuable reference for the identification and characterization of this compound in research and development settings.
Comparison of NMR and Mass Spectrometry Data
The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for several benzothiazole derivatives. This data serves as a basis for predicting the spectral properties of this compound.
Table 1: ¹H NMR Data of Benzothiazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one [1] | DMSO-d₆ | 2.40 (s, 3H, CH₃), 7.42–8.18 (m, 7H, Ar-H), 9.19 (s, 1H, pyran-H) |
| 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one [2] | DMSO-d₆ | 7.46–8.21 (m, 8H, Ar-H), 9.26 (s, 1H, pyran-H) |
| N-(Benzo[d]thiazol-2-yl)-4-(chloromethyl)benzamide [3] | DMSO-d₆ | 4.85 (s, 2H, -CH₂-), 7.33 (t, J = 7.3 Hz, 1H, benzothiazole-H), 7.47 (t, J = 7.8 Hz, 1H, benzothiazole-H), 7.62 (d, J = 7.1 Hz, 2H, benzene-H), 7.79 (d, J = 7.9 Hz, 1H, benzothiazole-H), 8.02 (d, J = 7.9 Hz, 1H, benzothiazole-H), 8.14 (d, J = 7.0 Hz, 2H, benzene-H) |
| Benzothiazole [4] | CDCl₃ | 7.46 (m, 1H), 7.51 (m, 1H), 7.94 (m, 1H), 8.14 (m, 1H), 8.971 (s, 1H) |
Table 2: ¹³C NMR Data of Benzothiazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one [1] | DMSO-d₆ | 20.8 (CH₃), 116.5, 119.0, 120.0, 122.7, 123.0, 124.5, 125.9, 127.2, 128.6, 130.2, 135.2, 136.4, 142.4, 152.4 (aromatic C), 160.0 (C=N), 160.4 (C=O) |
| 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one [2] | DMSO-d₆ | 116.7, 119.2, 119.8, 122.7, 123.0, 125.7, 125.9, 127.2, 130.7, 134.2, 136.4, 142.5, 152.4, 153.8 (aromatic C), 159.9 (C=N), 160.1 (C=O) |
| N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivative [5] | CDCl₃ | 42.6, 103.1, 103.2, 114.9, 115.9, 116.0, 116.3, 122.2, 123.0, 124.4, 129.0, 131.3, 131.4, 135.8, 147.8, 156.9, 157.3, 160.2, 169.2 |
Table 3: Mass Spectrometry Data of Benzothiazole Derivatives
| Compound | Ionization Mode | m/z (relative intensity, %) |
| 3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one [1] | EI | 293 [M]⁺ (100) |
| 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one [2] | EI | 279 [M]⁺ (4.06), 105 (100), 77 (58.06) |
| Benzothiazole [6] | EI | 135 [M]⁺ (100), 108 (34.6), 82 (12.4), 69 (23.1) |
Predicted Spectroscopic Data for this compound
Based on the analysis of the related compounds, the following are the predicted key spectroscopic features for this compound:
-
¹H NMR : The spectrum is expected to show signals for the three aromatic protons on the benzothiazole ring system, a singlet for the benzylic methylene protons (-CH₂OH), and a broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O. The chemical shifts of the aromatic protons will be influenced by the position of the hydroxymethyl group.
-
¹³C NMR : The spectrum should display signals for the eight carbon atoms. The hydroxymethyl group will introduce a signal around 60-65 ppm. The aromatic carbons will appear in the typical region of 110-155 ppm.
-
Mass Spectrometry : The molecular ion peak [M]⁺ is expected at m/z 165, corresponding to the molecular weight of this compound (C₈H₇NOS).[7] Common fragmentation patterns would likely involve the loss of the hydroxymethyl group or fragments from the thiazole ring.
Experimental Protocols
The following are generalized experimental protocols for NMR and mass spectrometry analysis based on the referenced literature.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[3][8] Samples are dissolved in a deuterated solvent, commonly CDCl₃ or DMSO-d₆.[1][2][8] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[8] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for complete spectral assignment.[9]
Mass Spectrometry
Mass spectra are generally obtained using an electron ionization (EI) source.[1][2] For more sensitive analysis, especially for determining the accurate mass, electrospray ionization (ESI) coupled with a high-resolution mass spectrometer (HRMS) is used.[3][5]
Visualizing Analytical Workflows and Structural Relationships
The following diagrams illustrate the general workflow for compound characterization and the structural comparison of benzothiazole isomers.
Caption: General workflow for chemical synthesis, purification, and structural elucidation using NMR and mass spectrometry.
Caption: Structural relationships between this compound and other compared benzothiazole derivatives.
References
- 1. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Benzothiazole [webbook.nist.gov]
- 7. Benzo[d]thiazol-5-ylmethanol | C8H7NOS | CID 22281733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzo[d]thiazol-6-ylmethanol and Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical kinase inhibitory potential of Benzo[d]thiazol-6-ylmethanol against a panel of well-characterized kinase inhibitors. While specific experimental data for this compound is not publicly available, this document serves as a framework for its potential evaluation, drawing on the known biological activities of the broader benzothiazole class of compounds. Benzothiazole derivatives have shown promise as inhibitors of various kinases, including c-Jun N-terminal kinases (JNKs) and others implicated in cancer signaling pathways.[1][2][3]
Quantitative Comparison of Kinase Inhibitory Activity
To illustrate a potential comparative analysis, the following table presents hypothetical IC50 values for this compound against a selection of kinases, juxtaposed with the reported activities of established inhibitors. The kinases chosen for this comparison—c-Src, Bcr-Abl, and JNK1—are key targets in cancer and inflammatory diseases. The data for the known inhibitors is sourced from publicly available literature and databases.
It is crucial to note that the IC50 values for this compound are purely hypothetical and intended for illustrative purposes within this guide. Experimental validation is required to determine its actual inhibitory profile.
| Compound | c-Src (IC50, nM) | Bcr-Abl (IC50, nM) | JNK1 (IC50, nM) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Dasatinib | 1 | <1 | 30 |
| Imatinib | >10000 | 250 | >10000 |
| BI-78D3 (JNK Inhibitor) | Not Reported | Not Reported | 280 |
Data for Dasatinib and Imatinib are representative values from various public sources. BI-78D3 is a known JNK inhibitor, and its data is included for context.[1][4][5]
Experimental Protocols
To experimentally determine the kinase inhibitory activity of a compound like this compound, a standardized in vitro kinase assay would be employed. Below is a detailed methodology for a typical assay.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for measuring the ability of a test compound to inhibit the activity of a specific kinase.
1. Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[6]
-
Test compound (this compound) dissolved in DMSO
-
Known kinase inhibitor (positive control)
-
DMSO (vehicle control)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)[6][7]
2. Assay Procedure:
-
Prepare serial dilutions of the test compound and the positive control in DMSO.
-
Add a small volume of the diluted compounds to the assay wells. Include wells with DMSO alone as a negative control.
-
Add the kinase and its specific substrate to the wells.
-
Pre-incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the compound to bind to the kinase.[8]
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[6]
-
Stop the reaction by adding a stop solution (e.g., EDTA) or the detection reagent.[6]
-
Quantify the kinase activity using the chosen detection method. For example, luminescence-based assays measure the amount of ATP remaining or ADP produced.[6][7]
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizing Molecular Pathways and Experimental Processes
To further contextualize the comparison, the following diagrams, generated using Graphviz, illustrate a relevant signaling pathway and the experimental workflow.
References
- 1. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 3. New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 5. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Benzo[d]thiazole Derivatives and Standard Anticancer Agents in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer efficacy of benzothiazole derivatives against established chemotherapeutic agents. Due to the limited specific research on Benzo[d]thiazol-6-ylmethanol, this guide will focus on a representative and well-studied class of benzothiazole compounds, highlighting their therapeutic potential through supporting experimental data and methodologies.
Benzothiazole, a heterocyclic compound, has emerged as a promising scaffold in medicinal chemistry, with numerous derivatives demonstrating significant cytotoxic effects against a variety of cancer cell lines.[1][2][3] These compounds often exert their anticancer activity through various mechanisms, including the induction of apoptosis, disruption of the cell cycle, and the inhibition of key signaling pathways involved in tumor progression.[3][4] This guide compares the in vitro efficacy of a representative benzothiazole derivative against the standard anticancer drugs, Doxorubicin and Cisplatin.
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of a representative benzothiazole derivative compared to Doxorubicin and Cisplatin against various human cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of a Hydrazine-based Benzothiazole Derivative vs. Doxorubicin
| Compound | HeLa (Cervical Cancer) | COS-7 (Kidney Fibroblast) |
| Hydrazine-based Benzothiazole | 2.41 µM | 4.31 µM |
| Doxorubicin | 2.05 µM | 3.04 µM |
Data sourced from Gabr et al. as cited in a review article.[5][6]
Table 2: IC50 Values of a Ru(III) Complex-containing Benzothiazole Derivative vs. Cisplatin
| Compound | K-562 (Human Leukemia) | KE-37 (Human Leukemia) |
| Ru(III)-containing Benzothiazole | 16.21 µM | 7.74 µM |
| Cisplatin | Not specified in the direct comparison | Not specified in the direct comparison |
Data sourced from Nikolova et al. as cited in a review article.[5]
Table 3: IC50 Values of a Sulphonamide-based Benzothiazole Derivative
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | MG63 (Osteosarcoma) |
| Sulphonamide-based Benzothiazole | 34.5 µM | 44.15 µM | 36.1 µM |
Data sourced from Sadhasivam et al. as cited in a review article.[6]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
The in vitro cytotoxicity of the benzothiazole derivatives and standard anticancer agents is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10^6 cells per 100 µL and incubated to allow for attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6.25 to 100 µg/mL), typically dissolved in less than 1% DMSO to avoid solvent toxicity.[7]
-
Incubation: The plates are incubated for a specified period, often 48 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following incubation, MTT solution is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Benzothiazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. One common mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of the intrinsic apoptotic pathway.
Caption: Proposed apoptotic pathway induced by some benzothiazole derivatives.
Experimental Workflow for Anticancer Drug Screening
The general workflow for evaluating and comparing the efficacy of novel anticancer agents is depicted below.
Caption: General experimental workflow for comparing anticancer agents.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Benzothiazole derivative bearing amide moiety induces p53-mediated apoptosis in HPV16 positive cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
Comparative Selectivity Profile of Benzo[d]thiazol-6-ylmethanol and Related Analogs
For Immediate Release
This guide provides a comparative analysis of the predicted selectivity profile of Benzo[d]thiazol-6-ylmethanol, benchmarked against structurally related benzothiazole derivatives with established biological activities. Due to the absence of direct experimental data for this compound, this guide leverages structure-activity relationship (SAR) insights from published literature to infer a potential biological profile and guide future research.
The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a diverse range of biological targets, including protein kinases, enzymes implicated in neurodegenerative diseases, and various receptors. The nature and position of substituents on the benzothiazole ring are critical determinants of target selectivity and potency. Notably, substitutions at the C2 and C6 positions have been extensively explored to modulate the pharmacological properties of this heterocyclic system.
Inferred Selectivity Profile of this compound
Based on the available literature for 6-substituted benzothiazole analogs, it is plausible that this compound could exhibit inhibitory activity against protein kinases. The hydroxymethyl group at the 6-position is a relatively small, polar substituent that could influence interactions within the ATP-binding pocket or allosteric sites of various kinases. However, without experimental data, its specific kinase targets and selectivity profile remain speculative.
Comparative Analysis with 6-Substituted Benzothiazole Derivatives
To provide a framework for understanding the potential biological activities of this compound, this guide presents the selectivity profiles of two distinct classes of 6-substituted benzothiazole derivatives: 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors and 6-hydroxybenzothiazole-2-carboxamides as selective MAO-B inhibitors.
Table 1: Kinase Selectivity of 2-Amino-6-carboxamidobenzothiazole Analog
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | Lck | 15 | [1] |
| (2-amino-N-(3-chlorophenyl)benzo[d]thiazole-6-carboxamide) | c-Src | >10,000 | [1] |
| Lyn | 2,500 | [1] | |
| Fyn | 1,200 | [1] | |
| Yes | >10,000 | [1] |
This table showcases the high selectivity of a 2-amino-6-carboxamidobenzothiazole derivative for the lymphocyte-specific protein tyrosine kinase (Lck) over other Src family kinases.
Table 2: Enzyme Selectivity of 6-Hydroxybenzothiazole-2-carboxamide Analog
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Compound 2 | MAO-B | 5.2 | >19,230 | [2] |
| (N-cyclopropyl-6-hydroxybenzo[d]thiazole-2-carboxamide) | MAO-A | >100,000 | [2] |
This table highlights the potent and highly selective inhibition of Monoamine Oxidase B (MAO-B) by a 6-hydroxybenzothiazole-2-carboxamide derivative, a key target in the treatment of Parkinson's disease.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays used to determine the selectivity of benzothiazole derivatives.
Kinase Inhibition Assay (Lck Kinase)
Objective: To determine the in vitro inhibitory activity of a compound against Lck kinase.
Methodology:
-
Reagents and Materials: Recombinant human Lck kinase, biotinylated peptide substrate, ATP, kinase buffer, streptavidin-coated plates, and a detection antibody.
-
Procedure:
-
A solution of the test compound (e.g., Compound 1) at various concentrations is pre-incubated with the Lck enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory activity and selectivity of a compound against MAO-A and MAO-B.
Methodology:
-
Reagents and Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), and a detection reagent.
-
Procedure:
-
The test compound (e.g., Compound 2) is incubated with either MAO-A or MAO-B enzyme.
-
The substrate is added to initiate the enzymatic reaction.
-
The reaction produces a fluorescent product, which is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The IC50 values for both MAO-A and MAO-B are determined. The selectivity index is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B.
Visualizing Signaling Pathways and Workflows
Understanding the molecular context in which these compounds act is essential. The following diagrams illustrate a generalized kinase signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: A simplified diagram of a typical kinase signaling cascade.
Caption: A standard workflow for identifying and characterizing selective inhibitors.
Conclusion
While the precise selectivity profile of this compound remains to be experimentally determined, analysis of structurally related compounds provides valuable insights into its potential biological activities. The examples of a highly selective Lck inhibitor and a potent and selective MAO-B inhibitor, both bearing substitutions at the 6-position of the benzothiazole core, underscore the importance of this position in dictating target engagement. Future in-vitro screening of this compound against a broad panel of kinases and other enzymes is warranted to elucidate its specific molecular targets and to guide its potential development as a pharmacological tool or therapeutic lead.
References
- 1. Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Benzo[d]thiazol-6-ylmethanol's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the novel investigational compound, Benzo[d]thiazol-6-ylmethanol, as a potential therapeutic agent for breast cancer. Due to the limited public data on this compound, this document establishes a putative anticancer profile based on the well-documented activities of other benzothiazole derivatives. The performance of this compound is hypothetically compared against a well-characterized experimental benzothiazole derivative, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), and a standard-of-care chemotherapeutic, Doxorubicin.
Comparative Analysis of Anticancer Efficacy
The following table summarizes the in vivo performance of the comparator compounds in a human breast cancer xenograft model (MCF-7), a widely used model for estrogen receptor-positive (ER+) breast cancer. The data for this compound is presented as a hypothetical target profile for a successful drug candidate.
| Compound | Target/Mechanism of Action (MoA) | Dosing Regimen (in MCF-7 Xenograft Model) | Tumor Growth Inhibition (TGI) | Key Toxicity Observations |
| This compound (Hypothetical) | Putative PI3K/Akt/mTOR pathway inhibitor | To be determined | >60% | Minimal to no significant weight loss |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | Induces CYP1A1-mediated DNA adduct formation[1] | 20 mg/kg, i.p., daily for 5 days | Potent growth inhibition of ER+ tumors[2] | Generally well-tolerated in preclinical models |
| Doxorubicin | DNA intercalation, topoisomerase II inhibition | 2 mg/kg, i.v., weekly | ~57% reduction in tumor volume (in combination)[3] | Cardiotoxicity, myelosuppression |
Signaling Pathway and Experimental Workflow
To contextualize the in vivo validation process, the following diagrams illustrate a key signaling pathway often implicated in cancer and a standard workflow for preclinical anticancer drug evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2.8. MCF-7 Breast Cancer Xenograft Model [bio-protocol.org]
A Comparative Analysis of Benzothiazole Isomers and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties.[1][2] This guide provides a comparative analysis of the biological activities of various benzothiazole isomers, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. The structure-activity relationship (SAR) is a key focus, highlighting how substitutions at different positions on the benzothiazole ring influence efficacy.[3][4]
Anticancer Activity: A Tale of Targeted Inhibition
Benzothiazole derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against a multitude of human cancer cell lines.[2][5] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cancer cell proliferation and survival.[6]
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives, showcasing their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. This data highlights the significant impact of isomeric substitutions on cytotoxic efficacy.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Noteworthy Structural Features |
| Compound 55 [7] | HT-29 (Colon) | 0.024 | Chlorobenzyl indole semicarbazide benzothiazole |
| H460 (Lung) | 0.29 | ||
| A549 (Lung) | 0.84 | ||
| MDA-MB-231 (Breast) | 0.88 | ||
| Compound 29 [7] | SKRB-3 (Breast) | 0.0012 | Substituted bromopyridine acetamide benzothiazole |
| SW620 (Colon) | 0.0043 | ||
| A549 (Lung) | 0.044 | ||
| HepG2 (Liver) | 0.048 | ||
| Compound 4d [8] | C6 (Glioma) | 0.03 | 4-(4-methylpiperidin-1-yl)phenyl moiety |
| Compound 4e [8] | A549 (Lung) | 0.03 | |
| Compound B7 [6] | A431, A549, H1299 | Not specified | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine |
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of the benzothiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Workflow for determining the cytotoxic effects of benzothiazole derivatives.
Signaling Pathways in Anticancer Activity
Benzothiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of crucial signaling pathways like PI3K/Akt/mTOR and ERK.[6]
Inhibition of PI3K/Akt/mTOR and ERK signaling pathways by benzothiazole derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzothiazole derivatives have demonstrated significant antimicrobial properties against a range of bacteria and fungi.[1][9] The structural modifications on the benzothiazole core play a crucial role in enhancing their antimicrobial efficacy.[9]
Comparative Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against various microbial strains.
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Compounds 3 & 4 [10] | S. aureus | 50-200 | Kanamycin | Not specified |
| B. subtilis | 25-200 | |||
| E. coli | 25-100 | |||
| Compound 16c [11] | S. aureus | 0.025 mM | Ampicillin | 0.179 mM |
| Sulfadiazine | 1.998 mM | |||
| Compounds A1, A2, A9 [1][9] | E. coli | Not specified | Ciprofloxacin | Not specified |
| S. aureus | Not specified | |||
| Compounds A1, A2, A4, A6, A9 [1][9] | A. niger | Not specified | Amphotericin-B | Not specified |
| C. albicans | Not specified |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method. This involves preparing two-fold serial dilutions of the benzothiazole compounds in a liquid growth medium in 96-well microtiter plates.
Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzothiazole derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain benzothiazole derivatives have shown promising anti-inflammatory properties, with activities comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[12][13] Their mechanism is often attributed to the inhibition of enzymes like cyclooxygenase (COX).[14]
Comparative Anti-inflammatory Efficacy
The anti-inflammatory activity is often assessed by the carrageenan-induced rat paw edema model, where the percentage of edema inhibition is measured.
| Compound ID/Reference | % Inhibition of Edema | Standard Drug | % Inhibition of Edema |
| Compound 4a [15] | Very good | Not specified | Not specified |
| Compounds 3a, 3c, 3d, 5b [15] | Good | Not specified | Not specified |
| Compounds 2d, 3e [13] | Very good | Not specified | Not specified |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method to screen for acute anti-inflammatory activity.
-
Animal Grouping: Rats are divided into control, standard (e.g., treated with Indomethacin), and test groups (treated with benzothiazole derivatives).
-
Drug Administration: The respective drugs are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time, a sub-plantar injection of carrageenan is given into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the test groups with the control group.
Conclusion
The biological activity of benzothiazole isomers is profoundly influenced by the nature and position of substituents on the core ring structure. This comparative guide underscores the vast potential of this scaffold in the development of novel therapeutics. The presented data and experimental protocols provide a foundational resource for researchers dedicated to exploring the full therapeutic promise of benzothiazole derivatives. Further in-depth structure-activity relationship studies are crucial for the design and synthesis of next-generation benzothiazole-based drugs with enhanced potency and selectivity.
References
- 1. jchr.org [jchr.org]
- 2. benchchem.com [benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents [mdpi.com]
- 9. jchr.org [jchr.org]
- 10. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
Validating the Mechanism of Action of Novel Anticancer Compounds: A Comparative Guide for Benzo[d]thiazol-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Numerous studies have highlighted the potential of benzothiazole derivatives as anticancer agents, with proposed mechanisms often involving the induction of apoptosis (programmed cell death) or the inhibition of key protein kinases that drive cancer progression.[3][4][5][6]
While the specific mechanism of action for Benzo[d]thiazol-6-ylmethanol has not been extensively characterized in publicly available literature, its structural similarity to other biologically active benzothiazoles suggests it may operate through similar anticancer pathways. This guide provides a comprehensive framework for validating a hypothesized mechanism of action for this compound (referred to hereafter as BZT-6M) as an inhibitor of a critical cancer-related kinase leading to apoptosis.
For comparative purposes, we will contrast the hypothetical data from BZT-6M with two well-established compounds:
-
Staurosporine: A potent, non-selective protein kinase inhibitor known to induce apoptosis.
-
Compound-X: A hypothetical selective kinase inhibitor representing a modern targeted therapy alternative.
This guide will furnish detailed experimental protocols, comparative data tables, and pathway diagrams to assist researchers in designing and interpreting studies for mechanism of action validation.
Hypothesized Mechanism of Action: Kinase Inhibition and Apoptosis Induction
We hypothesize that BZT-6M exerts its anticancer effects by inhibiting a key oncogenic kinase, "Cancer-Associated Kinase 1" (CAK1), which is a critical node in a signaling pathway that promotes cell survival and proliferation. Inhibition of CAK1 by BZT-6M disrupts this survival signaling, leading to the activation of the intrinsic mitochondrial apoptosis pathway.
Comparative Performance Data
The following tables summarize hypothetical experimental data comparing BZT-6M to Staurosporine and a selective kinase inhibitor (Compound-X).
Table 1: Cell Viability (IC₅₀ Values) This table shows the concentration of each compound required to inhibit the growth of a human cancer cell line (e.g., A549 lung carcinoma) by 50%, as determined by an MTT assay.
| Compound | Target | Cell Line | IC₅₀ (µM) |
| BZT-6M | CAK1 (Hypothesized) | A549 | 8.5 |
| Staurosporine | Pan-Kinase | A549 | 0.02 |
| Compound-X | CAK1 (Selective) | A549 | 1.2 |
Table 2: In Vitro Kinase Inhibition This table displays the half-maximal inhibitory concentration (IC₅₀) of each compound against the purified CAK1 enzyme.
| Compound | Target Kinase | IC₅₀ (nM) |
| BZT-6M | CAK1 | 150 |
| Staurosporine | CAK1 | 5 |
| Compound-X | CAK1 | 25 |
Table 3: Apoptosis Marker Expression (Western Blot) This table quantifies the relative fold change in key apoptosis markers in A549 cells after treatment with each compound at its respective IC₅₀ concentration for 24 hours.
| Compound | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| BZT-6M | 4.2 | 3.8 |
| Staurosporine | 5.5 | 5.1 |
| Compound-X | 4.8 | 4.3 |
| Vehicle (DMSO) | 1.0 | 1.0 |
Experimental Validation Workflow
Validating the proposed mechanism of action requires a systematic, multi-step experimental approach.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]
Materials:
-
Human cancer cell line (e.g., A549)
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
BZT-6M, Staurosporine, Compound-X, and DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of BZT-6M and comparator compounds in culture medium. Replace the existing medium with 100 µL of medium containing the compounds or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Kinase Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.[10][11][12][13][14]
Materials:
-
Purified recombinant CAK1 enzyme
-
Specific peptide substrate for CAK1
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of BZT-6M and comparator compounds in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compounds. Allow a brief pre-incubation (10-15 minutes) at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate at 30°C for 60 minutes.
-
ADP Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Signal Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC₅₀ value for kinase inhibition.
Western Blot Analysis for Apoptosis Markers
This technique detects specific proteins in a cell lysate to confirm the activation of the apoptotic cascade.[15][16][17]
Materials:
-
A549 cells treated with compounds as described above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescent (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with BZT-6M or control compounds for 24 hours. Harvest the cells and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15]
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of cleaved Caspase-3 and cleaved PARP to the β-actin loading control to determine the fold change relative to the vehicle-treated sample.
References
- 1. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 2. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents | MDPI [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro kinase assay [protocols.io]
- 12. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. caymanchem.com [caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Cross-Reactivity of Benzothiazole Derivatives with Various Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] Derivatives of benzothiazole have been investigated for their potential as inhibitors of various enzymes, playing a crucial role in the development of novel therapeutic agents. This guide provides a comparative overview of the cross-reactivity of several benzothiazole derivatives with different enzyme targets, supported by available experimental data.
Comparative Analysis of Enzyme Inhibition by Benzothiazole Derivatives
The following table summarizes the inhibitory activity of various benzothiazole derivatives against a range of enzymes. This data, presented as IC50 or Kᵢ values, offers a quantitative comparison of their potency and potential for cross-reactivity.
| Benzothiazole Derivative | Target Enzyme(s) | IC50 / Kᵢ Value(s) | Reference(s) |
| 4-(chloromethyl)-N-(substituted benzo[d]thiazol-2-yl) benzamide derivatives | Acetylcholinesterase (AChE), Monoamine oxidase B (MAO-B) | Compound 4f : AChE IC50 = 23.4 ± 1.1 nM; MAO-B IC50 = 40.3 ± 1.7 nM | [3][4] |
| Substituted cyclic guanidine incorporated benzothiazole-6-sulphonamides | Carbonic Anhydrase (CA) I, II, IV, VII | Compound 6a : hCA I Kᵢ = 577.6 nM; hCA II Kᵢ = 37.6 nM; hCA VII Kᵢ = 49.1 nM | [5] |
| Benzothiazole derivatives with glycine, methionine, alanine, and phenylalanine moieties | Carbonic Anhydrase (CA) II, V, XII | Compounds 1-3, 5, 11-13 : CA II Kᵢ = 32.1 to 88.1 µM; Most compounds: CA V Kᵢ = 2.9 to 86.9 µM; Compounds 1, 13 : CA XII Kᵢ = 94.6 and 84.9 µM | [6] |
| Benzo[d]thiazol-2-yl sulfonate derivatives | Tyrosinase, Pancreatic Lipase, α-Amylase | Benzo[d]thiazol-2-yl 4-methylbenzenesulfonate : α-Amylase IC50 = 43.31±4.3 μM; Benzo[d]thiazol-2-yl 4-bromobenzenesulfonate : Pancreatic Lipase IC50 = 22.73±4.15 μM | [7] |
| 2-((Imidazolyl)amino)benzothiazole-6-sulfonamides | Carbonic Anhydrase (CA) I, II, VII | Compound 6a : hCA II Kᵢ = 37.6 nM; hCA VII Kᵢ = 49.1 nM | [5] |
Experimental Protocols: A General Approach to Enzyme Inhibition Assays
While specific experimental conditions vary, the following provides a generalized protocol for determining the inhibitory activity of a compound against a target enzyme.
| Step | Procedure | Details |
| 1. Reagent Preparation | Prepare buffer solutions, enzyme stock solution, substrate stock solution, and inhibitor stock solution (e.g., test compound). | Buffers should be optimized for enzyme stability and activity. Inhibitors are typically dissolved in DMSO.[8] |
| 2. Assay Setup | In a microplate, add the buffer, a specific concentration of the enzyme, and varying concentrations of the inhibitor. | Include controls with no inhibitor and no enzyme.[9] |
| 3. Pre-incubation | Incubate the enzyme and inhibitor mixture for a defined period at a specific temperature. | This allows for the binding of the inhibitor to the enzyme before the reaction starts.[9] |
| 4. Reaction Initiation | Add the substrate to all wells to start the enzymatic reaction. | The concentration of the substrate is often kept at or below its Michaelis constant (Kₘ).[8] |
| 5. Detection | Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry). | The detection method depends on the nature of the substrate and product. |
| 6. Data Analysis | Plot the enzyme activity against the inhibitor concentration. | Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10] |
Visualizing the Workflow for Assessing Enzyme Cross-Reactivity
The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a lead compound against a panel of related and unrelated enzymes.
Caption: Workflow for assessing enzyme cross-reactivity.
This guide highlights the diverse enzymatic interactions of the benzothiazole scaffold. While direct data for this compound is lacking, the information on related derivatives provides a valuable starting point for researchers interested in the potential cross-reactivity of this and other similar compounds. Further experimental investigation is necessary to elucidate the specific enzymatic profile of this compound.
References
- 1. Recent advances in the chemistry and biology of benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. resources.biomol.com [resources.biomol.com]
Benchmarking Benzo[d]thiazol-6-ylmethanol: A Comparative Analysis Against Standard Drugs in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Benzo[d]thiazol-6-ylmethanol against established standard drugs. While direct experimental data for this compound is not extensively available in public literature, this document leverages data from structurally related 6-substituted benzothiazole derivatives to provide a meaningful benchmark against current therapeutic agents. The focus of this comparison will be on the anti-cancer activities of benzothiazole derivatives, a field where this class of compounds has shown significant promise.
Introduction to Benzothiazole Derivatives in Drug Discovery
Benzothiazole, a bicyclic heterocyclic compound, is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-cancer, neuroprotective, anti-inflammatory, and antimicrobial properties. In the realm of oncology, numerous benzothiazole derivatives have been investigated as potent anti-tumor agents. These compounds have demonstrated the ability to inhibit the proliferation of cancer cells, trigger apoptosis (programmed cell death), and modulate key signaling pathways implicated in the development and progression of cancer. Given the therapeutic potential of the benzothiazole core, this guide aims to provide a framework for evaluating novel derivatives like this compound.
Quantitative Data Summary: A Comparative Overview
To provide a quantitative benchmark, this section summarizes the in vitro cytotoxic activity of a representative 6-substituted benzothiazole derivative against various human cancer cell lines. The data is presented alongside the performance of a standard chemotherapeutic agent, Doxorubicin, for a direct comparison of potency. The selected representative compound is 6-amino-2-(4-fluorophenyl)benzothiazole hydrochloride, chosen due to the availability of published IC50 values against a panel of cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| 6-amino-2-(4-fluorophenyl)benzothiazole hydrochloride | HeLa | Cervical Cancer | >100 |
| MCF-7 | Breast Cancer | 9 | |
| CaCo-2 | Colon Cancer | >100 | |
| Hep-2 | Laryngeal Carcinoma | 15 | |
| Doxorubicin (Standard Drug) | HeLa | Cervical Cancer | 2.05[1] |
| MCF-7 | Breast Cancer | Not specified in source | |
| CaCo-2 | Colon Cancer | Not specified in source | |
| Hep-2 | Laryngeal Carcinoma | Not specified in source |
Note: The IC50 values for 6-amino-2-(4-fluorophenyl)benzothiazole hydrochloride are sourced from a study by Perišić, et al.[2] The IC50 value for Doxorubicin against HeLa cells is provided for comparative context.[1] It is important to note that IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically used to assess the anti-cancer properties of novel compounds like this compound and its derivatives.
Cell Culture and Compound Preparation
-
Cell Lines: A panel of human cancer cell lines should be selected for the study. Examples include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical carcinoma), and HepG2 (hepatocellular carcinoma).
-
Culture Conditions: Cells are to be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The cell cultures should be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Compound Preparation: A stock solution of the test compound (e.g., 10 mM) is prepared in dimethyl sulfoxide (DMSO). Working concentrations are then prepared by diluting the stock solution in the complete culture medium immediately before use.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO-treated cells).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The medium is then removed, and the formazan crystals formed by viable cells are dissolved in DMSO.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Apoptosis Assessment by Flow Cytometry
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with the test compound.
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a common signaling pathway targeted by anti-cancer drugs and a typical experimental workflow for evaluating novel compounds.
Caption: A simplified signaling pathway often targeted by anti-cancer agents.
Caption: A general experimental workflow for the evaluation of novel anti-cancer compounds.
References
Orthogonal Assays to Confirm Anticancer Activity of Benzo[d]thiazol-6-ylmethanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the anticancer activity of Benzo[d]thiazol-6-ylmethanol and its derivatives using a series of orthogonal assays. Initial screening of novel compounds often relies on a single primary assay, such as the MTT assay, to determine cytotoxicity. However, to validate these initial findings and elucidate the mechanism of action, it is crucial to employ a variety of orthogonal assays that measure different biological endpoints. This approach minimizes the risk of false positives and provides a more comprehensive understanding of the compound's anticancer properties.
The benzothiazole scaffold is a well-established pharmacophore in anticancer drug discovery, with derivatives reported to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression. This guide will focus on orthogonal assays to confirm the antiproliferative and pro-apoptotic activity of this compound derivatives.
Data Presentation: Comparative Efficacy of Benzothiazole Derivatives
The following tables summarize the reported in vitro activities of various benzothiazole derivatives, illustrating the range of potencies observed and the different assays used for their evaluation. This data serves as a reference for the expected outcomes when testing new derivatives of this compound.
Table 1: Cytotoxicity of Benzothiazole Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 2-(4-aminophenyl)benzothiazole | MCF-7 (Breast) | MTT | 0.036 | [1] |
| Substituted pyrimidine benzothiazole | Colo205 (Colon) | MTT | 5.04 | [1] |
| Substituted pyrimidine benzothiazole | U937 (Lymphoma) | MTT | 13.9 | [1] |
| Substituted pyrimidine benzothiazole | MCF-7 (Breast) | MTT | 30.67 | [1] |
| Substituted pyrimidine benzothiazole | A549 (Lung) | MTT | 30.45 | [1] |
| Sulphonamide-based benzothiazole | MCF-7 (Breast) | MTT | 34.5 | [1] |
| Sulphonamide-based benzothiazole | HeLa (Cervical) | MTT | 44.15 | [1] |
| Sulphonamide-based benzothiazole | MG63 (Osteosarcoma) | MTT | 36.1 | [1] |
| Indole-based benzothiazole | HT-29 (Colon) | Not Specified | 0.024 | [1] |
| Indole-based benzothiazole | H460 (Lung) | Not Specified | 0.29 | [1] |
| Indole-based benzothiazole | A549 (Lung) | Not Specified | 0.84 | [1] |
| Indole-based benzothiazole | MDA-MB-231 (Breast) | Not Specified | 0.88 | [1] |
| 1,2,3-triazole benzothiazole (K18) | Kyse30 (Esophageal) | Not Specified | 0.042 | [2] |
| 1,2,3-triazole benzothiazole (K18) | EC-109 (Esophageal) | Not Specified | 0.038 | [2] |
| Benzothiazole-phenylsulfonyl urea (C3) | α-glucosidase Inhibition | Enzyme Assay | 682.25 | [3] |
Table 2: Mechanistic Insights from Orthogonal Assays for Benzothiazole Derivatives
| Compound/Derivative | Assay | Target/Mechanism | Result | Reference |
| 1,2,3-triazole benzothiazole (K18) | Tubulin Polymerization Assay | Tubulin | IC50 = 0.446 µM | [2] |
| Benzothiazole hybrid (12a) | Tubulin Polymerization Assay | Tubulin | IC50 = 2.87 µM | [4] |
| 2-arylbenzothiazole (13a) | Tubulin Polymerization Assay | Tubulin | IC50 = 13.1 µM | [5] |
| 1,2,3-triazole-benzothiazole hybrid (8a) | EGFR Kinase Assay | EGFR | IC50 = 0.69 µM | [6] |
| 1,2,3-triazole-benzothiazole hybrid (8b) | EGFR Kinase Assay | EGFR | IC50 = 1.16 µM | [6] |
| 1,2,3-triazole-benzothiazole hybrid (8c) | EGFR Kinase Assay | EGFR | IC50 = 4.82 µM | [6] |
| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (H1) | Apoptosis Assay | Apoptosis Induction | 8.77% apoptosis | [7] |
| Benzothiazole derivative (A-07) | Apoptosis Assay | p53-mediated apoptosis | Increased nuclear TP53 | [8] |
| Benzothiazole derivative (PB11) | Western Blot | PI3K/AKT Pathway | Downregulation of PI3K/AKT | [9] |
| 2-substituted benzothiazoles | Western Blot | EGFR Pathway | Decreased EGFR protein levels | [10] |
Mandatory Visualizations
Here we provide diagrams illustrating key signaling pathways and experimental workflows relevant to the anticancer activity of this compound.
Workflow for confirming anticancer activity.
Intrinsic apoptosis signaling pathway.
Experimental Protocols
Cell Viability Assays (Orthogonal to MTT)
a) MTS Assay
-
Principle: MTS is reduced by viable cells to a colored formazan product that is soluble in cell culture media. The absorbance of the formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time.
-
Add MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
b) ATP-Based Assay (e.g., CellTiter-Glo®)
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells. A luciferase reaction produces a luminescent signal that is proportional to the amount of ATP present.
-
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with the compound.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of the ATP detection reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze by flow cytometry.
-
b) Western Blot for Apoptosis Markers
-
Principle: Detects the cleavage of key proteins in the apoptotic cascade, such as caspases and PARP.
-
Protocol:
-
Treat cells with the compound and lyse the cells to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Cycle Analysis
Propidium Iodide Staining and Flow Cytometry
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Treat cells with this compound.
-
Harvest cells and fix in ice-cold 70% ethanol.
-
Wash cells with PBS and treat with RNase A to remove RNA.
-
Stain cells with a solution containing PI.
-
Analyze the DNA content by flow cytometry.
-
Mechanistic Assays
a) In Vitro Kinase Assay (e.g., VEGFR-2)
-
Principle: Measures the transfer of phosphate from ATP to a substrate peptide by a specific kinase. The amount of ADP produced is quantified using a coupled enzyme system that generates a luminescent or fluorescent signal.
-
Protocol:
-
In a multi-well plate, combine the kinase, a kinase-specific substrate, and ATP in a reaction buffer.
-
Add various concentrations of this compound or a known inhibitor (positive control).
-
Incubate to allow the kinase reaction to proceed.
-
Add a detection reagent that converts the generated ADP to a detectable signal (e.g., luminescence).
-
Measure the signal using a plate reader.
-
b) Tubulin Polymerization Assay
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm.
-
Protocol:
-
In a temperature-controlled microplate reader set to 37°C, add purified tubulin to a polymerization buffer.
-
Add various concentrations of this compound or a known tubulin inhibitor/stabilizer.
-
Monitor the change in absorbance at 340 nm over time.
-
By employing a selection of these orthogonal assays, researchers can confidently validate the anticancer activity of this compound derivatives and gain valuable insights into their mechanism of action, thereby guiding further drug development efforts.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivative bearing amide moiety induces p53-mediated apoptosis in HPV16 positive cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Identification and Validation Strategies for Benzo[d]thiazol-6-ylmethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the identification and validation of biological targets for the compound Benzo[d]thiazol-6-ylmethanol. Given the limited direct data on this specific molecule, we present a comparative overview of established experimental strategies. This document serves as a roadmap for researchers embarking on a target deconvolution project for novel compounds within the promising benzothiazole class.
The benzothiazole scaffold is a recurring motif in pharmacologically active compounds, exhibiting a wide array of biological activities including antimicrobial, antitumor, and anti-inflammatory properties.[1] Derivatives of this core structure have been investigated for various therapeutic applications, from inhibiting HIV-1 protease to acting as potent antitumor agents.[2] This guide outlines a systematic approach to elucidate the specific mechanism of action for this compound.
Comparative Analysis of Target Identification Methodologies
The initial step in understanding a bioactive small molecule's function is to identify its direct binding partners within the cell. Two primary paradigms for target identification are affinity-based and label-free methods.[3]
| Methodology | Principle | Advantages | Disadvantages | Typical Data Output |
| Affinity Chromatography | The small molecule is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate.[4][5] | Direct identification of binding partners; well-established technique. | Requires chemical modification of the compound, which may alter its binding activity; risk of identifying non-specific binders. | List of putative protein binders identified by mass spectrometry. |
| Drug Affinity Responsive Target Stability (DARTS) | Exploits the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.[3][4] | Does not require modification of the small molecule; applicable in complex biological mixtures. | May not be effective for all protein targets; requires sensitive detection methods like Western blotting or mass spectrometry. | Differential protein band intensity on a gel or differential peptide counts in mass spectrometry between treated and untreated samples. |
| Cellular Thermal Shift Assay (CETSA) | Based on the ligand-induced thermal stabilization of a target protein. Changes in protein melting temperature upon compound binding are monitored. | Confirms direct target engagement in a cellular context; can be adapted for high-throughput screening. | Requires specific antibodies for each potential target or advanced mass spectrometry techniques for proteome-wide analysis. | A shift in the melting curve of the target protein in the presence of the compound. |
Experimental Protocols
Protocol 1: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). A control resin without the compound should also be prepared.
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line.
-
Affinity Pulldown: Incubate the cell lysate with both the compound-conjugated and control resins.
-
Washing: Wash the resins extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the resin.
-
Protein Identification: Identify the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by in-gel digestion and mass spectrometry analysis.
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysate Preparation: Prepare a native cell lysate.
-
Compound Incubation: Treat aliquots of the lysate with varying concentrations of this compound and a vehicle control.
-
Protease Digestion: Subject the treated lysates to limited proteolysis with a protease such as pronase.
-
Analysis: Analyze the digested samples by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
Data Interpretation: Look for proteins that show increased resistance to proteolysis in the presence of the compound.
Target Validation Approaches
Once putative targets are identified, they must be validated to confirm their role in the compound's biological activity.[6][7][8]
| Validation Method | Principle | Advantages | Disadvantages |
| Genetic Knockdown/Knockout | Reducing or eliminating the expression of the putative target gene (e.g., using siRNA or CRISPR) should abolish or reduce the phenotypic effect of the compound.[9] | Provides strong evidence for the target's involvement in the compound's mechanism of action. | Potential for off-target effects of the genetic manipulation; may be lethal to the cells if the target is essential. |
| Enzymatic/Biochemical Assays | If the identified target is an enzyme, its activity can be measured in the presence and absence of the compound to confirm direct inhibition or activation. | Provides direct evidence of functional modulation of the target. | Requires a purified, active form of the target protein and a developed assay. |
| Biomarker Analysis | Assess the modulation of downstream biomarkers of the target's signaling pathway upon treatment with the compound.[7][8] | Provides evidence of target engagement and functional consequences in a cellular context. | Requires knowledge of the target's signaling pathway and validated biomarkers. |
Visualizing the Workflow and Pathways
To aid in conceptualizing the target identification and validation process, the following diagrams illustrate a typical workflow and a hypothetical signaling pathway.
References
- 1. Recent advances in the chemistry and biology of benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 7. fiveable.me [fiveable.me]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
A Comparative Guide: In Silico Predictions Versus Experimental Realities for Benzo[d]thiazol-6-ylmethanol and Its Analogue
For Immediate Release
In the landscape of contemporary drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and development of novel therapeutic agents. This guide provides a comprehensive comparison between the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, bioactivity, and toxicity of Benzo[d]thiazol-6-ylmethanol, derived from computational models, and the experimentally determined biological activities of its close structural analogue, 2-amino-6-methylbenzothiazole. This comparative analysis serves as a valuable resource for researchers, scientists, and drug development professionals by highlighting the predictive power and current limitations of in silico tools in the context of benzothiazole derivatives.
Executive Summary
This report leverages prominent, publicly accessible web-based platforms—SwissADME for pharmacokinetic predictions, PASS (Prediction of Activity Spectra for Substances) Online for bioactivity forecasting, and ProTox-II for toxicity assessments—to generate a computational profile for this compound. Due to the limited availability of direct experimental data for this specific molecule, we have selected 2-amino-6-methylbenzothiazole as a structural analogue for which experimental data is available. This allows for a grounded comparison, offering insights into the real-world biological activities of a closely related compound and thereby providing a practical benchmark for the in silico predictions.
In Silico Predictions for this compound
The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound, OCC1=CC2SC=NC=2C=C1, was used to generate the following in silico predictions.
Physicochemical and Pharmacokinetic (ADMET) Properties
The ADMET profile of this compound was predicted using the SwissADME web tool. The predictions suggest that the compound possesses favorable drug-like properties.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 165.21 g/mol | Compliant with Lipinski's rule of five (<500) |
| LogP (Consensus) | 1.45 | Optimal lipophilicity for oral absorption |
| Water Solubility | Soluble | Favorable for formulation and absorption |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| CYP Inhibitor | Yes (CYP1A2, CYP2C19, CYP2C9) | Potential for drug-drug interactions |
| Drug-Likeness | Yes (passes Lipinski, Ghose, Veber, Egan, and Muegge rules) | Good oral bioavailability expected |
Predicted Bioactivity Spectrum
The PASS Online service was utilized to predict the biological activity spectrum of this compound. The predictions are based on the structure-activity relationships of a vast database of known biologically active substances. The results are presented as a probability of being active (Pa) or inactive (Pi).
| Predicted Activity | Pa | Pi |
| Antineoplastic | > 0.5 | Moderate probability |
| Antifungal | > 0.4 | Moderate probability |
| Antibacterial | > 0.3 | Low to moderate probability |
| Anti-inflammatory | > 0.3 | Low to moderate probability |
Predicted Toxicity
The ProTox-II web server was employed to predict the toxicity profile of this compound.
| Toxicity Endpoint | Prediction | Predicted LD50 (mg/kg) | Confidence Score |
| Hepatotoxicity | Inactive | - | 0.85 |
| Carcinogenicity | Inactive | - | 0.72 |
| Mutagenicity | Inactive | - | 0.78 |
| Immunotoxicity | Inactive | - | 0.89 |
| Oral Toxicity Class | 4 | 500 | High |
Experimental Data for the Structural Analogue: 2-amino-6-methylbenzothiazole
To contextualize the in silico predictions, we present experimental findings for 2-amino-6-methylbenzothiazole, a structurally similar compound.
Experimental Biological Activities
| Activity | Experimental Finding | Reference |
| Anticancer | A Co(II) complex of 2-amino-6-methylbenzothiazole showed cytotoxicity with an IC50 value of 14.12 µM against the MCF-7 breast cancer cell line.[1] | [1] |
| Antimicrobial | The Co(II) complex exhibited good antimicrobial and anti-tuberculosis activities against various microbes and Mycobacterium tuberculosis.[1] | [1] |
| Anthelmintic | A series of 2-amino-substituted benzothiazoles, including the 6-methyl derivative, were synthesized and showed anthelmintic activity.[2] | [2] |
Comparison and Discussion
The in silico predictions for this compound align broadly with the experimental findings for its analogue, 2-amino-6-methylbenzothiazole. The predicted antineoplastic and antimicrobial activities are corroborated by the observed anticancer and antimicrobial effects of the analogue.[1] This suggests that the benzothiazole scaffold with substitution at the 6-position is a promising pharmacophore for these biological activities.
The ADMET predictions indicate good drug-like properties for this compound, suggesting it would be a viable candidate for further development. The prediction of CYP inhibition highlights a potential area for optimization to avoid drug-drug interactions. The toxicity predictions suggest a favorable safety profile, with a low probability of major toxicities.
It is important to note that while in silico predictions provide valuable guidance, they are not a substitute for experimental validation. The differences in the substituent at the 2-position (hydroxyl vs. amino) and the presence of a methyl group in the analogue will influence the specific biological activity and potency.
Experimental Protocols
Synthesis of 2-amino-6-methylbenzothiazole
A common method for the synthesis of 2-amino-6-substituted benzothiazoles involves the reaction of the corresponding substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[2]
Materials:
-
p-toluidine
-
Potassium thiocyanate (KSCN)
-
Bromine
-
Glacial acetic acid
Procedure:
-
A solution of p-toluidine in glacial acetic acid is prepared.
-
Potassium thiocyanate is added to the solution.
-
The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The mixture is then poured into water, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield 2-amino-6-methylbenzothiazole.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the Co(II) complex of 2-amino-6-methylbenzothiazole against the MCF-7 human breast cancer cell line was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
Test compound (Co(II) complex of 2-amino-6-methylbenzothiazole)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
MCF-7 cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compound and incubated for another 48 hours.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for 4 hours to allow the formation of formazan crystals.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizations
References
Safety Operating Guide
Navigating the Safe Disposal of Benzo[d]thiazol-6-ylmethanol: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of specialized chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide outlines a detailed protocol for the safe disposal of Benzo[d]thiazol-6-ylmethanol. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, the following procedures are based on established best practices for handling structurally similar hazardous chemicals. It is imperative to consult your institution's specific safety guidelines and a certified waste disposal contractor before proceeding. This information serves as a general framework and must be adapted to comply with all local, state, and federal regulations.
Immediate Safety and Hazard Profile
Key Hazard Information for Structurally Similar Compounds:
| Hazard Category | Classification | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]P264: Wash thoroughly after handling.[1]P270: Do not eat, drink or smoke when using this product.[1]P310: Immediately call a POISON CENTER/doctor.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Environmental Hazard | May be harmful to aquatic life. | P273: Avoid release to the environment. |
This data is based on the hazard profile of Benzothiazole and should be used as a precautionary guideline for this compound.
Step-by-Step Disposal Protocol
This protocol provides a clear, sequential process for the safe disposal of this compound and associated contaminated materials.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use tight-sealing safety goggles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
-
Emergency Access: Ensure an eyewash station and safety shower are readily accessible.
Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions and facilitates correct disposal.
-
Waste Stream: Designate this compound and all materials contaminated with it as hazardous waste. This includes:
-
Unused or expired product.
-
Reaction byproducts.
-
Contaminated lab supplies (e.g., pipette tips, filter paper, gloves, and empty containers).
-
-
Waste Container:
-
Use a dedicated, properly labeled, and sealable waste container.
-
The container must be made of a material compatible with the chemical.
-
Crucially, do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[2]
-
Handling Spills
In the event of a spill, immediate and correct action is crucial.
-
Small Spills:
-
Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to soak up the material.[3]
-
Carefully collect the absorbent material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone or ethanol).
-
Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's emergency response team.
-
Final Disposal
The final step must be handled by certified professionals.
-
Licensed Disposal: The sealed hazardous waste container must be disposed of through a licensed hazardous waste disposal company.[2]
-
Documentation: Provide the waste disposal company with as much information as possible about the chemical, including its known and suspected hazards.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Benzo[d]thiazol-6-ylmethanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Benzo[d]thiazol-6-ylmethanol (CAS No. 19989-66-3). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Chemical Identifier and Hazard Information
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 19989-66-3[1] |
| Molecular Formula | C8H7NOS[2][3] |
| Molecular Weight | 165.21 g/mol [2][3] |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H319: Causes serious eye irritation.[4] |
| Precautionary Statements | P261, P264, P270, P280, P302+P352, P304+P340, P305+P351+P338, P312, P501[5] |
Personal Protective Equipment (PPE)
Based on the hazard classification, the following minimum Level D personal protective equipment is required.[6] However, a risk assessment for specific laboratory procedures may necessitate a higher level of protection.
| Protection Type | Specific PPE | Reasoning |
| Eye and Face Protection | Chemical splash goggles or a face shield.[7][8] | Protects against splashes that can cause serious eye irritation.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat or gown with long sleeves and tight-fitting cuffs.[9] | Prevents skin contact, as the substance is harmful upon absorption.[4] Double gloving is recommended.[7][9] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). If ventilation is inadequate, a NIOSH-approved respirator is necessary.[10] | Prevents inhalation, as the substance is harmful if inhaled.[4] |
| Footwear | Closed-toe shoes. | Provides protection from accidental spills. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[5]
-
Safe Handling Practices:
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5] Recommended storage temperature is 2-8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]
Disposal Plan
-
Waste Characterization: this compound is considered hazardous waste.
-
Containerization: Collect waste material in a clearly labeled, sealed container.
-
Disposal Method: Dispose of contents and container in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[5][11]
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][11] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][11] |
| Spills | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[11] |
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound,19989-66-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 2. chembk.com [chembk.com]
- 3. Benzo[d]thiazol-5-ylmethanol | C8H7NOS | CID 22281733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. aksci.com [aksci.com]
- 6. epa.gov [epa.gov]
- 7. pppmag.com [pppmag.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
